Sulopenem Etzadroxil
Description
Properties
IUPAC Name |
2-ethylbutanoyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO7S3/c1-4-11(5-2)17(23)26-9-27-18(24)14-19(28-12-6-7-30(25)8-12)29-16-13(10(3)21)15(22)20(14)16/h10-13,16,21H,4-9H2,1-3H3/t10-,12+,13+,16-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPVNGWRLGHULH-CSOWVJSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)OCOC(=O)C1=C(SC2N1C(=O)C2C(C)O)SC3CCS(=O)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)C(=O)OCOC(=O)C1=C(S[C@H]2N1C(=O)[C@@H]2[C@@H](C)O)S[C@H]3CC[S@@](=O)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO7S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635293 | |
| Record name | 2-ethylbutanoyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000296-70-7 | |
| Record name | Sulopenem etzadroxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16335 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-ethylbutanoyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULOPENEM ETZADROXIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/492M3I304T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sulopenem Etzadroxil: A Technical Overview of its Chemical Properties and In Vitro Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, IUPAC name, and key quantitative data of sulopenem etzadroxil. It also outlines the methodologies for essential in vitro experiments used to characterize its antimicrobial activity.
Chemical Structure and IUPAC Name
This compound is the orally bioavailable prodrug of sulopenem, a potent penem antibacterial agent.[1][2] The ester linkage in this compound is cleaved by esterases in the human body to release the active sulopenem moiety.[1]
IUPAC Name: 2-ethylbutanoyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate[1][3]
Chemical Formula: C₁₉H₂₇NO₇S₃[1][4]
CAS Number: 1000296-70-7[1][4]
Caption: Chemical structure of this compound.
Quantitative Data
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 477.62 g/mol | [1][4] |
| Water Solubility | 1.29 mg/mL (predicted) | [2] |
| logP | 1.57 (predicted) | [2] |
| pKa (Strongest Acidic) | 14.84 (predicted) | [2] |
| pKa (Strongest Basic) | -2.8 (predicted) | [2] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 7 | [1] |
Pharmacokinetic Properties of Sulopenem (Active Moiety)
The pharmacokinetics of sulopenem are significantly influenced by administration with food and co-administration with probenecid.[5][6][7]
| Parameter | Fasted State | Fed State (with high-fat meal) | Source |
| Bioavailability | ~40% | ~64% | [2] |
| Cmax (mg/L) | 1.84 | 2.66 | [5] |
| Tmax (h) | 1 | 2 | [7] |
| AUC (mg·h/L) | 4.69 | 7.39 | [5] |
| Apparent Volume of Distribution (Vd/F) (L) | 134 | 92.09 | [2][7] |
| Plasma Protein Binding | ~11% | ~11% | [2] |
| Elimination Half-life (t₁/₂) (h) | 1.18 | 1.28 | [7] |
| Renal Clearance | Not specified | Not specified | [7] |
In Vitro Antimicrobial Activity of Sulopenem
Sulopenem demonstrates potent in vitro activity against common urinary tract pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for sulopenem against key clinical isolates.
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source |
| Escherichia coli | 0.03 | 0.03 - 0.06 | [8][9][10] |
| Klebsiella pneumoniae | 0.03 - 0.06 | 0.25 - 1 | [8][9][10] |
| Proteus mirabilis | 0.25 | 0.25 | [9] |
Experimental Protocols
The following sections outline the general methodologies for key in vitro experiments used to characterize the antimicrobial profile of sulopenem. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining the MIC of antibacterial agents.
Principle: A standardized suspension of the test microorganism is inoculated into a series of microplate wells containing serial twofold dilutions of the antimicrobial agent. Following incubation, the wells are examined for visible growth to determine the MIC.
General Protocol (based on CLSI M07 guidelines): [11][12]
-
Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of sulopenem in a suitable solvent (e.g., DMSO).[13]
-
Preparation of Microdilution Plates: Serially dilute the sulopenem stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., E. coli, K. pneumoniae) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is recorded as the lowest concentration of sulopenem that completely inhibits visible growth of the organism.
Caption: Workflow for MIC determination.
Time-Kill Kinetic Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Principle: A standardized inoculum of a bacterial strain is exposed to a constant concentration of the antimicrobial agent. At specified time intervals, aliquots are removed, and the number of viable bacteria is determined by colony counting.
General Protocol: [14][15][16][17][18]
-
Inoculum Preparation: Prepare a bacterial suspension in the logarithmic phase of growth and dilute it in fresh broth to a standardized starting concentration (e.g., 10⁵ to 10⁶ CFU/mL).
-
Exposure to Antibiotic: Add sulopenem at various concentrations (e.g., 1x, 4x, 8x MIC) to the bacterial suspensions. A growth control without the antibiotic is included.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each suspension.
-
Neutralization and Plating: Serially dilute the aliquots in a suitable neutralizer to inactivate the antibiotic and plate onto appropriate agar plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 24 hours, and then count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each sulopenem concentration and the growth control. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.
Post-Antibiotic Effect (PAE)
The PAE refers to the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.
Principle: Bacteria are exposed to an antibiotic for a short period, after which the antibiotic is removed, and the time required for the bacteria to resume normal growth is measured.
General Protocol: [19][20][21][22][23]
-
Exposure Phase: Expose a standardized bacterial suspension in the logarithmic growth phase to a specific concentration of sulopenem (e.g., 5x or 10x MIC) for a defined period (e.g., 1-2 hours). A control culture is handled identically but without antibiotic exposure.
-
Removal of Antibiotic: Remove the antibiotic by dilution (e.g., 1:1000) or centrifugation and washing to reduce the concentration of sulopenem to sub-inhibitory levels.
-
Regrowth Phase: Incubate both the test and control cultures.
-
Viability Assessment: At various time points during the regrowth phase, determine the viable bacterial counts (CFU/mL) for both cultures.
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count in the test culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal, and C is the corresponding time for the control culture.
Mechanism of Action
Sulopenem, the active form of this compound, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][4] This is achieved through the covalent binding of the β-lactam ring of sulopenem to the active site of penicillin-binding proteins (PBPs).[1][2] The inactivation of these essential enzymes prevents the cross-linking of peptidoglycan chains, thereby compromising the integrity of the bacterial cell wall and leading to cell lysis. In E. coli, sulopenem has shown a high binding affinity for PBP2.[2]
Caption: Mechanism of action of sulopenem.
References
- 1. This compound | C19H27NO7S3 | CID 23642298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1000296-70-7 | AS178420 | Biosynth [biosynth.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound/Probenecid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 9. In vitro activity of sulopenem and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. can-r.com [can-r.com]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound CAS#: 1000296-70-7 [m.chemicalbook.com]
- 14. nelsonlabs.com [nelsonlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. actascientific.com [actascientific.com]
- 17. scribd.com [scribd.com]
- 18. emerypharma.com [emerypharma.com]
- 19. A new method to determine postantibiotic effect and effects of subinhibitory antibiotic concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. emerypharma.com [emerypharma.com]
- 21. Automatic procedures for measuring post-antibiotic effect and determining random errors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A rapid method for post-antibiotic bacterial susceptibility testing | PLOS One [journals.plos.org]
- 23. Postantibiotic Effect in Escherichia coli Determined with Real-Time Metabolic Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Laboratory Synthesis and Purification of Sulopenem Etzadroxil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of Sulopenem etzadroxil, an oral penem antibacterial agent. The information presented is intended for an audience with a professional background in chemistry and drug development. This guide outlines a representative, multi-step synthetic route to this compound, including detailed experimental protocols, and methods for purification.
Introduction
This compound is the orally bioavailable prodrug of sulopenem.[1] Sulopenem itself is a potent, broad-spectrum penem β-lactam antibiotic.[2] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[3] This disruption of peptidoglycan cross-linking leads to bacterial cell lysis and death.[2] this compound is designed to be hydrolyzed by esterases in the body to release the active sulopenem moiety.[1]
Synthesis of this compound: A Representative Laboratory-Scale Protocol
The following multi-step synthesis is a representative procedure for the laboratory-scale preparation of this compound. It is based on established methods for the synthesis of the sulopenem core and general techniques for the preparation of β-lactam ester prodrugs.
Overall Synthesis Workflow:
Caption: Overall workflow for the synthesis of this compound.
2.1. Synthesis of the Sulopenem Core
The synthesis of the sulopenem core is a complex process. A second-generation process has been developed for large-scale synthesis which can be adapted for laboratory use.[4] This process involves the construction of the penem ring via a modified Eschenmoser sulfide contraction.[4]
Key Stages in Sulopenem Core Synthesis:
Caption: Key stages in the synthesis of the Sulopenem core.
Experimental Protocol (Representative):
A detailed, step-by-step experimental protocol for the synthesis of the sulopenem core is extensive and involves multiple sensitive intermediates. For the purpose of this guide, a summary of a key step is provided, based on the published large-scale synthesis.[4]
-
Step: Penem Ring Formation (Modified Eschenmoser Sulfide Contraction)
-
An appropriate azetidinone intermediate is reacted with a thiol side chain derivative.[4]
-
The resulting thioester is then subjected to cyclization. In the large-scale synthesis, this involves the use of triethylphosphite.[4]
-
The reaction is typically carried out in an organic solvent such as dichloromethane or isopropyl acetate.[4]
-
The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).[4]
-
Upon completion, the reaction mixture is worked up using an acidic aqueous solution and extractions.[4]
-
2.2. Synthesis of the Etzadroxil Promoietyl Halide
The etzadroxil promoiety is (2-ethylbutanoyloxy)methyl. A common method for its preparation for esterification is to synthesize the corresponding halide, for example, (2-ethylbutanoyloxy)methyl chloride.
Experimental Protocol (Representative):
-
To a solution of 2-ethylbutyryl chloride in a suitable aprotic solvent (e.g., dichloromethane), add paraformaldehyde.
-
Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, purge the excess HCl with nitrogen and use the resulting solution of (2-ethylbutanoyloxy)methyl chloride directly in the next step.
2.3. Esterification to form this compound
This step involves the coupling of the sulopenem core with the activated etzadroxil promoiety.
Experimental Protocol (Representative):
-
Dissolve the sulopenem core (as a salt, e.g., sodium or potassium salt) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add the solution of (2-ethylbutanoyloxy)methyl chloride prepared in the previous step to the sulopenem salt solution at a controlled temperature (e.g., 0-5 °C).
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by HPLC.
-
Upon completion, the reaction mixture is quenched with water and the product is extracted into an organic solvent like ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.
Purification of this compound
Purification of the final product is crucial to remove unreacted starting materials, byproducts, and any degradation products. Chromatographic techniques are generally employed for the purification of β-lactam antibiotics.
Purification Workflow:
References
In vitro activity of sulopenem against gram-negative pathogens
An In-Depth Technical Guide on the In Vitro Activity of Sulopenem Against Gram-Negative Pathogens
Introduction
Sulopenem is a novel thiopenem antimicrobial agent belonging to the penem class of β-lactams.[1][2] It is under development in both intravenous (IV) and oral formulations, with the oral prodrug, sulopenem etzadroxil, being co-administered with probenecid to extend its plasma half-life.[3][4] This dual formulation offers a potential advantage for step-down therapy from hospital to outpatient settings.[3][5] Sulopenem has demonstrated a broad spectrum of in vitro activity against a variety of bacterial pathogens, notably against multidrug-resistant (MDR) Gram-negative bacteria, including those producing extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[3][6][7] This guide provides a comprehensive overview of the in vitro activity of sulopenem against key Gram-negative pathogens, details the experimental protocols used for its evaluation, and illustrates its mechanism of action and resistance pathways.
Mechanism of Action
Sulopenem exerts its bactericidal effect through the inhibition of bacterial cell wall synthesis.[6][8] Like other β-lactam antibiotics, its primary mechanism involves the following steps:
-
Penetration of the Outer Membrane: Due to its low molecular weight and ionization, sulopenem traverses the outer membrane of Gram-negative bacteria, primarily through porin channels, to reach its target site in the periplasmic space.[3]
-
PBP Binding: In the periplasm, sulopenem covalently binds to essential penicillin-binding proteins (PBPs).[4][9] This binding acylates the serine residues of the PBPs, inactivating them.[3]
-
Inhibition of Peptidoglycan Synthesis: The inactivation of PBPs blocks the final transpeptidation step (cross-linking) of peptidoglycan synthesis, a critical component of the bacterial cell wall.[3][9]
-
Cell Lysis: The disruption of cell wall integrity leads to bacterial cell lysis and death.
Sulopenem has shown stability against hydrolysis by many common β-lactamases, including ESBLs and AmpC enzymes, which contributes to its potent activity against resistant phenotypes.[3][6][10]
Figure 1: Mechanism of Action of Sulopenem.
In Vitro Activity Data
The in vitro potency of sulopenem has been evaluated in numerous surveillance studies against a large collection of clinical isolates. The data, primarily expressed as Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates, demonstrate sulopenem's robust activity against the Enterobacterales family.
Table 1: In Vitro Activity of Sulopenem against Overall Enterobacterales Isolates
| Organism Group | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation(s) |
| Enterobacterales | 1,647 | 0.03 | 0.25 | [11][12][13][14] |
| Enterobacterales | 1,008 | 0.03 | 0.25 | [1][15] |
Table 2: In Vitro Activity of Sulopenem against Specific Enterobacterales Species
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation(s) |
| Escherichia coli | 0.03 | 0.03 | [1][11][15] |
| Klebsiella species | 0.03 | 0.06 | [1][15] |
| Klebsiella pneumoniae | 0.03 | 0.12 | [11] |
| Proteus mirabilis | 0.12 - 0.25 | 0.25 | [1][11][15] |
| Citrobacter freundii complex | 0.06 | 0.12 | [11] |
| Enterobacter cloacae complex | 0.12 | 0.5 | [11] |
| Klebsiella aerogenes | 0.12 | 0.25 | [11] |
| Klebsiella oxytoca | 0.03 | 0.06 | [11] |
| Morganella morganii | 1 | 1 | [11] |
| Providencia species | 0.12 | 0.5 | [11] |
| Serratia marcescens | 0.5 | 2 | [11] |
Table 3: In Vitro Activity of Sulopenem against Resistant Phenotypes of Enterobacterales
| Organism and Phenotype | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation(s) |
| ESBL-phenotype E. coli | 0.03 | 0.06 | [11][12][13][14] |
| ESBL-phenotype K. pneumoniae | 0.06 | 1 | [11][12][13][14] |
| Ciprofloxacin-non-susceptible subsets | 0.03 - 0.06 | 0.12 - 0.5 | [11][12][14] |
| Nitrofurantoin-non-susceptible subsets | 0.03 - 0.06 | 0.12 - 0.5 | [11][12][14] |
| TMP/SMX-non-susceptible subsets | 0.03 - 0.06 | 0.12 - 0.5 | [11][12][14] |
Notably, sulopenem demonstrates poor in vitro activity against Pseudomonas aeruginosa and Acinetobacter baumannii.[2][9][10][16]
Mechanisms of Resistance
Resistance to sulopenem in Gram-negative bacteria is mediated by mechanisms similar to those affecting other carbapenems.[9] Cross-resistance between sulopenem and other carbapenems is expected when these mechanisms are present.[9] The primary mechanisms include:
-
Carbapenemase Production: The most significant resistance mechanism is the production of carbapenem-hydrolyzing β-lactamase enzymes (carbapenemases), such as KPC, NDM, VIM, IMP, and OXA-48-like enzymes.[3] These enzymes effectively inactivate the sulopenem molecule.
-
Porin Loss: Reduced expression or mutation of outer membrane porin proteins (e.g., OmpK35/36 in Klebsiella pneumoniae) restricts the entry of sulopenem into the periplasmic space, leading to decreased susceptibility.[3][9]
-
Efflux Pumps: Overexpression of multidrug efflux pumps, such as the MexAB-OprM system in P. aeruginosa, can actively transport sulopenem out of the bacterial cell, preventing it from reaching its PBP targets.[3][9]
-
Alterations in PBPs: Modifications in the structure or expression of PBPs can reduce the binding affinity of sulopenem, although this is a less common mechanism of high-level resistance for carbapenems compared to other β-lactams.[3]
Figure 2: Key Resistance Mechanisms in Gram-Negative Bacteria.
Experimental Protocols: Antimicrobial Susceptibility Testing
The in vitro activity data for sulopenem against Enterobacterales are predominantly generated using the reference broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (CLSI M07)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
1. Preparation of Materials:
-
Antimicrobial Agent: Laboratory-grade sulopenem powder is used to prepare stock solutions, which are then serially diluted to create a range of concentrations.[17]
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium used for testing non-fastidious aerobic bacteria like Enterobacterales.[1][17][18]
-
Bacterial Inoculum: Isolates are subcultured from frozen stocks onto an appropriate agar medium to ensure purity and viability.[17] A standardized inoculum is prepared by suspending colonies in a sterile liquid to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
Microdilution Plates: 96-well microtiter plates are used, with each well containing a specific concentration of sulopenem in broth.[17]
2. Inoculation and Incubation:
-
The prepared bacterial inoculum is added to each well of the microdilution plate.
-
A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
The plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours.
3. Determination of MIC:
-
Following incubation, the plates are examined for visible bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of sulopenem that completely inhibits the visible growth of the organism.
4. Quality Control (QC):
-
QC is performed concurrently with testing using reference bacterial strains, such as Escherichia coli ATCC 25922.[13][17] The resulting MIC values for the QC strains must fall within a predefined acceptable range to validate the test results.[4]
Figure 3: Workflow for Broth Microdilution Susceptibility Testing.
Conclusion
Sulopenem demonstrates potent in vitro activity against a wide range of Gram-negative pathogens, particularly within the Enterobacterales family.[1][15][16] Its stability against many β-lactamases allows it to maintain activity against resistant phenotypes, including ESBL- and AmpC-producing strains, as well as isolates non-susceptible to other common oral agents like fluoroquinolones and trimethoprim-sulfamethoxazole.[11][12][14] However, its spectrum does not effectively cover non-fermenting Gram-negative bacilli such as P. aeruginosa. The well-characterized mechanisms of carbapenem resistance, including carbapenemase production and porin loss, also apply to sulopenem. The robust dataset supporting its in vitro efficacy, generated through standardized CLSI methodologies, supports its continued clinical development as a valuable potential treatment option for infections caused by MDR Enterobacterales.[11][16]
References
- 1. 1363. Sulopenem Activity Against Enterobacteriaceae Isolates From Patients With Urinary Tract Infection or Intra-Abdominal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of sulopenem against 1880 bacterial pathogens isolated from Canadian patients with urinary tract infections (CANWARD, 2014-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulopenem Disk Development, Quality Control Range, and MIC to Disk Result Correlation for Enterobacterales Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 7. The Role of Sulopenem in the Treatment of Uncomplicated Urinary Tract Infections: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of sulopenem antimicrobial activity using in vitro time-kill kinetics, synergy, post-antibiotic effect, and sub-inhibitory MIC effect methods against Escherichia coli and Klebsiella pneumoniae isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. [Antibacterial activity of sulopenem, a new parenteral penem antibiotic] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jmilabs.com [jmilabs.com]
- 12. researchgate.net [researchgate.net]
- 13. In vitro activity of sulopenem and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro activity of sulopenem and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. can-r.com [can-r.com]
- 18. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
An In-depth Technical Guide to Sulopenem Etzadroxil: Properties, Mechanism, and Experimental Analysis
This technical guide provides a comprehensive overview of Sulopenem etzadroxil, an orally administered penem antibacterial agent. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.
Chemical and Physical Properties
This compound is the prodrug of sulopenem, designed to enhance oral bioavailability. Upon administration, it is hydrolyzed by esterases to form the active moiety, sulopenem.
| Property | Value |
| Chemical Formula | C₁₉H₂₇NO₇S₃[1][2] |
| Molecular Weight | 477.62 g/mol [1][2] |
| Active Moiety | Sulopenem |
Mechanism of Action
The bactericidal activity of sulopenem stems from the inhibition of bacterial cell wall synthesis.[1] Like other β-lactam antibiotics, sulopenem targets and covalently binds to penicillin-binding proteins (PBPs).[3] These enzymes are crucial for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains which provides structural integrity to the bacterial cell wall. By inactivating PBPs, sulopenem disrupts cell wall maintenance and synthesis, leading to cell lysis and bacterial death.
The following diagram illustrates the bacterial peptidoglycan synthesis pathway and the point of inhibition by sulopenem.
Caption: Bacterial peptidoglycan synthesis pathway and inhibition by Sulopenem.
Experimental Protocols
The following sections detail generalized methodologies for key experiments used to characterize the activity of sulopenem.
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.[4]
Materials:
-
Sulopenem powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolates (e.g., Escherichia coli, Klebsiella pneumoniae)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Preparation of Sulopenem Stock Solution: Prepare a stock solution of sulopenem in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to the highest concentration to be tested.
-
Serial Dilutions: Perform two-fold serial dilutions of sulopenem in CAMHB directly in the 96-well microtiter plates. Leave a well for a positive control (no drug) and a negative control (no bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well (except the negative control) with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of sulopenem at which there is no visible growth of the bacteria. This can be assessed visually or by measuring absorbance with a microplate reader.
This assay is used to determine the binding affinity of β-lactam antibiotics to their PBP targets. A common method is a competitive binding assay using a labeled β-lactam, such as biotinylated ampicillin (Bio-Amp).[5]
Materials:
-
Sulopenem
-
Bacterial membrane preparations containing PBPs
-
Biotinylated ampicillin (Bio-Amp) or a fluorescent penicillin derivative (e.g., Bocillin-FL)[1][6]
-
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) equipment
-
Streptavidin-horseradish peroxidase (HRP) conjugate and a suitable substrate for detection (if using biotinylated probe)
-
Fluorescence scanner (if using fluorescent probe)
Procedure:
-
Membrane Preparation: Grow the bacterial strain of interest to mid-log phase and harvest the cells. Prepare membrane fractions containing the PBPs through methods such as sonication or French press, followed by ultracentrifugation.
-
Competitive Binding: Incubate the membrane preparations with varying concentrations of sulopenem for a predetermined time to allow binding to the PBPs.
-
Labeling of Remaining PBPs: Add a fixed, saturating concentration of the labeled β-lactam (e.g., Bio-Amp or Bocillin-FL) to the mixture and incubate. This will label the PBPs that have not been bound by sulopenem.
-
SDS-PAGE: Solubilize the membrane proteins and separate them by SDS-PAGE.
-
Detection:
-
For Biotinylated Probes: Transfer the proteins to a nitrocellulose membrane (Western blot), probe with streptavidin-HRP, and detect using a chemiluminescent or colorimetric substrate.
-
For Fluorescent Probes: Visualize the labeled PBPs directly in the gel using a fluorescence scanner.
-
-
Analysis: The intensity of the labeled PBP bands will decrease with increasing concentrations of sulopenem. The concentration of sulopenem that inhibits 50% of the labeling (IC₅₀) can be calculated to determine the relative binding affinity for each PBP.[6]
This technical guide provides foundational information for researchers working with this compound. The detailed protocols offer a starting point for in-vitro characterization, and the mechanistic overview situates its function within the broader context of bacterial cell wall synthesis.
References
- 1. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 3. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of Sulopenem, an Oral Penem, against Urinary Isolates of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competition of Various β-Lactam Antibiotics for the Major Penicillin-Binding Proteins of Helicobacter pylori: Antibacterial Activity and Effects on Bacterial Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]
Sulopenem etzadroxil hydrolysis to active sulopenem mechanism
An In-Depth Technical Guide on the Hydrolysis of Sulopenem Etzadroxil to Active Sulopenem
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an orally administered prodrug of sulopenem, a penem antibacterial agent with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, including those producing extended-spectrum β-lactamases (ESBLs).[1][2] The etzadroxil ester moiety enhances the oral bioavailability of the active sulopenem molecule.[3] This guide provides a detailed overview of the hydrolysis mechanism that converts the inactive prodrug, this compound, into its active form, sulopenem, intended for professionals in drug development and related scientific fields.
Mechanism of Hydrolysis: Bioactivation of this compound
Following oral administration, this compound is converted to the active antibacterial agent, sulopenem, through hydrolysis of its ester bond.[4][5][6] This bioactivation is a critical step for the therapeutic efficacy of the drug.
The hydrolysis is mediated by non-specific esterases present in the intestine.[1][2] While the specific subtypes of these intestinal esterases (e.g., carboxylesterase 1 or 2) involved in the hydrolysis of this compound are not detailed in publicly available literature, it is a common pathway for the activation of oral ester prodrugs. This enzymatic cleavage releases the active sulopenem, which is then absorbed into the systemic circulation.[4][5]
After its formation, sulopenem itself is further metabolized through hydrolysis and dehydrogenation into inactive metabolites, designated as M1a and M1b.[4][5]
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters related to this compound and the resulting active sulopenem.
| Parameter | Condition | Value | Reference |
| Sulopenem Bioavailability | Fasted State | ~40% | [4][7] |
| With a High-Fat Meal | ~64% | [7] | |
| Sulopenem Elimination Half-Life | Fasted State | 1.18 hours | [7] |
| With a High-Fat Meal | 1.28 hours | [7] | |
| Apparent Volume of Distribution (Sulopenem) | Fasted State | 134 L | [4][7] |
| With a High-Fat Meal | 92.09 L | [4][7] | |
| Plasma Protein Binding (Sulopenem) | ~11% | [4] | |
| Excretion (of radiolabeled dose) | Feces | 44.3% (26.9% as unchanged sulopenem) | [4][5] |
| Urine | 40.8% (3.1% as unchanged sulopenem) | [4][5] |
Experimental Protocols
While specific, detailed experimental protocols for the hydrolysis of this compound are not available in the reviewed literature, a general methodology for assessing the in vitro hydrolysis of an ester prodrug in intestinal fractions is provided below. This protocol is representative of standard industry practice for such investigations.
Objective: To determine the rate and extent of hydrolysis of this compound to sulopenem in human intestinal preparations.
Materials:
-
This compound
-
Sulopenem reference standard
-
Human intestinal S9 fractions or microsomes
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Protocol for In Vitro Hydrolysis Assay:
-
Preparation of Incubation Mixture:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in phosphate buffer (pH 7.4) to the desired final concentrations.
-
Human intestinal S9 fractions are thawed on ice and diluted in phosphate buffer to the desired protein concentration.
-
-
Incubation:
-
The intestinal S9 fraction preparation is pre-warmed at 37°C for 5 minutes.
-
The hydrolysis reaction is initiated by adding the this compound solution to the pre-warmed S9 fraction mixture.
-
The reaction mixture is incubated at 37°C with gentle shaking.
-
Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
-
Reaction Termination and Sample Preparation:
-
The reaction in each aliquot is terminated by adding ice-cold acetonitrile, which also serves to precipitate the proteins.
-
The samples are vortexed and then centrifuged to pellet the precipitated protein.
-
The supernatant, containing this compound and the formed sulopenem, is collected for analysis.
-
-
Analytical Method:
-
The concentrations of this compound and sulopenem in the supernatant are quantified using a validated LC-MS/MS method.
-
A standard curve for both compounds is prepared to ensure accurate quantification.
-
-
Data Analysis:
-
The rate of disappearance of this compound and the rate of appearance of sulopenem are plotted against time.
-
From these data, kinetic parameters such as the rate of hydrolysis and the half-life of the prodrug in the intestinal preparation can be calculated.
-
Visualizations
Caption: Metabolic activation of this compound.
References
- 1. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jwatch.org [jwatch.org]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C19H27NO7S3 | CID 23642298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. This compound/Probenecid - PMC [pmc.ncbi.nlm.nih.gov]
Sulopenem's Penicillin-Binding Protein Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulopenem is a penem antibacterial agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis through covalent binding to essential enzymes known as penicillin-binding proteins (PBPs). This technical guide provides an in-depth exploration of sulopenem's affinity for various PBPs, presenting available data, outlining common experimental methodologies for its determination, and visualizing the key pathways and workflows involved.
Mechanism of Action: Targeting Bacterial Cell Wall Synthesis
Sulopenem exerts its bactericidal effects by acylating the serine residues within the active sites of PBPs.[1] This irreversible binding inactivates the transpeptidase function of these enzymes, which is crucial for the cross-linking of peptidoglycan chains, a vital component of the bacterial cell wall.[1] The disruption of this process leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.
References
In-Depth Technical Guide: Spectrum of Activity for Sulopenem Against Anaerobic Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of sulopenem, a novel penem antibacterial agent, against a wide spectrum of anaerobic bacteria. Sulopenem's potent activity, encompassing both Gram-positive and Gram-negative anaerobes, positions it as a significant agent in the treatment of polymicrobial infections where these organisms are prevalent. This document details its mechanism of action, susceptibility data derived from key studies, standardized testing methodologies, and known resistance mechanisms.
Introduction to Sulopenem and its Significance
Sulopenem is a parenteral and orally available penem antibiotic that exhibits a broad spectrum of activity against many bacterial pathogens, including multidrug-resistant strains.[1] Its chemical structure confers stability against many β-lactamases, making it a promising therapeutic option for infections caused by resistant bacteria.[2] Anaerobic bacteria are a major component of the human microbiota and are frequently involved in serious infections, including intra-abdominal infections, skin and soft tissue infections, and bloodstream infections. The rising resistance of anaerobes to commonly used antibiotics underscores the need for novel agents with potent antianaerobic activity.[3]
Mechanism of Action
Like other β-lactam antibiotics, sulopenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] It specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[5] This inactivation of PBPs leads to the disruption of cell wall integrity, ultimately causing cell lysis and death. While specific binding affinities of sulopenem to the PBPs of anaerobic bacteria have not been extensively detailed in publicly available literature, its potent activity suggests high affinity for the essential PBPs in these organisms. For Escherichia coli, sulopenem demonstrates a high binding affinity for PBP2, followed by PBP1A and PBP1B.[6]
dot
Caption: Sulopenem's mechanism of action against anaerobic bacteria.
In Vitro Spectrum of Activity
Numerous studies have demonstrated the potent in vitro activity of sulopenem against a broad range of clinically significant anaerobic bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, specifically the MIC₅₀ and MIC₉₀ values, from key surveillance studies.
Data Presentation
Table 1: In Vitro Activity of Sulopenem and Comparator Agents Against Various Anaerobic Bacteria
| Organism (No. of Isolates) | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Overall (431) | Sulopenem | ≤0.016->4.0 | 0.25 | 1.0 |
| Imipenem | ≤0.016-4.0 | 0.06 | 1.0 | |
| Amoxicillin/Clavulanate | ≤0.125->32.0 | 0.5 | 2.0 | |
| Ampicillin/Sulbactam | ≤0.125->32.0 | 0.5 | 4.0 | |
| Piperacillin/Tazobactam | ≤0.125->128.0 | 0.25 | 8.0 | |
| Clindamycin | ≤0.03->32.0 | 0.25 | 16.0 | |
| Metronidazole | ≤0.125->32.0 | 1.0 | 4.0 | |
| Gram-Negative Anaerobes | ||||
| Bacteroides fragilis group (101) | Sulopenem | 0.125-2.0 | 0.5 | 1.0 |
| Imipenem | 0.03-2.0 | 0.25 | 0.5 | |
| Prevotella/Porphyromonas spp. (100) | Sulopenem | ≤0.016-1.0 | 0.06 | 0.25 |
| Imipenem | ≤0.016-1.0 | 0.03 | 0.25 | |
| Fusobacterium spp. (60) | Sulopenem | ≤0.016-0.125 | 0.03 | 0.06 |
| Imipenem | ≤0.016-0.06 | ≤0.016 | 0.03 | |
| Gram-Positive Anaerobes | ||||
| Clostridium difficile (25) | Sulopenem | 0.25-1.0 | 0.5 | 1.0 |
| Imipenem | 0.25-4.0 | 1.0 | 2.0 | |
| Clostridium perfringens (21) | Sulopenem | 0.06-0.25 | 0.125 | 0.25 |
| Imipenem | 0.03-0.125 | 0.06 | 0.125 | |
| Peptostreptococcaceae (35) | Sulopenem | ≤0.016-0.5 | 0.125 | 0.25 |
| Imipenem | ≤0.016-0.25 | 0.03 | 0.125 | |
| Data extracted from Ednie and Appelbaum, 2009.[3][7] |
Table 2: Activity of Sulopenem and Comparators from the SENTRY Antimicrobial Surveillance Program (2018-2020)
| Organism Group (No. of Isolates) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |
| All Anaerobes (559) | Sulopenem | 0.12 | 1 | 98.9 (at ≤4 mg/L) |
| Meropenem | 0.12 | 1 | 98.4 | |
| Gram-Negative Anaerobes (287) | Sulopenem | 0.25 | 1 | |
| Meropenem | 0.25 | 1 | ||
| Gram-Positive Anaerobes (272) | Sulopenem | 0.06 | 1 | |
| Meropenem | 0.06 | 1 | ||
| Data extracted from a 2023 publication on the SENTRY Antimicrobial Surveillance Program.[4][8] |
It is important to note that while sulopenem demonstrates broad and potent activity, MIC values can vary between studies due to differences in the specific isolates tested and minor variations in methodology.
Experimental Protocols for Susceptibility Testing
The in vitro susceptibility data for sulopenem against anaerobic bacteria are predominantly generated using the agar dilution method, which is the reference standard methodology outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M11.[9][10][11]
CLSI Agar Dilution Method (Wadsworth)
This method involves the incorporation of serial twofold dilutions of the antimicrobial agent into an agar medium prior to the inoculation of the test organisms.
-
Medium: The recommended medium is Brucella agar supplemented with hemin (5 µg/mL), vitamin K₁ (1 µg/mL), and 5% laked sheep blood.[1][12][13][14] This enriched medium supports the growth of most clinically relevant anaerobic bacteria.
-
Inoculum Preparation: A standardized inoculum is crucial for reproducible results. This is typically prepared by suspending colonies from a 24- to 48-hour pure culture in a suitable broth (e.g., thioglycollate broth) to match the turbidity of a 0.5 McFarland standard.[15][16] This suspension is then further diluted to achieve a final inoculum of approximately 10⁵ colony-forming units (CFU) per spot on the agar plate.
-
Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the antibiotic-containing agar plates using a multipoint inoculator.
-
Incubation: The inoculated plates are incubated under anaerobic conditions (typically a gas mixture of 5-10% H₂, 5-10% CO₂, and 85-90% N₂) at 35-37°C for 48 hours.[17]
-
Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth, or causes a marked reduction in growth, compared to the growth on a control plate without the antibiotic.[17]
Quality Control
To ensure the accuracy and reproducibility of the susceptibility testing, specific quality control (QC) strains with known MIC ranges are tested concurrently. For anaerobic susceptibility testing, the following ATCC strains are commonly used:
-
Bacteroides fragilis ATCC 25285
-
Bacteroides thetaiotaomicron ATCC 29741
The observed MICs for these QC strains must fall within the acceptable ranges as defined in the most current CLSI M100 document.
dot
Caption: A simplified workflow for the CLSI agar dilution method.
Mechanisms of Resistance
Resistance to carbapenems, including sulopenem, in anaerobic bacteria can occur through several mechanisms.
Enzymatic Degradation
The production of β-lactamases, particularly carbapenemases, is a primary mechanism of resistance. In Bacteroides fragilis, the most notable carbapenemase is a metallo-β-lactamase encoded by the cfiA (or ccrA) gene.[18] This enzyme can hydrolyze a broad range of carbapenems. However, some studies suggest that sulopenem may be more stable to hydrolysis by certain β-lactamases compared to other carbapenems.[19] One study noted that sulopenem's susceptibility to hydrolysis by a metallo-beta-lactamase from B. fragilis was less than that of imipenem.[19]
Efflux Pumps
Overexpression of multidrug efflux pumps can also contribute to resistance by actively transporting the antibiotic out of the bacterial cell. In Bacteroides fragilis, the BmeABC family of resistance-nodulation-division (RND) efflux pumps has been shown to confer resistance to various antimicrobial agents, including some β-lactams.[8][20][21][22][23] While direct evidence of sulopenem being a substrate for these pumps is limited, their broad substrate specificity suggests a potential role in reduced susceptibility.
Altered Penicillin-Binding Proteins
Modifications in the structure or expression of PBPs can lead to reduced binding affinity of β-lactam antibiotics, resulting in resistance. While this is a well-established mechanism of resistance in other bacteria, its specific role in sulopenem resistance in anaerobes requires further investigation.
dot
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. can-r.com [can-r.com]
- 3. img.antpedia.com [img.antpedia.com]
- 4. In vitro activity of sulopenem and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulopenem Etzadroxil/Probenecid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. researchgate.net [researchgate.net]
- 9. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 10. standards.globalspec.com [standards.globalspec.com]
- 11. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]
- 12. Brucella Blood Agar - BRU - Anaerobe Systems [anaerobesystems.com]
- 13. dalynn.com [dalynn.com]
- 14. microbenotes.com [microbenotes.com]
- 15. webstore.ansi.org [webstore.ansi.org]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. Our Promise :: Iterum Therapeutics plc (ITRM) [iterumtx.com]
- 18. Bacteroides Fragilis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. [In vitro activities of sulopenem, a new parenteral penem, against anaerobes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bacteroides fragilis BmeABC efflux systems additively confer intrinsic antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The role of efflux pumps in Bacteroides fragilis resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. BmeRABC5 is a multidrug efflux system that can confer metronidazole resistance in Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulopenem Etzadroxil: A Technical Guide to its Development for Multi-Drug Resistant Pathogens
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multi-drug resistant (MDR) pathogens presents a formidable challenge to global public health. In this landscape, the development of novel antibiotics with activity against these resilient organisms is of paramount importance. Sulopenem etzadroxil, a prodrug of the penem antibiotic sulopenem, has emerged as a promising oral therapeutic option, particularly for infections caused by MDR Gram-negative bacteria, such as extended-spectrum β-lactamase (ESBL)-producing Enterobacterales. This technical guide provides a comprehensive overview of the development of this compound, focusing on its mechanism of action, in vitro activity, pharmacokinetic/pharmacodynamic profile, and pivotal clinical trial data.
Mechanism of Action
This compound is an orally administered prodrug that is rapidly hydrolyzed by esterases in the gastrointestinal tract to its active form, sulopenem. Sulopenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This is achieved through the covalent binding of sulopenem to essential penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis. The binding of sulopenem to these proteins inactivates them, leading to the disruption of cell wall integrity and ultimately, bacterial cell lysis.
In Escherichia coli, sulopenem has demonstrated a high affinity for several key PBPs, with a binding preference in the following order: PBP2 > PBP1A > PBP1B > PBP4 > PBP3 > PBP5/6[1]. This binding profile contributes to its potent activity against a wide range of bacterial pathogens.
In Vitro Activity
Sulopenem has demonstrated potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative pathogens, including many MDR strains. Its activity is particularly notable against Enterobacterales that produce ESBLs and are resistant to fluoroquinolones. The following table summarizes the in vitro activity of sulopenem against key urinary pathogens.
| Organism (Phenotype) | N | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 539 | 0.03 | 0.03 |
| E. coli (ESBL-positive) | - | 0.03 | 0.06 |
| E. coli (Ciprofloxacin-resistant) | - | 0.03 | 0.06 |
| Klebsiella pneumoniae | - | 0.03 | 0.12 |
| K. pneumoniae (ESBL-positive) | - | 0.06 | 1 |
| Proteus mirabilis | - | 0.06 | 0.12 |
| Enterobacter cloacae | - | 0.06 | 0.25 |
Data compiled from multiple sources.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of sulopenem is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Methodology:
-
Preparation of Inoculum: A standardized inoculum of the test organism is prepared to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Drug Dilution: Sulopenem is serially diluted in CAMHB in 96-well microtiter plates to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension.
-
Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is defined as the lowest concentration of sulopenem that completely inhibits visible growth of the organism.
Time-Kill Assay
Time-kill assays are performed to assess the bactericidal activity of sulopenem over time, based on the principles outlined in CLSI guideline M26-A.
Methodology:
-
Preparation of Cultures: A starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL is prepared in CAMHB.
-
Exposure to Antibiotic: Sulopenem is added to the bacterial cultures at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). A growth control without the antibiotic is included.
-
Sampling Over Time: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Viable Cell Counting: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.
Clinical Development and Efficacy
This compound has undergone extensive clinical evaluation for the treatment of urinary tract infections (UTIs), including those caused by MDR pathogens. The pivotal Phase 3 trials, SURE-1 and REASSURE, have provided key efficacy and safety data.
SURE-1 Trial: Uncomplicated Urinary Tract Infections (uUTI)
The SURE-1 trial was a Phase 3, randomized, double-blind study that compared the efficacy and safety of oral this compound/probenecid to oral ciprofloxacin in adult women with uUTI. A key objective was to evaluate the efficacy of sulopenem in patients with ciprofloxacin-resistant pathogens.
| Population | This compound/Probenecid (Overall Response) | Ciprofloxacin (Overall Response) |
| Ciprofloxacin-Resistant | 62.6% | 36.0% |
| Ciprofloxacin-Susceptible | 66.8% | 78.6% |
Overall response was a composite of clinical cure and microbiological eradication at the test-of-cure visit.[2][3][4][5]
In the ciprofloxacin-resistant population, sulopenem was statistically superior to ciprofloxacin[3][5]. However, in the ciprofloxacin-susceptible population, sulopenem did not meet the non-inferiority margin compared to ciprofloxacin[2][3][5].
REASSURE Trial: Uncomplicated Urinary Tract Infections (uUTI)
The REASSURE trial was a Phase 3, randomized, double-blind study comparing oral this compound/probenecid to oral amoxicillin/clavulanate in adult women with uUTI.
| Population (Microbiologically Modified Intent-to-Treat) | This compound/Probenecid (Overall Response) | Amoxicillin/Clavulanate (Overall Response) |
| Overall (Amoxicillin/Clavulanate Susceptible & Resistant) | 60.9% | 55.6% |
| Amoxicillin/Clavulanate Susceptible | 61.7% | 55.0% |
| Amoxicillin/Clavulanate Resistant | 52.4% | 68.0% |
Overall response was a composite of clinical cure and microbiological eradication at the test-of-cure visit.[6]
In the overall population, sulopenem was non-inferior to amoxicillin/clavulanate[6]. Furthermore, in the amoxicillin/clavulanate susceptible population, sulopenem demonstrated statistical superiority[6]. The number of patients in the resistant subgroup was small[6].
Pharmacokinetics and Pharmacodynamics
This compound is co-formulated with probenecid, which acts as a renal tubular transport inhibitor, increasing the plasma concentrations and extending the half-life of sulopenem. The pharmacokinetic profile of sulopenem is characterized by rapid absorption and conversion to the active moiety. Like other beta-lactam antibiotics, the pharmacodynamic parameter that best correlates with the efficacy of sulopenem is the time that the free drug concentration remains above the MIC of the infecting organism (%fT>MIC).
Conclusion
This compound represents a significant advancement in the development of oral antibiotics for the treatment of infections caused by multi-drug resistant pathogens. Its potent in vitro activity against ESBL-producing and fluoroquinolone-resistant Enterobacterales, coupled with the convenience of an oral formulation, positions it as a valuable therapeutic option, particularly for uncomplicated urinary tract infections in the outpatient setting. The robust clinical trial data, especially its demonstrated superiority over ciprofloxacin in quinolone-resistant uUTIs and its non-inferiority and superiority in certain populations compared to amoxicillin/clavulanate, underscore its potential to address a critical unmet medical need in an era of escalating antibiotic resistance. Further research and post-market surveillance will continue to define its role in the clinical management of infectious diseases.
References
- 1. Sulopenem | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Antipneumococcal Activities of Sulopenem and Other Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of sulopenem antimicrobial activity using in vitro time-kill kinetics, synergy, post-antibiotic effect, and sub-inhibitory MIC effect methods against Escherichia coli and Klebsiella pneumoniae isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of Sulopenem Etzadroxil
Introduction
Sulopenem etzadroxil is an oral prodrug of sulopenem, a broad-spectrum β-lactam antibiotic effective against multidrug-resistant bacteria.[1][2] It functions by inhibiting bacterial cell wall synthesis, leading to cell lysis.[1][2] To ensure the quality and efficacy of pharmaceutical formulations containing this compound, a reliable and validated analytical method for its quantification is essential. This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in bulk and pharmaceutical dosage forms. The method described is validated according to International Council for Harmonisation (ICH) guidelines.[1][2]
Chromatographic Conditions
A precise and validated RP-HPLC method was established for the analysis of this compound. The separation was achieved using a Hyperclone 5µ BDS C18 column under isocratic conditions.[1][2]
| Parameter | Condition |
| Column | Hyperclone 5µ BDS C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Ammonium Formate Buffer (40:60, v/v), pH 3.0 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 272 nm |
| Injection Volume | 10 µL |
| Runtime | 5 minutes |
Method Validation Summary
The developed HPLC method was rigorously validated for its suitability for the intended purpose. The validation parameters and their corresponding results are summarized below.
System Suitability
The system suitability was evaluated to ensure the chromatographic system was adequate for the analysis.
| Parameter | This compound | Probenecid | Acceptance Criteria |
| Retention Time (min) | 2.404 | 3.336 | - |
| Tailing Factor | - | - | < 2 |
| Theoretical Plates | - | - | > 2000 |
| Resolution | \multicolumn{2}{c | }{6.21} | > 2 |
Linearity
The linearity of the method was determined by analyzing a series of concentrations of this compound.
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (R²) |
| This compound | 25–150 | 0.99982 |
Accuracy
Accuracy was assessed by the recovery of known amounts of this compound spiked into a placebo matrix.
| Concentration Level | Mean Recovery (%) |
| 50% | - |
| 100% | 100.7 |
| 150% | - |
Robustness
The robustness of the method was evaluated by intentionally varying chromatographic parameters. The method demonstrated minimal variation in retention time and peak area under these slight changes.[1][2]
| Parameter Variation | Retention Time (min) | Peak Area |
| Flow Rate (0.9 mL/min) | 2.569 | 2,741,583 |
| Flow Rate (1.1 mL/min) | 2.277 | 3,041,278 |
| Organic Phase Ratio (38:62) | - | - |
| Organic Phase Ratio (42:58) | - | - |
Forced Degradation Studies
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. This compound showed significant degradation under thermal, hydrolytic, and peroxide conditions, and minimal degradation under alkali and reduction conditions.[1][2]
Experimental Protocols
1. Preparation of Solutions
-
Ammonium Formate Buffer (pH 3.0): Prepare an aqueous solution of ammonium formate and adjust the pH to 3.0 using formic acid.
-
Mobile Phase: Mix acetonitrile and ammonium formate buffer (pH 3.0) in a 40:60 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: For bulk drug analysis, accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the linearity range. For dosage forms, weigh and finely powder a representative number of tablets. Dissolve an amount of powder equivalent to a single dose in the mobile phase, sonicate to ensure complete dissolution, and filter to remove any undissolved excipients.
2. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the blank (mobile phase), followed by the standard solution and then the sample solution.
-
Run the chromatogram for 5 minutes.
-
Record the peak areas and retention times.
3. Quantification
The concentration of this compound in the sample is determined by comparing the peak area of the sample with that of the standard solution.
Experimental Workflow Diagram
Caption: Workflow for HPLC quantification of this compound.
Signaling Pathway (Illustrative)
While HPLC method development does not involve a biological signaling pathway, the mechanism of action for Sulopenem can be illustrated. Sulopenem, the active form of this compound, inhibits bacterial cell wall synthesis.
Caption: Mechanism of action of Sulopenem.
References
Application Notes and Protocols for In Vitro Assays of Sulopenem Etzadroxil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulopenem etzadroxil is a prodrug of sulopenem, a novel penem antibacterial agent with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2][3] As an orally bioavailable compound, this compound is converted in vivo to its active form, sulopenem, which exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][3] This is achieved through the binding of sulopenem to essential penicillin-binding proteins (PBPs), leading to the disruption of peptidoglycan synthesis and ultimately cell lysis.[1][4] These application notes provide detailed protocols for the preparation of this compound for various in vitro assays, along with a summary of its in vitro activity.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | (2-ethyl-1-oxobutoxy)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[[(1R,3S)-1-oxidooxolan-3-yl]sulfanyl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
| Molecular Formula | C19H27NO7S3 | [5] |
| Molecular Weight | 477.62 g/mol | [5] |
| Appearance | White to light yellow solid | [5] |
Mechanism of Action
Sulopenem, the active metabolite of this compound, is a β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.[1][4] This process is initiated by the binding of sulopenem to penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis. By acylating the serine residue in the active site of PBPs, sulopenem inactivates these enzymes, preventing the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to bacterial cell death. Sulopenem has demonstrated a high affinity for PBP 2 in Escherichia coli.[6]
Experimental Protocols
Preparation of this compound Stock Solution
A stock solution of this compound is the starting point for most in vitro assays. Due to its limited aqueous solubility, a suitable organic solvent is required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), newly opened[5]
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)[5]
Protocol:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a final concentration of 100 mg/mL.[5]
-
Vortex the solution thoroughly to aid dissolution. If necessary, use an ultrasonic bath to ensure the powder is completely dissolved.[5]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]
-
Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5][7]
Materials:
-
This compound stock solution (100 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or CAMHB)
-
Incubator
Protocol:
-
Preparation of Working Solutions:
-
Prepare an intermediate stock solution by diluting the 100 mg/mL DMSO stock solution in CAMHB. The concentration of this intermediate stock should be at least 10 times the highest concentration to be tested to minimize the final DMSO concentration.
-
Perform serial two-fold dilutions of the intermediate stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of working solutions.
-
-
Inoculum Preparation:
-
From a fresh culture, select 3-5 well-isolated colonies and suspend them in a suitable broth medium.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Microtiter Plate Inoculation:
-
Add 50 µL of the appropriate working solution of this compound to each well of the 96-well microtiter plate.
-
Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
In Vitro Activity Data
The following tables summarize the in vitro activity of sulopenem against various bacterial isolates.
Table 1: In Vitro Activity of Sulopenem against Escherichia coli
| Isolate Phenotype | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| All urinary isolates | 539 | 0.03 | 0.03 | 0.015 - 0.12 | |
| ESBL-phenotype | - | 0.03 | 0.06 | - | [8] |
| Ciprofloxacin-non-susceptible | - | 0.03 | 0.06 | - | [8] |
| Nitrofurantoin-non-susceptible | - | 0.03 | 0.03 | - | [8] |
| Trimethoprim/sulfamethoxazole-non-susceptible | - | 0.03 | 0.06 | - | [8] |
Table 2: In Vitro Activity of Sulopenem against Enterobacterales
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Enterobacterales (all) | 1647 | 0.03 | 0.25 | [8] |
| Klebsiella pneumoniae | - | 0.03 | 0.12 | [8] |
| Klebsiella pneumoniae (ESBL-phenotype) | - | 0.06 | 1 | [8] |
| Citrobacter freundii species complex | 29 | 0.06 | 0.12 | [8] |
| Enterobacter cloacae species complex | 110 | 0.12 | 0.5 | [8] |
| Klebsiella aerogenes | 33 | 0.12 | 0.25 | [8] |
| Klebsiella oxytoca | 41 | 0.03 | 0.06 | [8] |
| Morganella morganii | 20 | 1 | 1 | [8] |
Table 3: Results from Other In Vitro Assays for Sulopenem
| Assay | Organism(s) | Key Findings | Reference |
| Time-Kill Kinetics | E. coli, K. pneumoniae | Bactericidal activity (≥3 log10 reduction in viable counts) at 8x MIC within 24 hours. | [9][10] |
| Post-Antibiotic Effect (PAE) | E. coli, K. pneumoniae | PAE of 0.0–0.7 hours at 1x, 5x, or 10x MIC. | [9][10] |
| Checkerboard Synergy Testing | E. coli, K. pneumoniae | No antagonism observed with other tested agents; indifference was most common. | [9][10] |
Conclusion
These protocols and data provide a comprehensive resource for researchers conducting in vitro studies with this compound. Adherence to standardized methodologies, such as those outlined by CLSI, is crucial for obtaining accurate and reproducible results. The provided information on sample preparation, experimental procedures, and expected in vitro activity will aid in the effective evaluation of this promising antibacterial agent.
References
- 1. researchgate.net [researchgate.net]
- 2. nicd.ac.za [nicd.ac.za]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. Affinity of Tomopenem (CS-023) for Penicillin-Binding Proteins in Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. woah.org [woah.org]
- 9. iacld.com [iacld.com]
- 10. goums.ac.ir [goums.ac.ir]
Application Notes and Protocols for Testing Sulopenem Etzadroxil Synergy with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulopenem etzadroxil is a novel penem antibacterial agent administered orally as a prodrug, which is then hydrolyzed to its active form, sulopenem.[1][2] Sulopenem exhibits broad-spectrum bactericidal activity by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[1][3] It is often co-administered with probenecid, a renal tubular inhibitor that increases the plasma concentration of sulopenem, enhancing its efficacy.[4][5] Sulopenem is in development for treating urinary tract and intra-abdominal infections, particularly those caused by multidrug-resistant pathogens.[5][6]
The growing challenge of antimicrobial resistance necessitates the exploration of combination therapies to enhance efficacy, reduce the development of resistance, and expand the spectrum of activity. Synergy testing is a critical in vitro tool to identify antibiotic combinations that are more effective than the individual agents alone. This document provides detailed protocols for testing the synergistic potential of this compound with other antibiotics using the checkerboard and time-kill curve assays.
Key Experiments and Protocols
Two primary methods for determining antibiotic synergy are the checkerboard assay and the time-kill curve assay.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.[6][7]
Protocol:
-
Preparation of Antibiotic Stock Solutions:
-
Prepare stock solutions of sulopenem and the test antibiotic(s) in an appropriate solvent (e.g., sterile deionized water, DMSO) at a concentration at least 10 times the highest concentration to be tested.
-
Sterilize the stock solutions by filtration through a 0.22 µm filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh overnight culture of the test organism on an appropriate agar plate, suspend several colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Checkerboard Setup in a 96-Well Microtiter Plate:
-
Add 50 µL of sterile MHB to each well of the microtiter plate.
-
Create serial twofold dilutions of sulopenem along the x-axis (e.g., columns 1-10) and the second antibiotic along the y-axis (e.g., rows A-G). Row H will contain dilutions of sulopenem alone, and column 11 will contain dilutions of the second antibiotic alone.
-
Well H11 serves as a negative control (broth only), and well G12 serves as a positive control (inoculum without antibiotics).
-
The final volume in each well containing the antibiotic dilutions should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the negative control). The final volume in each well will be 100 µL.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Data Analysis and FICI Calculation:
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of Sulopenem = (MIC of Sulopenem in combination) / (MIC of Sulopenem alone)
-
FIC of Antibiotic B = (MIC of Antibiotic B in combination) / (MIC of Antibiotic B alone)
-
-
Calculate the FIC Index (FICI) by summing the individual FICs:
-
FICI = FIC of Sulopenem + FIC of Antibiotic B
-
-
Interpret the FICI as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Data Presentation:
Summarize the results in a table format as shown below.
| Test Organism | Antibiotic Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| E. coli ATCC 35218 | Sulopenem | 0.12 | 0.03 | 0.38 | Synergy[5] |
| Trimethoprim-sulfamethoxazole | 0.5 | 0.06 | |||
| K. pneumoniae 396798 | Sulopenem | 0.25 | 0.125 | 0.5 | Synergy[5] |
| Gentamicin | 1 | 0.25 | |||
| M. abscessus ATCC19977 | Sulopenem | - | ≤0.25 | - | Synergy[1][4] |
| Cefuroxime | - | ≤0.25 |
Time-Kill Curve Assay
The time-kill curve assay provides information on the rate of bactericidal activity of an antibiotic combination over time.[8][9]
Protocol:
-
Preparation of Materials:
-
Prepare antibiotic solutions at desired concentrations (e.g., 0.5x, 1x, 2x MIC) in a suitable broth (e.g., MHB).
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute to a starting density of approximately 5 x 10⁵ CFU/mL in the test flasks.
-
-
Experimental Setup:
-
Set up flasks containing:
-
Growth control (no antibiotic)
-
Sulopenem alone
-
Second antibiotic alone
-
Sulopenem in combination with the second antibiotic
-
-
Incubate the flasks at 35-37°C with shaking.
-
-
Sampling and Viable Cell Counting:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial tenfold dilutions of the aliquots in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on the plates.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.[10]
-
Indifference is defined as a < 2-log₁₀ change in CFU/mL between the combination and the most active single agent.
-
Antagonism is defined as a ≥ 2-log₁₀ increase in CFU/mL between the combination and the most active single agent.
-
Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.[10]
-
Data Presentation:
Present the time-kill curve data in a table summarizing the log₁₀ CFU/mL at each time point for each condition.
| Time (hours) | Growth Control (log₁₀ CFU/mL) | Sulopenem Alone (log₁₀ CFU/mL) | Antibiotic B Alone (log₁₀ CFU/mL) | Sulopenem + Antibiotic B (log₁₀ CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.2 | 5.5 | 4.1 |
| 4 | 7.8 | 4.8 | 5.1 | 3.2 |
| 6 | 8.5 | 4.5 | 4.9 | <2.0 |
| 8 | 8.9 | 4.3 | 4.7 | <2.0 |
| 24 | 9.2 | 4.1 | 4.5 | <2.0 |
Visualization of Experimental Workflow and Synergy Mechanism
Experimental Workflow
The following diagram illustrates the general workflow for assessing antibiotic synergy.
Caption: Workflow for in vitro antibiotic synergy testing.
Mechanism of Synergy: Sulopenem and Cefuroxime against M. abscessus
Recent studies have elucidated the synergistic mechanism of sulopenem in combination with another β-lactam, cefuroxime, against Mycobacterium abscessus.[1][4] This synergy arises from their complementary binding to and inhibition of multiple essential enzymes involved in bacterial cell wall synthesis.
Caption: Multi-target inhibition leading to synergy.
Conclusion
The protocols outlined provide a robust framework for evaluating the synergistic potential of this compound with other antimicrobial agents. The checkerboard and time-kill assays are complementary methods that offer quantitative and dynamic insights into antibiotic interactions. Understanding these synergistic relationships is paramount for the rational design of combination therapies to combat multidrug-resistant infections. The synergistic activity of sulopenem with cefuroxime against M. abscessus highlights the potential for dual β-lactam combinations in treating challenging infections.[1][4] Similarly, synergy with agents like trimethoprim-sulfamethoxazole and gentamicin against common Gram-negative pathogens suggests broader therapeutic possibilities.[5]
References
- 1. Synergistic effects of sulopenem in combination with cefuroxime or durlobactam against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Characterization of sulopenem antimicrobial activity using in vitro time-kill kinetics, synergy, post-antibiotic effect, and sub-inhibitory MIC effect methods against Escherichia coli and Klebsiella pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. can-r.com [can-r.com]
- 8. Iterum Therapeutics Announces Positive Topline Results from its Phase 3 REASSURE Clinical Trial of Oral Sulopenem in Uncomplicated Urinary Tract Infections :: Iterum Therapeutics plc (ITRM) [iterumtx.com]
- 9. jwatch.org [jwatch.org]
- 10. Sulopenem for the Treatment of Complicated Urinary Tract Infections Including Pyelonephritis: A Phase 3, Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sulopenem Etzadroxil in a Murine Model of Urinary Tract Infection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing sulopenem etzadroxil in a murine model of urinary tract infection (UTI). This document includes detailed experimental protocols for establishing the infection model, pharmacokinetic and pharmacodynamic data for sulopenem in mice, and visualizations to aid in understanding the experimental workflow and the drug's mechanism of action.
Introduction
This compound is a prodrug of sulopenem, a novel thiopenem antibiotic with broad-spectrum activity against many Gram-positive and Gram-negative bacteria, including multidrug-resistant Enterobacterales that are common causative agents of UTIs.[1][2] Murine models of UTI are essential preclinical tools for evaluating the in vivo efficacy of new antimicrobial agents like sulopenem. The data from these models, particularly from murine thigh infection models, have been instrumental in determining the pharmacokinetic-pharmacodynamic (PK/PD) parameters that inform clinical dosing regimens.[3]
Mechanism of Action
Sulopenem, the active moiety of this compound, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This inhibition disrupts cell wall integrity, leading to bacterial cell lysis and death.[2] Probenecid is co-administered with this compound to increase the systemic exposure of sulopenem by reducing its renal clearance.[3]
References
- 1. 2569. Pharmacokinetic-Pharmacodynamic Evaluation of Sulopenem Using a Five-Day Hollow-Fiber In Vitro Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Note: High-Throughput Bioanalytical LC-MS/MS Method for the Simultaneous Quantification of Sulopenem Etzadroxil and Probenecid in Human Plasma
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Sulopenem etzadroxil and probenecid in human plasma. This compound, a novel penem antibacterial prodrug, is co-administered with probenecid to increase its systemic exposure.[1] This method utilizes liquid-liquid extraction for sample preparation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing the high selectivity and sensitivity required for pharmacokinetic studies in a clinical research setting. The method is suitable for high-throughput analysis in drug development and therapeutic drug monitoring.
Introduction
This compound is an orally administered prodrug of sulopenem, a broad-spectrum β-lactam antibiotic.[2] It is hydrolyzed by intestinal esterases to its active form, sulopenem.[3] Probenecid is co-formulated with this compound to inhibit the renal tubular secretion of sulopenem, thereby increasing its plasma concentration and prolonging its half-life.[2] A reliable bioanalytical method is crucial for the evaluation of the pharmacokinetic properties of both compounds. This LC-MS/MS method offers high specificity, sensitivity, and throughput for the simultaneous quantification of this compound and probenecid in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Probenecid reference standard
-
Daidzein (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (AR grade)
-
Ethyl acetate (HPLC grade)
-
Human plasma (drug-free)
Instrumentation
-
LC System: Agilent 1200 Series or equivalent
-
Mass Spectrometer: Agilent G6410A Triple Quadrupole LC/MS or equivalent
-
Analytical Column: ZORBAX SB-C18, 2.1 x 100 mm, 3.5 µm
Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water:Formic Acid (50:50:0.05, v/v/v)
-
Flow Rate: 0.25 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
-
Run Time: 5 minutes
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Note: Specific MRM transitions for this compound and Probenecid were not explicitly available in the referenced literature. The user should determine the optimal precursor and product ions by infusing a standard solution of each analyte into the mass spectrometer. A general procedure for this is provided in the protocol section.
-
Daidzein (IS): The MRM transition for Daidzein can be set to m/z 255.1 → 199.1 (quantifier) and 255.1 → 137.1 (qualifier), however, optimization is recommended.
-
Sample Preparation
A liquid-liquid extraction (LLE) method is employed for the extraction of analytes and the internal standard from human plasma.
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (Daidzein).
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for analysis.
Method Validation (Summary of Representative Data)
While specific validation data for this LC-MS/MS method was not fully available in the reviewed literature, the following tables summarize representative quantitative data for this compound and Probenecid from a validated RP-HPLC method, which can serve as an indication of expected performance.[2]
Linearity
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 25 - 150 | 0.99982 |
| Probenecid | 25 - 150 | 0.99983 |
Accuracy
| Analyte | Concentration Level | Mean Recovery (%) |
| This compound | 50% | 100.5 |
| 100% | 100.8 | |
| 150% | 100.7 | |
| Probenecid | 50% | 99.8 |
| 100% | 100.0 | |
| 150% | 99.9 |
Data adapted from a validated RP-HPLC method.[2]
Protocol: Determination of Optimal MRM Transitions
-
Prepare individual standard solutions of this compound and Probenecid in the mobile phase at a concentration of approximately 1 µg/mL.
-
Infuse each solution directly into the mass spectrometer at a constant flow rate.
-
Perform a full scan in positive ESI mode to identify the precursor ion ([M+H]⁺) for each analyte. The molecular weight of this compound is 477.6 g/mol .
-
Select the identified precursor ion for each analyte and perform a product ion scan to identify the most abundant and stable product ions upon collision-induced dissociation.
-
Select the most intense product ion for quantification (quantifier) and a second, less intense product ion for confirmation (qualifier).
-
Optimize the fragmentor voltage and collision energy for each MRM transition to maximize the signal intensity.
Visualizations
Caption: Bioanalytical workflow for this compound and Probenecid.
Caption: Mechanism of drug interaction.
References
- 1. This compound and Probenecid: A Drug Review of a Novel Oral Penem Active Against Extended-Spectrum Beta-Lactamase (ESBL) Producing Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orlynvah (this compound/probenecid) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. This compound | C19H27NO7S3 | CID 23642298 - PubChem [pubchem.ncbi.nlm.nih.gov]
Time-Kill Kinetics Assay Protocol for Sulopenem Etzadroxil: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulopenem etzadroxil is a novel penem antibacterial agent administered orally as a prodrug.[1] Following administration, it is hydrolyzed to sulopenem, its active form, which exerts potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including many multidrug-resistant strains.[2][3] Sulopenem's mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to essential penicillin-binding proteins (PBPs), leading to cell lysis and death.[1] This application note provides a detailed protocol for performing a time-kill kinetics assay to evaluate the in vitro bactericidal activity of this compound over time.
The time-kill kinetics assay is a dynamic method used to assess the rate and extent of bacterial killing by an antimicrobial agent.[4][5] This assay provides valuable information on the pharmacodynamic properties of a drug, helping to determine whether its activity is concentration-dependent or time-dependent.[4] For beta-lactam antibiotics like sulopenem, which are known to exhibit time-dependent killing, this assay is crucial for understanding their efficacy.[6]
Data Presentation
The following table summarizes the bactericidal activity of sulopenem against Escherichia coli and Klebsiella pneumoniae from a time-kill kinetics study. Bactericidal activity is defined as a ≥3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) from the initial inoculum.
| Organism | Sulopenem Concentration (x MIC) | Time to Achieve ≥3-log10 Reduction (hours) | Log10 CFU/mL Reduction at 24 hours |
| Escherichia coli | 8x | 8 | ≥3 |
| Klebsiella pneumoniae | 8x | 8 | ≥3 |
Note: Data synthesized from a study by Maher et al. (2023). The study demonstrated that sulopenem exhibited bactericidal activity against all tested isolates at 8x the MIC within 24 hours, with most showing this activity within 8 hours.[3][7]
Experimental Protocols
This section details the methodology for conducting a time-kill kinetics assay for this compound. The protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and specific findings from in vitro studies of sulopenem.[4][6]
Materials
-
This compound powder
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Klebsiella pneumoniae ATCC 700603, and relevant clinical isolates)[8]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other suitable solid growth medium
-
Sterile saline (0.85% NaCl)
-
Sterile test tubes
-
Incubator (35°C ± 2°C)
-
Shaking incubator (optional)
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Spiral plater or manual plating supplies
-
Colony counter
Procedure
1. Determination of Minimum Inhibitory Concentration (MIC):
Prior to the time-kill assay, the MIC of sulopenem for each bacterial strain must be determined using a standardized broth microdilution method as described by CLSI.[9] This will establish the baseline susceptibility of the organisms and inform the concentrations to be tested in the time-kill assay.
2. Preparation of this compound Stock Solution:
-
Note on the Prodrug: this compound is a prodrug that is hydrolyzed to the active sulopenem. For in vitro assays, it is often the active form, sulopenem, that is used. If working with the prodrug, it's crucial to ensure its conversion to the active form. In many in vitro settings, the presence of serum or certain esterases in the media can facilitate this; however, for a standardized assay, starting with the active sulopenem is preferable if available. If using this compound, the protocol should be validated to confirm the conversion.
-
Prepare a stock solution of sulopenem in a suitable solvent (e.g., dimethyl sulfoxide [DMSO], followed by dilution in CAMHB) at a concentration that is at least 10-fold higher than the highest concentration to be tested.[10]
-
Further dilute the stock solution in CAMHB to achieve the desired final concentrations for the assay (e.g., 0.25x, 0.5x, 1x, 2x, 4x, and 8x the MIC).
3. Inoculum Preparation:
-
From a fresh overnight culture on a TSA plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube of CAMHB and incubate at 35°C ± 2°C until the culture reaches the logarithmic phase of growth (typically 2-4 hours), corresponding to a turbidity of a 0.5 McFarland standard.
-
Adjust the bacterial suspension with sterile saline or CAMHB to achieve a final concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in the final test volume.
4. Time-Kill Assay Procedure:
-
Dispense the appropriate volume of CAMHB with the different concentrations of sulopenem into sterile test tubes.
-
Include a growth control tube containing only CAMHB and the bacterial inoculum, and a sterility control tube with only CAMHB.
-
Add the prepared bacterial inoculum to each test and control tube to achieve the final desired bacterial density.
-
Incubate all tubes at 35°C ± 2°C, preferably in a shaking incubator to ensure aeration.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[5]
-
Perform serial 10-fold dilutions of the aliquots in sterile saline.
-
Plate a specific volume of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
5. Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each sulopenem concentration and the growth control.
-
Determine the rate and extent of bacterial killing. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum. Bacteriostatic activity is generally considered a <3-log10 reduction in CFU/mL.
Visualizations
The following diagrams illustrate the experimental workflow of the time-kill kinetics assay and the mechanism of action of sulopenem.
Caption: Workflow of the time-kill kinetics assay.
References
- 1. This compound/Probenecid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. emerypharma.com [emerypharma.com]
- 5. actascientific.com [actascientific.com]
- 6. M26 | Methods for Determining Bactericidal Activity of Antimicrobial Agents [clsi.org]
- 7. Characterization of sulopenem antimicrobial activity using in vitro time-kill kinetics, synergy, post-antibiotic effect, and sub-inhibitory MIC effect methods against Escherichia coli and Klebsiella pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. can-r.com [can-r.com]
- 9. researchgate.net [researchgate.net]
- 10. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
Application Notes and Protocols for Determining the Post-Antibiotic Effect (PAE) of Sulopenem
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulopenem is a novel penem antibacterial agent with broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, including many multidrug-resistant strains.[1][2] A key pharmacodynamic parameter for evaluating the efficacy of an antimicrobial agent is the post-antibiotic effect (PAE), which is the persistent suppression of bacterial growth after limited exposure to the drug. Understanding the PAE of sulopenem is crucial for optimizing dosing regimens and predicting its clinical success. These application notes provide detailed protocols for the in vitro determination of sulopenem's PAE.
Mechanism of Action
Sulopenem exerts its bactericidal activity by inhibiting the synthesis of the bacterial cell wall.[2] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3] This disruption of cell wall integrity leads to cell lysis and bacterial death.[2] The primary mechanism of action is illustrated in the signaling pathway diagram below.
Caption: Mechanism of action of Sulopenem.
Quantitative Data Summary
The post-antibiotic effect of sulopenem has been evaluated against key bacterial pathogens. The following table summarizes the reported PAE of sulopenem against Escherichia coli and Klebsiella pneumoniae isolates.
| Bacterial Strain | Sulopenem Concentration (x MIC) | Post-Antibiotic Effect (PAE) in Hours | Reference |
| E. coli & K. pneumoniae isolates | 1x, 5x, or 10x | 0.0 - 0.7 | [1] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
This section outlines the detailed methodology for determining the in vitro PAE of sulopenem.
1. Materials
-
Sulopenem analytical powder
-
Bacterial strains of interest (e.g., E. coli ATCC 25922, K. pneumoniae ATCC 700603)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Phosphate-buffered saline (PBS), sterile
-
Tryptic Soy Agar (TSA) plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Shaking incubator
-
Centrifuge
-
Micropipettes and sterile tips
-
Sterile culture tubes and flasks
2. Determination of Minimum Inhibitory Concentration (MIC)
Prior to PAE determination, the MIC of sulopenem for each bacterial strain must be determined using a standardized method, such as broth microdilution, as described by the Clinical and Laboratory Standards Institute (CLSI).
3. In Vitro PAE Determination Protocol
The following workflow diagram illustrates the key steps in the PAE determination experiment.
Caption: Experimental workflow for PAE determination.
Step-by-Step Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in CAMHB. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the test tubes.
-
Exposure to Sulopenem:
-
Prepare tubes with CAMHB containing sulopenem at the desired concentrations (e.g., 1x, 5x, and 10x the predetermined MIC).
-
Prepare a control tube with CAMHB without any antibiotic.
-
Inoculate all tubes with the prepared bacterial suspension.
-
-
Incubation: Incubate all tubes in a shaking incubator at 35-37°C for a specified period, typically 1 to 2 hours.
-
Antibiotic Removal:
-
To remove sulopenem, centrifuge the cultures at a speed sufficient to pellet the bacteria (e.g., 4000 x g for 10 minutes).
-
Discard the supernatant containing the antibiotic.
-
Wash the bacterial pellet by resuspending it in pre-warmed, sterile PBS or antibiotic-free CAMHB.
-
Repeat the centrifugation and washing step twice more to ensure complete removal of the antibiotic.
-
-
Regrowth and Viable Counts:
-
After the final wash, resuspend the bacterial pellet in pre-warmed, antibiotic-free CAMHB.
-
Immediately take a sample for a viable count at time zero (T₀) by performing serial dilutions and plating on TSA plates.
-
Incubate the remaining culture in a shaking incubator at 35-37°C.
-
Perform viable counts at regular intervals (e.g., every hour) until the bacterial density increases by 1 log₁₀ CFU/mL.
-
4. Calculation of PAE
The PAE is calculated using the following formula:
PAE = T - C
Where:
-
T is the time required for the viable count of the sulopenem-exposed culture to increase by 1 log₁₀ CFU/mL above the count observed immediately after antibiotic removal.
-
C is the time required for the viable count of the untreated control culture to increase by 1 log₁₀ CFU/mL.
Conclusion
The protocols and data presented provide a framework for the consistent and accurate determination of the post-antibiotic effect of sulopenem. This information is valuable for preclinical and clinical research, aiding in the rational design of dosing strategies to maximize the therapeutic potential of this important new antibiotic. The observed PAE, although modest, may still contribute to the overall in vivo efficacy of sulopenem, particularly when considered in conjunction with its concentration-dependent bactericidal activity.
References
Application Notes and Protocols: In Vitro Infection Model for Sulopenem Etzadroxil Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulopenem etzadroxil is a penem antibacterial prodrug administered orally, which is hydrolyzed by esterases to its active form, sulopenem.[1] Sulopenem, a broad-spectrum thiopenem, exhibits bactericidal activity by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[1][2][3] It is often co-administered with probenecid, a renal tubular inhibitor that increases sulopenem's plasma concentrations by inhibiting its renal clearance.[3][4] The pharmacodynamic (PD) parameter that best correlates with sulopenem's efficacy is the percentage of time that the unbound plasma concentration exceeds the minimum inhibitory concentration (%fT > MIC).[1][4]
These application notes provide detailed protocols for establishing an in vitro infection model to evaluate the pharmacodynamics of this compound. The described methods, including Minimum Inhibitory Concentration (MIC) determination, time-kill assays, and the hollow-fiber infection model (HFIM), are designed to simulate human pharmacokinetic profiles and assess the antibacterial efficacy of sulopenem against key pathogens.
Data Presentation
Table 1: Sulopenem MIC Distribution against Common Enterobacterales
| Organism | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Escherichia coli | 0.03 | 0.06 | [4][5] |
| Klebsiella pneumoniae | 0.06 | 1 | [4][5] |
Table 2: Pharmacodynamic Targets for Sulopenem against Enterobacterales from In Vitro Models
| Endpoint | Median %fT > MIC | Reference |
| Net Bacterial Stasis | 40.9% | [6][7] |
| 1-log10 CFU Reduction | 50.2% | [6][7] |
| 2-log10 CFU Reduction | 62.6% | [6][7] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[8][9]
Materials:
-
Sulopenem analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC 700603, clinical isolates)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Sulopenem Stock Solution: Dissolve sulopenem in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in CAMHB to create a working stock.
-
Prepare Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the sulopenem working stock in CAMHB to achieve the desired concentration range (e.g., 0.008 to 128 mg/L).
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight on appropriate agar. Suspend colonies in saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate Plates: Add the diluted bacterial inoculum to each well of the microtiter plate containing the sulopenem dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of sulopenem that completely inhibits visible bacterial growth.
Time-Kill Assay
This assay evaluates the rate of bacterial killing by sulopenem at various concentrations.[10][11]
Materials:
-
Sulopenem analytical standard
-
CAMHB
-
Bacterial strains
-
Sterile culture tubes
-
Shaking incubator (35°C ± 2°C)
-
Apparatus for serial dilutions and colony counting (e.g., spiral plater, automated colony counter)
Procedure:
-
Prepare Bacterial Culture: Grow an overnight culture of the test organism in CAMHB. Dilute the culture in fresh, pre-warmed CAMHB to a starting inoculum of approximately 1 x 10⁶ CFU/mL.[10]
-
Set Up Test Conditions: Prepare culture tubes with CAMHB containing sulopenem at various multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x, 8x MIC). Include a growth control tube without any antibiotic.
-
Inoculation: Inoculate the tubes with the prepared bacterial culture.
-
Incubation and Sampling: Incubate the tubes at 35°C with constant agitation. At predefined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.[10]
-
Quantify Bacterial Load: Perform serial dilutions of the collected samples and plate them onto appropriate agar to determine the viable bacterial count (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each sulopenem concentration. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.[11]
Hollow-Fiber Infection Model (HFIM)
The HFIM is a dynamic in vitro system that simulates human pharmacokinetic profiles of an antimicrobial agent.[12][13][14]
Materials:
-
Hollow-fiber cartridge (e.g., polysulfone, 20 kDa molecular weight cut-off)
-
Peristaltic pump
-
Central reservoir
-
Media reservoir (drug-free)
-
Waste reservoir
-
Tubing and connectors
-
This compound and probenecid
-
Bacterial strain
-
Incubator
Procedure:
-
System Assembly and Sterilization: Assemble the HFIM circuit (central reservoir, hollow-fiber cartridge, tubing) according to the manufacturer's instructions. Sterilize the entire system.
-
Bacterial Inoculation: Prepare an inoculum of the test organism in CAMHB to a final concentration of approximately 1 x 10⁶ CFU/mL. Inoculate the extracapillary space of the hollow-fiber cartridge with the bacterial suspension.
-
Pharmacokinetic Simulation:
-
Fill the central reservoir with CAMHB.
-
Simulate the oral administration of this compound by adding a calculated amount to the central reservoir to mimic the peak concentration (Cmax) observed in humans. The system should account for the hydrolysis of the prodrug to active sulopenem.
-
To simulate the effect of probenecid, it can be added to the system or its effect on sulopenem's half-life can be modeled in the clearance rate.
-
Simulate the elimination phase by pumping fresh, drug-free media from the media reservoir into the central reservoir at a rate that mimics the human half-life of sulopenem, while simultaneously removing media to the waste reservoir to maintain a constant volume.
-
-
Sampling: At specified time points over the course of the experiment (e.g., 24, 48, 72 hours), collect samples from the extracapillary space of the cartridge to determine the bacterial density (CFU/mL). Samples can also be taken from the central reservoir to confirm the sulopenem concentration.
-
Data Analysis: Plot the change in bacterial density over time. This allows for the evaluation of the efficacy of the simulated dosing regimen in terms of bacterial killing and prevention of regrowth.
Visualizations
Caption: Workflow for in vitro pharmacodynamic evaluation.
Caption: Sulopenem's activation and mechanism of action.
Caption: Diagram of the Hollow-Fiber Infection Model.
References
- 1. journals.asm.org [journals.asm.org]
- 2. can-r.com [can-r.com]
- 3. Characterization of sulopenem antimicrobial activity using in vitro time-kill kinetics, synergy, post-antibiotic effect, and sub-inhibitory MIC effect methods against Escherichia coli and Klebsiella pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 7. 2568. Characterization of Sulopenem Pharmacokinetics-Pharmacodynamics Using a One-Compartment In Vitro Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nih.org.pk [nih.org.pk]
- 9. Broth microdilution assay [bio-protocol.org]
- 10. Predicting the Effects of Carbapenem/Carbapenemase Inhibitor Combinations against KPC-Producing Klebsiella pneumoniae in Time-Kill Experiments: Alternative versus Traditional Approaches to MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clsi.org [clsi.org]
- 12. Hollow fibre infection model (HFIM) – REVIVE [revive.gardp.org]
- 13. fibercellsystems.com [fibercellsystems.com]
- 14. youtube.com [youtube.com]
Preclinical Dosing Regimens of Sulopenem Etzadroxil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical dosing regimens for the novel penem antibacterial agent, Sulopenem etzadroxil. The information compiled herein, including detailed experimental protocols and data summaries, is intended to guide researchers in designing and executing relevant preclinical studies.
This compound is a prodrug of sulopenem, a broad-spectrum β-lactam antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria, including many multidrug-resistant strains.[1][2] The preclinical development of this compound has involved rigorous evaluation in various animal and in vitro models to establish its pharmacokinetic/pharmacodynamic (PK/PD) profile and to determine effective dosing strategies.
Data Presentation: Summary of Preclinical Dosing Regimens
The following tables summarize the quantitative data from key preclinical studies of sulopenem and its prodrug, this compound. These data are crucial for understanding the dosing parameters used in efficacy and toxicology assessments.
Table 1: Dosing Regimen in Murine Thigh Infection Model
| Animal Model | Pathogen | Drug | Dose Range | Route of Administration | Dosing Frequency | Key Findings | Reference |
| Neutropenic Mouse | S. pneumoniae, K. pneumoniae | Sulopenem | 6.3 - 200 mg/kg | Subcutaneous | q3h, q6h, q12h, q24h | Time above MIC (T>MIC) was the PK/PD parameter most closely linked with efficacy. | [3] |
| Immunocompetent Mouse | Clinically relevant organisms | Sulopenem | Not specified | Not specified | Not specified | Data used for PK/PD modeling to select clinical doses. | [2] |
Table 2: Dosing Regimen in Toxicology Studies
| Animal Model | Drug | Dose Range | Route of Administration | Study Duration | Key Findings | Reference |
| Rat | This compound | 100, 400, 2000 mg/kg/day | Oral (gavage) | Gestation Day 6-17 | Maternal toxicity at 400 and 2000 mg/kg/day. No maternal toxicity or fetal malformations at ≤ 400 mg/kg/day. | [1] |
| Rat (juvenile) | This compound | 25, 75, 225 mg/kg/day | Oral | 85 days | Kidney toxicity at doses ≥ 25 mg/kg/day. | [1] |
| Monkey | This compound | Not specified | Oral | 30 days | Not specified | [1] |
Experimental Protocols
The following are detailed methodologies for key preclinical experiments involving this compound.
Protocol 1: Neutropenic Mouse Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.
Objective: To determine the pharmacokinetic/pharmacodynamic (PK/PD) index of sulopenem that best correlates with its antibacterial efficacy.
Materials:
-
Female ICR (CD-1) mice (5-6 weeks old)
-
Cyclophosphamide
-
Bacterial strain of interest (e.g., S. pneumoniae, K. pneumoniae)
-
Sulopenem
-
Sterile saline or appropriate vehicle
-
Tryptic Soy Agar (TSA) plates
-
Tissue homogenizer
Procedure:
-
Induction of Neutropenia:
-
Administer two intraperitoneal injections of cyclophosphamide at 150 mg/kg (Day -4) and 100 mg/kg (Day -1) prior to infection. This renders the mice neutropenic, reducing the influence of the host immune system on bacterial clearance.
-
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain overnight on TSA plates.
-
Prepare a bacterial suspension in sterile saline to a concentration of approximately 10⁷ CFU/mL.
-
-
Infection:
-
On Day 0, inject 0.1 mL of the bacterial suspension into the right thigh muscle of each mouse.
-
-
Drug Administration:
-
Initiate sulopenem therapy 1-2 hours post-infection.
-
Administer sulopenem subcutaneously at various dose levels (e.g., ranging from 6.3 to 200 mg/kg) and at different dosing frequencies (e.g., every 3, 6, 12, or 24 hours).
-
-
Sample Collection and Analysis:
-
At 24 hours post-initiation of therapy, euthanize the mice.
-
Aseptically remove the infected thigh muscle and weigh it.
-
Homogenize the thigh tissue in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate onto TSA plates.
-
Incubate the plates overnight at 37°C and enumerate the colony-forming units (CFU).
-
-
Data Analysis:
-
Calculate the bacterial load per gram of thigh tissue.
-
Correlate the observed reduction in bacterial CFU with pharmacokinetic parameters (Cmax, AUC) and the percentage of the dosing interval that the free drug concentration remains above the Minimum Inhibitory Concentration (%fT>MIC).
-
Expected Outcome: This experiment will help determine the magnitude of the PK/PD index (typically %fT>MIC for β-lactams) required for bacteriostatic and bactericidal effects. For sulopenem, bacteriostasis has been associated with %fT>MIC values of 8.6-17%, and a 2-log10 kill with values of 12-28% in animal models.[2]
Protocol 2: In Vitro Hollow-Fiber Infection Model
This dynamic in vitro model allows for the simulation of human pharmacokinetic profiles and the study of bacterial response over an extended period.
Objective: To evaluate the potential for resistance development to sulopenem at clinically relevant exposures.
Materials:
-
Hollow-fiber cartridge system
-
Peristaltic pump
-
Bacterial strain of interest (e.g., Escherichia coli)
-
Sulopenem
-
Growth medium (e.g., Mueller-Hinton Broth)
-
Agar plates (with and without sulopenem)
Procedure:
-
System Setup:
-
Prepare and sterilize the hollow-fiber cartridge system according to the manufacturer's instructions.
-
-
Inoculation:
-
Inoculate the extra-capillary space of the cartridge with a starting bacterial density of approximately 10⁶ CFU/mL.
-
-
Pharmacokinetic Simulation:
-
Simulate the human plasma concentration-time profile of sulopenem following a clinically relevant dosing regimen (e.g., 500 mg every 12 hours) by infusing and clearing the drug from the central reservoir using a peristaltic pump.
-
-
Sampling:
-
Collect samples from the extra-capillary space at various time points over a period of several days (e.g., 5 days).
-
-
Bacterial Enumeration and Resistance Monitoring:
-
Plate the collected samples onto both antibiotic-free agar and agar containing various concentrations of sulopenem to enumerate the total bacterial population and the resistant subpopulation.
-
-
Data Analysis:
-
Plot the change in bacterial density over time for both the total and resistant populations.
-
Evaluate the ability of the simulated dosing regimen to prevent the amplification of drug-resistant bacteria.
-
Expected Outcome: This model provides insights into the likelihood of on-therapy resistance development and helps to confirm the appropriateness of a chosen clinical dosing regimen. Studies have shown that a simulated regimen of sulopenem at 500 mg every 12 hours can reduce bacterial density and prevent the amplification of resistant subpopulations.
Protocol 3: Repeated-Dose Oral Toxicity Study in Rodents
This study is essential for assessing the safety profile of this compound with repeated administration.
Objective: To identify potential target organs of toxicity and to determine the No-Observed-Adverse-Effect Level (NOAEL) of orally administered this compound.
Materials:
-
Rats (e.g., Sprague-Dawley) of a specific age and weight.
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Standard laboratory animal diet and water
-
Equipment for clinical observations, body weight measurement, and blood collection.
-
Histopathology equipment
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate animals to the laboratory conditions for at least 5 days.
-
Randomly assign animals to control and treatment groups (e.g., 10 males and 10 females per group).
-
-
Dose Preparation and Administration:
-
Prepare stable formulations of this compound in the vehicle at the desired concentrations.
-
Administer the test substance or vehicle daily via oral gavage for a specified duration (e.g., 28 or 90 days). Dose levels in preclinical studies have ranged from 25 to 2000 mg/kg/day.[1]
-
-
Clinical Observations:
-
Conduct detailed clinical observations at least once daily.
-
Record body weights and food consumption weekly.
-
-
Clinical Pathology:
-
Collect blood samples at termination for hematology and clinical chemistry analysis.
-
Collect urine samples for urinalysis.
-
-
Necropsy and Histopathology:
-
At the end of the study, perform a full necropsy on all animals.
-
Collect and preserve specified organs and tissues for histopathological examination.
-
-
Data Analysis:
-
Analyze all data for treatment-related effects.
-
Determine the NOAEL, which is the highest dose level at which there are no treatment-related adverse findings.
-
Expected Outcome: This study will provide critical information on the safety profile of this compound and inform the risk assessment for human clinical trials.
Signaling Pathways and Experimental Workflows
Mechanism of Action
The primary mechanism of action of sulopenem is the inhibition of bacterial cell wall synthesis. Like other β-lactam antibiotics, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This disruption leads to cell lysis and bacterial death.
Caption: Mechanism of action of Sulopenem.
Experimental Workflow: Neutropenic Mouse Thigh Infection Model
The following diagram illustrates the key steps in the neutropenic mouse thigh infection model.
Caption: Workflow for the neutropenic mouse thigh infection model.
Logical Relationship: Prodrug to Active Moiety
This compound is an orally administered prodrug that is converted to the active antibacterial agent, sulopenem.
Caption: Conversion of this compound to Sulopenem.
References
Application of Sulopenem Etzadroxil in Treating Complicated Intra-abdominal Infections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sulopenem etzadroxil, in combination with probenecid, for the treatment of complicated intra-abdominal infections (cIAI). The information is based on findings from the Phase 3 SURE-3 clinical trial, which compared the efficacy and safety of intravenous (IV) sulopenem followed by oral this compound/probenecid to IV ertapenem with an oral step-down regimen. While sulopenem did not meet the primary endpoint of non-inferiority in the micro-modified intent-to-treat (micro-MITT) population, this document details the study's methodology and presents the collected data for research and drug development purposes.[1][2]
Mechanism of Action
Sulopenem is a thiopenem antibiotic that, like other β-lactams, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] It achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes in the final stages of peptidoglycan synthesis. This disruption of the cell wall's structural integrity leads to bacterial cell lysis and death. This compound is a prodrug of sulopenem, designed to enhance its oral bioavailability. When administered with probenecid, a renal tubular inhibitor, the plasma concentrations of sulopenem are increased, thereby enhancing its therapeutic effect.
References
Troubleshooting & Optimization
Troubleshooting Sulopenem Etzadroxil Solubility for In Vitro Assays: A Technical Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulopenem etzadroxil in in vitro assays. Our aim is to address common challenges related to the solubility and handling of this compound to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is the orally bioavailable ester prodrug of sulopenem, a broad-spectrum thiopenem β-lactam antibiotic.[1][2] In the body, and under certain in vitro conditions, it is hydrolyzed by esterases to release the active moiety, sulopenem.[1][3] Sulopenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1][4] This inhibition leads to a compromised cell wall and ultimately, cell lysis.[5]
Q2: I am observing precipitation when preparing my this compound stock solution. What am I doing wrong?
Precipitation during the preparation of this compound stock solutions is a common issue and can often be attributed to the choice of solvent or the concentration. This compound has limited aqueous solubility. For in vitro assays, it is highly recommended to use an organic solvent for the initial stock solution. Dimethyl sulfoxide (DMSO) is a good first choice as this compound exhibits high solubility in this solvent.[6] If you are still observing precipitation, consider the following:
-
Use fresh, anhydrous DMSO: Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[6]
-
Gentle warming and sonication: To aid dissolution, you can gently warm the solution and use a sonicator.[6]
-
Lower the concentration: If precipitation persists, try preparing a more dilute stock solution.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Based on available data, DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.[6]
Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?
Directly dissolving this compound in aqueous buffers or cell culture media is not recommended due to its low water solubility (approximately 1.29 mg/mL).[7] This can lead to incomplete dissolution and inaccurate concentrations in your experiments. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO and then dilute this stock into your aqueous experimental medium.
Q5: What is the maximum final concentration of DMSO that is acceptable in my in vitro assay?
The maximum tolerable final concentration of DMSO varies depending on the cell line or bacterial strain being tested. Generally, for most cell-based and antimicrobial susceptibility assays, the final DMSO concentration should be kept as low as possible, typically below 1% (v/v), and ideally at or below 0.5% (v/v), to avoid solvent-induced toxicity or off-target effects.[8][9] It is crucial to include a vehicle control (medium with the same final concentration of DMSO without the drug) in your experiments to account for any effects of the solvent.
Q6: How should I store my this compound powder and stock solutions?
-
Powder: The solid form of this compound should be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years).[6]
-
Stock Solutions: Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6]
Q7: My this compound solution has been at room temperature for a few hours. Is it still usable?
The stability of this compound in solution at room temperature can be a concern. As a β-lactam compound, it can be susceptible to degradation, particularly through hydrolysis of the β-lactam ring, which would inactivate the drug.[5] While specific data on the rate of degradation at room temperature in various solvents is limited, it is best practice to prepare fresh dilutions from a frozen stock solution for each experiment and to minimize the time the compound spends at room temperature. Forced degradation studies have shown that this compound is susceptible to degradation under thermal stress (105°C for 6 hours).[5]
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Source |
| Water | 1.29 mg/mL | [7] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [6] |
| Ethanol | Data not available | |
| Methanol | Data not available |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Source |
| Solid Powder | -20°C | 3 years | [6] |
| 4°C | 2 years | [6] | |
| Solution in Solvent | -80°C | 6 months | [6] |
| -20°C | 1 month | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the powder.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Vortex the tube until the powder is completely dissolved. If necessary, gently warm the solution or sonicate for a short period to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C as recommended.
-
Protocol 2: General Workflow for Preparing Working Solutions for In Vitro Assays (e.g., MIC testing)
This protocol provides a general guideline. The final concentrations and dilution steps should be adapted to your specific experimental needs.
-
Objective: To prepare a series of working solutions of this compound for a Minimum Inhibitory Concentration (MIC) assay with a final DMSO concentration of ≤0.5%.
-
Procedure:
-
Thaw a single-use aliquot of your concentrated this compound stock solution (e.g., 10 mg/mL in DMSO).
-
Perform an intermediate dilution of the stock solution in your chosen assay medium (e.g., Mueller-Hinton Broth). For example, to prepare a 100 µg/mL intermediate solution, dilute the 10 mg/mL stock 1:100 in the medium. This will result in an intermediate DMSO concentration of 1%.
-
Use this intermediate solution to perform serial dilutions in the assay medium to achieve your desired final concentrations for the MIC panel. For a 2-fold serial dilution, add an equal volume of the 100 µg/mL solution to a tube containing the same volume of medium to get a 50 µg/mL solution, and repeat this process for subsequent dilutions.
-
The final DMSO concentration in your assay will be further diluted when the bacterial inoculum is added. Ensure your calculations account for this final dilution to keep the DMSO concentration within the acceptable range for your assay.
-
Always include a vehicle control containing the highest concentration of DMSO used in your experimental wells.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. This compound/Probenecid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. This compound | C19H27NO7S3 | CID 23642298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Optimizing Sulopenem etzadroxil dosage for in vivo efficacy studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sulopenem etzadroxil dosage for in vivo efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is an oral prodrug of sulopenem, a penem antibacterial agent.[1][2] After oral administration, it is hydrolyzed by intestinal esterases into its active form, sulopenem.[3][4] Sulopenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It binds to essential penicillin-binding proteins (PBPs), which disrupts peptidoglycan synthesis, leading to bacterial cell lysis and death.[1][5] Its binding affinity in E. coli is highest for PBP2.[4][6]
Q2: Why is this compound often co-administered with probenecid? A2: Probenecid is a renal tubular inhibitor that significantly increases the plasma concentration and exposure of sulopenem.[7] It achieves this by inhibiting the Organic Anion Transporter 3 (OAT3), which is responsible for the renal clearance of sulopenem.[6][8] By reducing its elimination through the kidneys, probenecid allows the active drug to remain in circulation longer, which is crucial for maximizing its therapeutic effect.[7]
Q3: What is the key pharmacokinetic/pharmacodynamic (PK/PD) index for sulopenem efficacy? A3: Like other beta-lactam antibiotics, sulopenem's efficacy is best correlated with the percentage of time that the unbound plasma concentration of the drug remains above the Minimum Inhibitory Concentration (MIC) for the target pathogen (%T > MIC).[4][8] Therefore, optimizing the dosing regimen to maximize this time is a primary goal in study design.
Q4: How does food impact the administration of this compound in animal models? A4: The oral bioavailability of sulopenem is significantly affected by food. In human studies, bioavailability increased from approximately 40% in a fasted state to 64% when administered with a high-fat meal.[2][3][9] For in vivo studies using oral gavage, this is a critical variable. To ensure consistency and reduce variability in drug exposure, researchers should standardize their administration protocol, administering the compound in either a consistently fed or fasted state for all animals in the study.
Q5: What is a recommended dosing frequency for this compound in preclinical models? A5: Sulopenem has a relatively short elimination half-life, reported as approximately 1.2 hours in humans.[3] This suggests that to maintain plasma concentrations above the MIC for a sufficient duration, frequent dosing is necessary. A twice-daily (BID) schedule is a common starting point, as used in clinical trials.[10] However, for pathogens with higher MICs, more frequent administration (e.g., three or four times a day) may be required to achieve the desired %T > MIC target.
Troubleshooting Guide
Issue 1: Suboptimal or inconsistent efficacy is observed in the animal model.
-
Possible Cause: Insufficient drug exposure (%T < MIC) due to poor oral absorption, rapid clearance, or an inadequate dose.
-
Troubleshooting Steps:
-
Verify Administration: Ensure proper oral gavage technique to confirm the full dose was delivered.
-
Assess Bioavailability: The bioavailability of this compound is variable and improves with food.[9] Standardize the feeding state of the animals (either all fasted or all fed) to reduce variability.
-
Increase Dosing Frequency: Due to sulopenem's short half-life, increasing the frequency of administration (e.g., from once daily to twice or three times daily) can significantly improve the %T > MIC.[3]
-
Co-administer with Probenecid: If not already in use, co-dosing with probenecid can increase sulopenem exposure by reducing its renal elimination.[7]
-
Increase Dose: If the above measures are insufficient, a dose escalation study may be necessary. Refer to published efficacy data in similar models to guide dose selection (see Table 2).
-
Issue 2: High variability in efficacy results between individual animals.
-
Possible Cause: Inconsistent oral absorption is a primary contributor to variability for this compound.[9] Inter-animal differences in metabolism and clearance can also play a role.
-
Troubleshooting Steps:
-
Standardize Gavage Protocol: Ensure the vehicle, volume, and timing of administration relative to feeding are identical for all animals.
-
Conduct a Pilot PK Study: Perform a small-scale pharmacokinetic study in your specific animal model (strain, age, sex) to determine the actual Cmax, Tmax, and half-life. This data is invaluable for designing a rational dosing regimen.
-
Increase Cohort Size: A larger number of animals per group can help overcome inter-animal variability and increase statistical power.
-
Consider a Control Arm: To confirm the activity of the active moiety, consider including a control group that receives active sulopenem via a parenteral route (e.g., subcutaneous), which bypasses absorption variability.[11]
-
Issue 3: Adverse events or toxicity are observed at the tested dose.
-
Possible Cause: The dose is too high, leading to off-target effects or exaggerated pharmacology.
-
Troubleshooting Steps:
-
Perform a Dose-Range Finding Study: Before a full-scale efficacy study, conduct a preliminary experiment with a wide range of doses to identify the maximum tolerated dose (MTD).
-
Reduce the Dose: Lower the dose to a level that is well-tolerated while still aiming to achieve the therapeutic PK/PD target.
-
Monitor Animals Closely: Implement a scoring system to monitor for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) throughout the study. The most common adverse reactions noted in clinical trials were gastrointestinal, such as diarrhea and nausea.[8]
-
Data Presentation
Table 1: Summary of Human Pharmacokinetic Parameters for Sulopenem
| Parameter | Value (Fasted State) | Value (Fed State) | Citation(s) |
|---|---|---|---|
| Oral Bioavailability | ~40% | ~64% | [2][3][9] |
| Time to Peak Concentration (Tmax) | ~1.0 hour | ~2.0 hours | [3] |
| Elimination Half-life (t½) | ~1.18 hours | ~1.28 hours | [3] |
| Apparent Volume of Distribution (Vd/F) | 134 L | 92.1 L | [3][4] |
| Plasma Protein Binding | ~11% | ~11% | [4] |
Note: These parameters are derived from human studies and should be used as an initial guide for preclinical model design. Actual values may vary significantly between species.[12]
Table 2: Reported In Vivo Efficacy of Oral Sulopenem Prodrugs in Animal Models
| Animal Model | Pathogen | Efficacy Endpoint (PD50/ED50) | Citation |
|---|---|---|---|
| Murine Acute Systemic Infection | Klebsiella pneumoniae (ESBL+) | 9.0 - 88.3 mg/kg | [11] |
| Escherichia coli | 0.78 - 7.9 mg/kg | [11] | |
| Streptococcus pneumoniae | 6.3 - 38.5 mg/kg | [11] | |
| Murine Respiratory Tract Infection | Streptococcus pneumoniae | 7.9 - 38.5 mg/kg | [11] |
| Gerbil Otitis Media | Haemophilus influenzae | 4.5 - 12.6 mg/kg | [11] |
PD50: Protective dose required to prevent mortality in 50% of animals. ED50: Effective dose required to eradicate bacteria in 50% of animals.
Experimental Protocols
Protocol 1: General Methodology for a Murine Thigh Infection Model
-
Animal Model: Use specific pathogen-free mice (e.g., ICR or Swiss Webster), typically 4-6 weeks old. Allow animals to acclimate for at least 3 days before the experiment.
-
Immunosuppression: To establish a robust infection, render mice neutropenic by administering cyclophosphamide intraperitoneally on days -4 and -1 relative to infection.
-
Infection: Prepare a log-phase culture of the target pathogen (e.g., E. coli, K. pneumoniae). Inject 0.1 mL of the bacterial suspension (typically 10^6 - 10^7 CFU/mL) into the posterior thigh muscle of one hind limb.
-
Treatment Initiation: Begin treatment 1-2 hours post-infection. Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose). Administer via oral gavage at the predetermined dose and frequency. Include vehicle-only and positive control (e.g., ertapenem) groups.
-
Efficacy Assessment: At 24 hours post-treatment initiation, euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in sterile saline, and perform serial dilutions for quantitative culture on appropriate agar plates.
-
Data Analysis: Calculate the bacterial load (log10 CFU/g of tissue) for each animal. Efficacy is determined by the reduction in bacterial count compared to the vehicle control group.
Visualizations
Caption: Mechanism of action for this compound and the inhibitory effect of probenecid on its clearance.
Caption: Experimental workflow for optimizing this compound dosage in in vivo efficacy studies.
References
- 1. This compound | C19H27NO7S3 | CID 23642298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jwatch.org [jwatch.org]
- 3. This compound/Probenecid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Sulopenem | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. academic.oup.com [academic.oup.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinician.com [clinician.com]
- 11. researchgate.net [researchgate.net]
- 12. Rational dosing of antimicrobial drugs: animals versus humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulopenem etzadroxil stability testing and identification of degradation products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulopenem etzadroxil. The information provided is intended to assist with stability testing and the identification of potential degradation products.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows significant degradation during my stability study. What are the most likely causes?
A1: this compound, like other β-lactam antibiotics, is susceptible to degradation under several conditions. The most significant factors leading to its degradation are exposure to heat (thermal stress) and water (hydrolysis).[1] Peroxide-induced oxidation can also cause notable degradation.[1] Ensure that your storage conditions are optimized to minimize exposure to high temperatures and moisture.
Q2: I am observing unexpected peaks in my HPLC chromatogram. How can I determine if these are degradation products?
A2: Unexpected peaks in your chromatogram are likely impurities or degradation products. To confirm this, you should perform forced degradation studies, which intentionally expose the drug substance to harsh conditions to generate potential degradants.[1][2][3] By comparing the chromatograms of the stressed samples to a reference standard of this compound, you can identify the peaks corresponding to degradation products. The use of a photodiode array (PDA) detector can also help in determining peak purity.
Q3: What are the primary degradation products of this compound?
A3: As a prodrug, this compound is first hydrolyzed by esterases to its active form, sulopenem.[4][5][6] The primary degradation pathway for sulopenem, like other penem antibiotics, involves the hydrolysis of the β-lactam ring.[7][8][9] This results in the formation of inactive metabolites, which have been identified as M1a and M1b in metabolic studies.[4][7] Under forced degradation conditions, the main degradation products are expected to result from the opening of this strained ring structure.
Q4: How can I identify the specific chemical structures of the degradation products?
A4: The most effective method for identifying the structure of unknown degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[10][11][12] This technique separates the degradation products from the parent drug and then provides mass-to-charge ratio (m/z) and fragmentation data, which can be used to elucidate the chemical structures of the degradants.
Q5: What are the recommended storage conditions for this compound to ensure its stability?
A5: Based on its susceptibility to thermal and hydrolytic degradation, this compound should be stored in a cool, dry place, protected from light. For long-term storage of the powder form, temperatures of -20°C are recommended.[13] When in solution, storage at -80°C is preferable for extended periods.[13] Always refer to the manufacturer's specific storage recommendations.
Troubleshooting Guides
Issue 1: High Percentage of Degradation in Control Sample
| Possible Cause | Troubleshooting Steps |
| Inappropriate Storage Conditions | Verify that the control sample has been stored at the recommended temperature and humidity, protected from light. |
| Contaminated Solvents or Reagents | Use fresh, high-purity (HPLC grade) solvents and reagents for sample preparation and analysis. |
| Sample Handling | Minimize the time the sample is at room temperature during preparation. Prepare samples immediately before analysis. |
Issue 2: Poor Resolution Between this compound and Degradation Peaks in HPLC
| Possible Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase Composition | Adjust the ratio of the organic and aqueous phases of the mobile phase. A gradient elution may be necessary to achieve better separation. |
| Incorrect pH of the Mobile Phase | Optimize the pH of the aqueous portion of the mobile phase. For this compound analysis, a pH of 3.0 has been shown to be effective.[1] |
| Column Degradation | Ensure the column is properly equilibrated and has not exceeded its recommended lifetime. If necessary, replace the column. |
| Inappropriate Flow Rate | Optimize the flow rate. A common starting point is 1.0 mL/min.[1] |
Data Presentation
Summary of Forced Degradation Studies for this compound
The following table summarizes the percentage of degradation of this compound under various stress conditions as determined by a stability-indicating RP-HPLC method.[1]
| Stress Condition | Reagents and Duration | % Degradation |
| Thermal | 105°C for 6 hours | 14.0% |
| Hydrolytic | HPLC-grade water | 12.9% |
| Oxidative (Peroxide) | Not specified | Not specified, but noted as a condition of maximum degradation |
| Acid | Not specified | Not specified |
| Photolytic | Photostability conditions for 6 hours | 3.7% |
| Alkali | Not specified | Minimal degradation |
| Reduction | Sodium bisulfite | Minimal degradation |
Experimental Protocols
Stability-Indicating RP-HPLC Method for this compound
This protocol is based on a validated method for the simultaneous estimation of this compound and probenecid.[1][7]
1. Chromatographic Conditions:
-
Column: Hyperclone 5µ BDS C18 (or equivalent)
-
Mobile Phase: Acetonitrile and Ammonium Formate Buffer (pH 3.0) in a 40:60 v/v ratio[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection Wavelength: 272 nm[1]
-
Injection Volume: 10 µL[1]
-
Column Temperature: Ambient
-
Run Time: 5 minutes[1]
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of the mobile phase) to obtain a known concentration.
-
Sample Solution: Prepare the sample solution containing this compound at a similar concentration to the standard solution.
3. Forced Degradation Study Protocol:
-
Acid Degradation: Treat the drug substance with an appropriate concentration of acid (e.g., 0.1 M HCl) at room temperature for a specified period. Neutralize the solution before injection.
-
Base Degradation: Treat the drug substance with an appropriate concentration of base (e.g., 0.1 M NaOH) at room temperature for a specified period. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the drug substance with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance to a high temperature (e.g., 105°C) in a hot air oven for a defined period (e.g., 6 hours).[1]
-
Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Hydrolytic Degradation: Reflux the drug substance in HPLC-grade water for a specified period.[1]
4. Analysis:
-
Inject the prepared standard, sample, and stressed solutions into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.
-
Calculate the percentage of degradation using the peak areas.
Visualizations
This compound Degradation Pathway
Caption: Proposed degradation pathway of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for this compound stability testing.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. This compound | C19H27NO7S3 | CID 23642298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound/Probenecid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC and LC-MS/MS studies for the identification and characterization of degradation products of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sulopenem for the Treatment of Complicated Urinary Tract Infections Including Pyelonephritis: A Phase 3, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor oral absorption of Sulopenem etzadroxil in research models
Welcome to the technical support center for Sulopenem etzadroxil. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor oral absorption of this compound in research models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a prodrug?
A1: this compound is an orally administered ester prodrug of Sulopenem, a penem antibacterial agent. The prodrug strategy is employed to enhance the oral bioavailability of Sulopenem, which itself has poor oral absorption.[1][2] After oral administration, this compound is designed to be hydrolyzed by intestinal esterases to release the active moiety, Sulopenem, into the bloodstream.[1][3]
Q2: What are the main factors known to influence the oral absorption of this compound in clinical studies?
A2: Clinical studies have shown that the oral bioavailability of Sulopenem, after administration of this compound, is significantly influenced by food and co-administration with probenecid. Bioavailability is higher in the fed state compared to the fasted state.[1][2] Probenecid increases the systemic exposure of Sulopenem by reducing its renal tubular secretion.[3]
Q3: We are observing very low and highly variable plasma concentrations of Sulopenem after oral gavage of this compound to rats. What could be the potential causes?
A3: Several factors could contribute to this observation in a rat model:
-
Pre-systemic hydrolysis: The esterases in the rat intestine are highly active and can rapidly hydrolyze this compound to Sulopenem in the intestinal lumen or within the enterocytes. Since Sulopenem itself is poorly absorbed, premature hydrolysis will lead to low bioavailability.
-
Species differences in esterase activity: Esterase activity can vary significantly between species. Rats are known to have higher intestinal esterase activity compared to humans, which can lead to faster prodrug cleavage and potentially lower absorption of the intact prodrug.
-
P-glycoprotein (P-gp) efflux: this compound has been identified as a substrate for the P-gp efflux transporter. Overexpression of P-gp in the intestinal cells of the animal model could be actively pumping the prodrug back into the intestinal lumen, thereby reducing its net absorption.
-
Formulation and stability issues: The formulation used for oral gavage may not be optimal. This compound may have poor solubility in the chosen vehicle, leading to incomplete dissolution in the gastrointestinal tract. Additionally, the stability of the compound in the dosing vehicle and in the GI fluids should be confirmed, as degradation will lead to lower than expected exposure.
-
Gavage technique: Improper oral gavage technique can lead to variability in drug delivery to the stomach and subsequent absorption.
Q4: Can Caco-2 permeability data for this compound be predictive of human oral absorption?
A4: Caco-2 permeability assays can provide valuable insights but should be interpreted with caution. Research has shown that Caco-2 cells have lower esterase activity compared to the rat jejunum. This means that in a standard Caco-2 assay, this compound might show higher apparent permeability (Papp) than what is observed in vivo in rats, as less of the prodrug is hydrolyzed during the assay. While Caco-2 assays can help identify if a compound is a P-gp substrate, the lower esterase activity might not fully capture the interplay between metabolism and transport that occurs in vivo. Therefore, while useful for initial screening, Caco-2 data for ester prodrugs like this compound should be complemented with in vivo pharmacokinetic studies.
Troubleshooting Guides
Problem: Unexpectedly Low Oral Bioavailability in Rat Pharmacokinetic Studies
This guide provides a systematic approach to troubleshooting low and variable oral bioavailability of Sulopenem following administration of this compound in rats.
1. Verify Compound and Formulation Integrity:
-
Action: Confirm the identity and purity of your this compound batch using appropriate analytical techniques (e.g., HPLC, LC-MS).
-
Action: Assess the stability of this compound in the dosing vehicle over the duration of the study. Penem antibiotics can be susceptible to hydrolysis.
-
Tip: Prepare fresh dosing formulations for each experiment and keep them on ice if necessary. Analyze the concentration of the dosing solution before and after the experiment.
-
-
Action: Evaluate the solubility of this compound in the selected vehicle. Poor solubility can lead to incomplete dissolution and absorption.
-
Tip: If solubility is an issue, consider alternative vehicles or formulation strategies such as suspensions with appropriate suspending agents or solubilizing agents. However, be mindful that formulation components can themselves affect GI physiology and drug absorption.
-
2. Investigate Pre-systemic Hydrolysis:
-
Action: Measure the in vitro metabolic stability of this compound in rat intestinal homogenates (S9 fractions) or with intestinal microsomes. This will provide an indication of the rate of hydrolysis by intestinal esterases.
-
Action: Compare the stability in intestinal homogenates from different species (if available) to understand potential species differences.
3. Assess the Impact of P-glycoprotein (P-gp) Efflux:
-
Action: Conduct a bidirectional Caco-2 permeability assay to determine the efflux ratio of this compound. An efflux ratio significantly greater than 2 suggests P-gp mediated efflux.
-
Action: In your rat pharmacokinetic study, co-administer a known P-gp inhibitor (e.g., verapamil, cyclosporine A) with this compound. A significant increase in the oral bioavailability of Sulopenem in the presence of the inhibitor would confirm that P-gp efflux is a limiting factor.
4. Refine In Vivo Experimental Technique:
-
Action: Ensure consistent and proper oral gavage technique. Inconsistent delivery can be a major source of variability.
-
Action: Control the feeding state of the animals. Administering the compound to fasted or fed animals consistently is crucial, as food can significantly impact the absorption of this compound.
-
Action: Include a parallel intravenous (IV) dosing group in your study to determine the absolute bioavailability and to understand the contribution of clearance to the overall exposure.
Data Presentation
Table 1: Summary of Human Pharmacokinetic Parameters of Sulopenem after Oral Administration of this compound
| Parameter | Fasted State | Fed State | With Probenecid (Fasted) | With Probenecid (Fed) | Reference |
| Oral Bioavailability | 20-34% | Significantly Improved | - | 62% increase in AUC | [1] |
| Cmax (ng/mL) | Variable | Increased | Increased | Further Increased | [4] |
| AUC (ng*h/mL) | Variable | Increased by 23.6% | Increased | Increased by 62% | [1] |
Note: This table summarizes data from clinical studies and illustrates the significant impact of food and probenecid on the oral absorption of this compound.
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Assessment in Rats
1. Objective: To determine the pharmacokinetic profile and oral bioavailability of Sulopenem after oral administration of this compound to rats.
2. Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles (20-gauge, 1.5 inches)
-
Syringes
-
Blood collection tubes (e.g., with K2EDTA)
-
Intravenous administration supplies (for the IV group)
3. Procedure:
-
Animal Acclimatization: Acclimatize rats for at least 3 days before the experiment.
-
Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dosing Formulation Preparation: Prepare a suspension of this compound in 0.5% methylcellulose at the desired concentration (e.g., 10 mg/mL). Ensure the suspension is homogenous by vortexing before each dose. Prepare fresh on the day of the experiment.
-
Dosing:
-
Oral (PO) Group: Administer the this compound suspension via oral gavage at a dose volume of 5 mL/kg.
-
Intravenous (IV) Group: Administer a solution of Sulopenem (the active drug) intravenously via the tail vein at a lower dose (e.g., 2 mg/kg) to determine the absolute bioavailability. The IV formulation will require a suitable sterile vehicle (e.g., saline).
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-dose (0) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the concentration of Sulopenem (the active moiety) in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software. Calculate the oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Protocol 2: Caco-2 Permeability Assay for this compound
1. Objective: To determine the apparent permeability (Papp) of this compound and assess its potential for P-gp mediated efflux.
2. Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
This compound
-
Lucifer yellow (for monolayer integrity check)
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin as a P-gp substrate)
-
P-gp inhibitor (e.g., verapamil)
-
LC-MS/MS for analysis
3. Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²). Also, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A-B) Transport:
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the dosing solution of this compound (e.g., 10 µM in transport buffer) to the apical (A) side.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Transport:
-
Follow the same procedure as above, but add the dosing solution to the basolateral (B) side and sample from the apical (A) side.
-
-
-
P-gp Inhibition: To confirm P-gp involvement, repeat the bidirectional transport experiment in the presence of a P-gp inhibitor (e.g., 100 µM verapamil) in both the apical and basolateral compartments.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 is indicative of active efflux.
-
A significant reduction in the efflux ratio in the presence of a P-gp inhibitor confirms that this compound is a P-gp substrate.
-
Visualizations
Caption: Metabolic activation and transport pathway of this compound.
Caption: Experimental workflow for investigating poor oral absorption.
Caption: Troubleshooting decision tree for poor oral absorption.
References
- 1. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C19H27NO7S3 | CID 23642298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound/Probenecid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
Impact of probenecid co-administration on Sulopenem pharmacokinetics
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the impact of probenecid co-administration on the pharmacokinetics of sulopenem.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which probenecid affects the pharmacokinetics of sulopenem?
A1: Probenecid is a renal tubular transport inhibitor that specifically inhibits Organic Anion Transporter 3 (OAT3).[1][2] Sulopenem is a substrate for OAT3, and its renal clearance is a significant route of elimination.[1] By blocking OAT3, probenecid reduces the renal excretion of sulopenem, leading to higher and more sustained plasma concentrations of the antibiotic.[1][2]
Q2: What is the overall impact of co-administering probenecid with sulopenem on its pharmacokinetic profile?
A2: Co-administration of probenecid with sulopenem leads to a significant increase in the systemic exposure to sulopenem. This is primarily observed as an increase in the Area Under the Curve (AUC) and a prolongation of the time that sulopenem concentrations remain above the Minimum Inhibitory Concentration (T>MIC) for target pathogens.[3][4][5]
Q3: Does food intake influence the effect of probenecid on sulopenem pharmacokinetics?
A3: Yes, the effect of probenecid on sulopenem bioavailability is more pronounced when administered with food. The combination of food and probenecid results in a further increase in the serum exposure of sulopenem.[6]
Q4: Is there a significant change in the maximum plasma concentration (Cmax) of sulopenem when co-administered with probenecid in a fasted state?
A4: Based on available data from a Phase 1 study, in the fasted state, the co-administration of 500 mg of probenecid with 500 mg of sulopenem etzadroxil did not significantly alter the Cmax of sulopenem.[7]
Q5: Are there any contraindications or significant drug-drug interactions to be aware of when using the sulopenem/probenecid combination?
A5: Yes, due to probenecid's inhibition of OAT1 and OAT3, it can increase the plasma concentrations of other drugs that are substrates of these transporters.[8] For example, co-administration with ketorolac is contraindicated. Caution is also advised with other drugs such as ketoprofen, methotrexate, and certain other NSAIDs.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High inter-subject variability in sulopenem plasma concentrations. | 1. Differences in food intake among subjects.2. Genetic polymorphisms in drug transporters (e.g., OAT3).3. Concomitant medications affecting renal function or drug transport. | 1. Standardize meal plans for subjects in pharmacokinetic studies.2. Consider genotyping for relevant transporters if variability is a persistent issue.3. Carefully screen subjects for concomitant medications and assess renal function at baseline. |
| Lower than expected increase in sulopenem AUC with probenecid co-administration. | 1. Poor absorption of probenecid.2. Non-compliance with the dosing regimen.3. Analytical issues during sample quantification. | 1. Ensure probenecid is administered as per the protocol (e.g., with food if specified).2. Implement measures to monitor and encourage subject compliance.3. Review and validate the bioanalytical method for sulopenem and probenecid. Check for matrix effects and extraction efficiency. |
| Inconsistent T>MIC results. | 1. Variability in the MIC of the bacterial strains used.2. Inaccurate timing of blood sample collection.3. Issues with the pharmacokinetic modeling. | 1. Ensure consistent and validated methods for MIC determination.2. Adhere strictly to the blood sampling schedule.3. Review the pharmacokinetic model and its assumptions. Consider a population pharmacokinetic approach to better characterize variability. |
| Sample stability issues during storage or processing. | 1. Degradation of sulopenem in plasma samples.2. Improper storage temperatures. | 1. Process and freeze plasma samples as quickly as possible after collection.2. Store plasma samples at or below -70°C.3. Conduct stability studies to determine the stability of sulopenem in plasma under different storage conditions. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Sulopenem Following a Single Oral Dose of 500 mg this compound With and Without 500 mg Probenecid in Healthy Subjects (Fasted State)
| Parameter | This compound Alone (n=10) | This compound + Probenecid (n=11) | % Change |
| Cmax (ng/mL) | 1,928 | 1,929 | +0.05% |
| AUC0-INF (hour*ng/mL) | 3,871 | 4,964 | +28.2% |
| T > MIC (0.5 µg/mL) [hour] | 2.8 | 3.6 | +28.6% |
| T > MIC (0.5 µg/mL) [%, 12-hour Interval] | 23.3 | 30.2 | +29.6% |
Data adapted from Dunne M, et al. (2018).[7]
Experimental Protocols
Protocol: Single-Dose Pharmacokinetic Study of Sulopenem and Probenecid
1. Study Design:
-
A Phase 1, randomized, open-label, crossover study in healthy male and female subjects.[3]
-
Subjects receive a single oral dose of 500 mg this compound alone and a single oral dose of 500 mg this compound co-administered with 500 mg probenecid.[3]
-
A washout period of at least 6 days should separate the two treatment periods.[3]
-
Dosing is administered under fasting conditions (overnight fast of at least 10 hours).[3]
2. Blood Sample Collection:
-
Collect venous blood samples into tubes containing K2EDTA as an anticoagulant.
-
Sample collection time points: Pre-dose (0 hour), and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose.
-
Immediately after collection, centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma into appropriately labeled cryovials and store at -70°C or lower until analysis.
3. Bioanalytical Method for Sulopenem Quantification:
-
Technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding acetonitrile (typically in a 3:1 ratio of acetonitrile to plasma).
-
Vortex mix for approximately 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from low to high organic phase (acetonitrile) over a short run time (e.g., 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions (Illustrative):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for a specific precursor-to-product ion transition for sulopenem and an internal standard.
-
-
Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.
4. Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters of sulopenem using non-compartmental analysis with software such as WinNonlin®.
-
Key parameters to determine include: Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-inf), terminal half-life (t1/2), and clearance (CL/F).
-
Calculate the time above a specific MIC (e.g., 0.5 µg/mL) for each treatment group.
Mandatory Visualizations
Caption: Mechanism of Probenecid's effect on Sulopenem.
Caption: Crossover Study Experimental Workflow.
References
- 1. drugs.com [drugs.com]
- 2. This compound and Probenecid (Orlynvah) | Clinician.com [clinician.com]
- 3. 1393. A Phase 1, Randomized, Open-Label, Crossover Study in Healthy Subjects Under Fasting Conditions of Orally Administered this compound Alone or with Probenecid to Determine the Pharmacokinetics of Sulopenem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound/Probenecid - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting for Sulopenem etzadroxil protein binding in in vitro experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals working with sulopenem etzadroxil in in vitro experiments. Find answers to frequently asked questions and troubleshooting tips to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the clinical relevance of sulopenem's protein binding in plasma?
A1: Sulopenem exhibits low protein binding in human plasma, which is a critical factor in its pharmacokinetic and pharmacodynamic (PK/PD) profile.[1][2][3] The unbound fraction of the drug is the pharmacologically active component that is available to exert its antibacterial effect. Therefore, understanding and accounting for the free (unbound) drug concentration is essential for accurately interpreting in vitro susceptibility testing and predicting in vivo efficacy.[1][4]
Q2: How should I account for sulopenem's protein binding in my in vitro experiments?
A2: Given the low protein binding of sulopenem, it is crucial to consider the free drug concentration when designing and interpreting in vitro studies. The percentage of time that the unbound plasma concentration of sulopenem remains above the minimum inhibitory concentration (MIC) of the target organism is the key predictor of its efficacy.[1][4] For most in vitro setups, especially those aiming to mimic physiological conditions, it is recommended to calculate the free drug concentration based on the known protein binding percentage and use this value for determining experimental conditions.
Q3: What is the mechanism of action of sulopenem?
A3: Sulopenem is a beta-lactam antibiotic that exerts its bactericidal activity by inhibiting bacterial cell wall synthesis.[1][5][6][7] It binds to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a major component of the bacterial cell wall.[1][5] This binding inactivates the PBPs, leading to a disruption of cell wall integrity and ultimately causing bacterial cell lysis and death.[5] In E. coli, sulopenem shows a high affinity for PBP2.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Higher than expected MIC values | Inaccurate drug concentration due to not accounting for the unbound fraction. | Calculate the free drug concentration of sulopenem based on its protein binding percentage. Ensure that the final concentration in your assay reflects the unbound, active form of the drug. |
| Bacterial resistance. | Confirm the identity and susceptibility profile of your bacterial strain. Resistance to sulopenem can arise from alterations in PBPs, expression of carbapenemases, reduced outer membrane protein expression, or efflux pumps.[2] | |
| Variability in experimental results | Inconsistent experimental conditions. | Standardize all experimental parameters, including inoculum size, growth medium, incubation time, and temperature. Follow established protocols such as those from the Clinical and Laboratory Standards Institute (CLSI).[8] |
| Degradation of sulopenem. | Prepare fresh stock solutions of sulopenem for each experiment. Store stock solutions at the recommended temperature and for the specified duration to prevent degradation. | |
| Difficulty in reproducing published data | Differences in experimental setup. | Carefully review the methodologies of published studies, paying close attention to the specific in vitro model used (e.g., one-compartment model, hollow-fiber model), bacterial strains, and PK/PD parameters simulated.[4][8] |
| Different sources or batches of sulopenem. | Ensure the purity and quality of the sulopenem used. If possible, use a reference standard. |
Quantitative Data Summary
Table 1: Protein Binding of Sulopenem
| Parameter | Value | Source(s) |
| Plasma Protein Binding | ~10% | [2] |
| Plasma Protein Binding | ~11% | [1][3] |
| Plasma Protein Binding | 10.7% | [4][9] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution
This protocol is a generalized procedure based on standard antimicrobial susceptibility testing methods.
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial isolate on appropriate agar plates overnight at 37°C.
-
Select several colonies and suspend them in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in the appropriate test broth (e.g., Mueller-Hinton broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Sulopenem Dilutions:
-
Prepare a stock solution of sulopenem in a suitable solvent.
-
Perform serial twofold dilutions of the sulopenem stock solution in the test broth to achieve the desired concentration range. Remember to calculate the concentrations based on the free, unbound fraction of the drug.
-
-
Inoculation and Incubation:
-
Add 100 µL of each sulopenem dilution to the wells of a 96-well microtiter plate.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of sulopenem that completely inhibits visible growth of the organism.
-
Visualizations
Caption: Mechanism of action of sulopenem.
Caption: Workflow for MIC determination.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C19H27NO7S3 | CID 23642298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2568. Characterization of Sulopenem Pharmacokinetics-Pharmacodynamics Using a One-Compartment In Vitro Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. This compound/Probenecid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Sulopenem in the Treatment of Uncomplicated Urinary Tract Infections: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 9. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
Minimizing Sulopenem etzadroxil degradation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of sulopenem etzadroxil in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: this compound is a prodrug that is designed to be hydrolyzed by esterases to its active form, sulopenem.[1][2][3][4][5][6] In aqueous solutions, the primary degradation pathway is the hydrolysis of the ester bond, which releases the active sulopenem. This active form can then be further metabolized through hydrolysis and dehydrogenation.[1][2][3]
Q2: What are the main factors that can cause the degradation of this compound in an experimental setting?
A2: The stability of this compound can be affected by several factors, including temperature, pH, and exposure to oxidative conditions. Forced degradation studies have shown that this compound is particularly susceptible to thermal and hydrolytic stress.[7][8]
Q3: How can I monitor the degradation of this compound in my samples?
A3: A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a reliable way to simultaneously quantify this compound and its degradation products.[7][8] This technique allows for the separation and measurement of the parent drug and its impurities, providing a clear picture of the sample's stability.
Troubleshooting Guide
Issue: I am observing significant degradation of my this compound stock solution.
| Potential Cause | Troubleshooting Steps |
| Improper Storage Temperature | This compound is sensitive to thermal stress.[7][8] For long-term storage of stock solutions, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[9] Avoid repeated freeze-thaw cycles.[9] |
| Hydrolysis in Aqueous Solution | This compound undergoes hydrolysis in aqueous solutions.[7][8] Prepare fresh solutions for your experiments whenever possible. If a stock solution is required, use a suitable non-aqueous solvent like DMSO for initial dissolution and store at a low temperature.[9] |
| pH of the Solution | While minimally affected by acidic and alkaline conditions compared to other stressors, the pH of the aqueous solution can still influence the rate of hydrolysis.[7][8] It is advisable to maintain a neutral pH for your solutions unless the experimental protocol requires otherwise. |
Issue: My experimental results show lower than expected activity of sulopenem.
| Potential Cause | Troubleshooting Steps |
| Degradation of Prodrug | If the this compound prodrug has degraded prior to the experiment, the concentration of the active sulopenem will be reduced. Ensure proper storage and handling of the prodrug as described above. |
| Further Degradation of Active Sulopenem | The active form, sulopenem, can also degrade.[1][5] Ensure that the experimental conditions (e.g., temperature, pH) are controlled to minimize the degradation of the active compound. |
Data on this compound Degradation
The following table summarizes the degradation of this compound under various stress conditions as determined by a forced degradation study using RP-HPLC.
| Stress Condition | % Degradation of this compound |
| Thermal (105°C for 6 hours) | 14.0% |
| Hydrolytic (HPLC-grade water) | 12.9% |
| Peroxide (10% H₂O₂) | Notable Degradation (Exact % not specified) |
| Acid (1N HCl) | Minimal Degradation |
| Alkali (1N NaOH) | Minimal Degradation |
| Reduction (Sodium bisulfite) | Minimal Degradation |
| Photolytic (6 hours) | 3.7% |
Data sourced from a comprehensive RP-HPLC analysis of this compound.[7][8]
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines the methodology for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade water
-
1N Hydrochloric Acid (HCl)
-
1N Sodium Hydroxide (NaOH)
-
10% Hydrogen Peroxide (H₂O₂)
-
Sodium bisulfite
-
Acetonitrile (HPLC grade)
-
Ammonium Formate Buffer (pH 3.0)
-
Hyperclone 5µ BDS C18 column (or equivalent)
-
RP-HPLC system with UV detector
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a small amount of DMSO followed by dilution with the mobile phase).
-
For each stress condition, dilute the stock solution to a final concentration of 100 µg/mL.
3. Stress Conditions:
-
Acid Degradation: Treat the sample with 1N HCl and heat. Neutralize with 1N NaOH before analysis.
-
Alkali Degradation: Treat the sample with 1N NaOH and heat. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Treat the sample with 10% H₂O₂ at room temperature.
-
Reductive Degradation: Treat the sample with a solution of sodium bisulfite.
-
Thermal Degradation: Expose the sample to a temperature of 105°C for 6 hours.
-
Photolytic Degradation: Expose the sample to photostability conditions for 6 hours.
-
Hydrolytic Degradation: Dissolve the sample in HPLC-grade water and analyze.
4. HPLC Analysis:
-
Mobile Phase: Acetonitrile and Ammonium Formate Buffer (40:60, pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Column: Hyperclone 5µ BDS C18
-
Detection Wavelength: 272 nm
-
Injection Volume: 10 µL
-
Runtime: 5 minutes
5. Data Analysis:
-
Analyze the chromatograms for the appearance of degradation peaks and a decrease in the peak area of the parent drug.
-
Calculate the percentage of degradation for each stress condition.
Visualizations
Caption: Degradation pathway of this compound to its active form and inactive metabolites.
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C19H27NO7S3 | CID 23642298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. jwatch.org [jwatch.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound/Probenecid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Addressing variability in Sulopenem etzadroxil preclinical trial results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Sulopenem etzadroxil preclinical trial results.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo preclinical evaluation of this compound.
In Vitro Susceptibility Testing
Question: We are observing significant well-to-well and inter-assay variability in our Sulopenem MIC (Minimum Inhibitory Concentration) results against the same bacterial strain. What are the potential causes and how can we troubleshoot this?
Answer:
Variability in MIC testing is a common challenge. Here are the primary factors to investigate and the corresponding troubleshooting steps:
-
Inoculum Preparation: An inconsistent starting bacterial concentration is a major source of error.
-
Troubleshooting:
-
Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard before dilution.
-
Use a spectrophotometer to verify the optical density of the suspension.
-
Prepare the inoculum fresh for each assay.
-
Vortex the bacterial suspension thoroughly before each dilution step to prevent clumping.
-
-
-
Media and Reagents: The composition and quality of the Mueller-Hinton Broth (MHB) can impact bacterial growth and antibiotic activity.
-
Troubleshooting:
-
Use cation-adjusted MHB from a reputable supplier.
-
Ensure the pH of the media is within the recommended range (typically 7.2-7.4).
-
Prepare fresh antibiotic stock solutions and dilutions for each experiment. Avoid repeated freeze-thaw cycles.
-
-
-
Incubation Conditions: Variations in temperature and incubation time can affect bacterial growth rates.
-
Troubleshooting:
-
Use a calibrated incubator and monitor the temperature throughout the incubation period.
-
Adhere strictly to the recommended incubation time (typically 16-20 hours for Enterobacterales).
-
-
-
Plate Reading: Subjectivity in determining the endpoint (the lowest concentration with no visible growth) can lead to inconsistencies.
-
Troubleshooting:
-
Have two independent researchers read the plates.
-
Use a plate reader to obtain quantitative growth inhibition data.
-
Establish clear, written criteria for defining the MIC endpoint.
-
-
In Vivo Efficacy Studies (Neutropenic Murine Thigh Infection Model)
Question: Our in vivo efficacy results for Sulopenem in the neutropenic murine thigh infection model are inconsistent between experimental groups and over time. What factors should we examine?
Answer:
The neutropenic murine thigh infection model is a cornerstone of preclinical antibiotic evaluation, but its complexity can introduce variability. Consider the following:
-
Animal Health and Neutropenia: The health status of the mice and the effectiveness of the neutropenia induction are critical.
-
Troubleshooting:
-
Ensure mice are of a consistent age, weight, and strain.
-
Verify the induction of neutropenia by performing complete blood counts on a subset of animals before infection.
-
Monitor animals for any signs of illness unrelated to the experimental infection.
-
-
-
Bacterial Inoculum: The number of viable bacteria injected into the thigh muscle must be consistent.
-
Troubleshooting:
-
Prepare the bacterial inoculum to the correct concentration and verify by plating serial dilutions.
-
Ensure a consistent injection volume and technique for all animals.
-
-
-
Drug Administration: The route, volume, and timing of this compound administration are crucial for consistent pharmacokinetic exposure.
-
Troubleshooting:
-
Use calibrated equipment for drug administration (e.g., oral gavage needles, syringes).
-
Adhere to a strict dosing schedule.
-
For oral administration of the prodrug, consider the impact of the vehicle and the fasted/fed state of the animals on absorption.
-
-
-
Tissue Homogenization and Plating: Incomplete homogenization or plating errors can lead to inaccurate bacterial counts.
-
Troubleshooting:
-
Use a standardized method for thigh muscle homogenization.
-
Ensure thorough mixing of the homogenate before plating.
-
Plate a sufficient number of serial dilutions to obtain countable colonies.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the known pharmacokinetic parameters of Sulopenem in different preclinical species?
A1: Publicly available preclinical pharmacokinetic data for Sulopenem is most detailed for mice. While studies in rats and monkeys have been conducted as part of the nonclinical safety program, specific Cmax, AUC, and half-life values are not consistently reported in the available literature. Below is a summary of available data.
Table 1: Single-Dose Pharmacokinetic Parameters of Sulopenem in Preclinical Species
| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | Half-life (h) | Reference |
| Mouse (CF-1) | Subcutaneous | 6.3 | 1.9 | 1.1 | Not Reported | (--INVALID-LINK--) |
| Mouse (CF-1) | Subcutaneous | 200 | 51 | 28 | Not Reported | (--INVALID-LINK--) |
| Rat | Oral (etzadroxil) | Not Specified | Present in milk | Not Specified | Not Specified | (--INVALID-LINK--) |
| Monkey | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Data not publicly available |
Note: The data for rats is qualitative, indicating presence in milk after oral administration of the prodrug, but does not provide plasma pharmacokinetic parameters.
Q2: We are observing a range of MIC values for Sulopenem against different isolates of the same bacterial species. Is this expected?
A2: Yes, it is expected to observe a range of MIC values for Sulopenem against different clinical isolates of the same species. This variability can be attributed to several factors, including the presence of different resistance mechanisms among the isolates. Surveillance studies, such as the SENTRY Antimicrobial Surveillance Program, provide data on the distribution of MICs across a large number of clinical isolates.
Table 2: In Vitro Activity of Sulopenem against Enterobacterales Isolates from the SENTRY Program
| Organism (Number of Isolates) | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |
| Enterobacterales (1647) | 0.03 | 0.25 | Not Specified |
| Escherichia coli (983) | 0.03 | 0.03 | Not Specified |
| Klebsiella pneumoniae (ESBL-phenotype) | 0.06 | 1 | Not Specified |
| Citrobacter freundii complex (29) | 0.06 | 0.12 | Not Specified |
Data from the SENTRY Antimicrobial Surveillance Program.(--INVALID-LINK--)
Q3: What is the primary pharmacodynamic (PD) index that correlates with Sulopenem efficacy?
A3: For beta-lactam antibiotics like Sulopenem, the primary pharmacodynamic index that correlates with efficacy is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC). In a one-compartment in vitro infection model, the relationship between Sulopenem's f%T>MIC and the change in bacterial burden was the best descriptor of its activity.
Q4: How does the co-administration of probenecid affect the pharmacokinetics of Sulopenem?
A4: this compound is co-formulated with probenecid, which is an organic anion transport inhibitor. Probenecid delays the renal excretion of Sulopenem, thereby increasing its systemic exposure (AUC) and prolonging the time that the drug concentration remains above the MIC.
Q5: What are the key sources of inter-species variability in preclinical pharmacokinetic studies?
A5: Inter-species variability in pharmacokinetics is a significant consideration in drug development. Key factors include:
-
Metabolism: Differences in the expression and activity of drug-metabolizing enzymes (e.g., cytochrome P450s) between species can lead to different rates of drug clearance.
-
Protein Binding: The extent of plasma protein binding can vary between species, affecting the free fraction of the drug available to exert its effect.
-
Body Composition and Physiology: Differences in body water content, fat distribution, and organ blood flow can influence the volume of distribution of a drug.
-
Transporters: Species-specific differences in drug transporters in the gut, liver, and kidneys can affect absorption, distribution, and excretion.
Experimental Protocols
Broth Microdilution MIC Testing (CLSI Guideline M07)
This protocol is a summarized version based on the principles outlined in the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for broth microdilution susceptibility testing of aerobic bacteria.
-
Prepare Materials:
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
96-well microtiter plates.
-
This compound stock solution of known concentration.
-
Bacterial isolate grown on an appropriate agar medium.
-
0.5 McFarland turbidity standard.
-
Sterile saline or broth for inoculum preparation.
-
-
Prepare Antibiotic Dilutions:
-
Perform serial two-fold dilutions of the Sulopenem stock solution in MHB directly in the microtiter plate to achieve the desired final concentration range.
-
-
Prepare Bacterial Inoculum:
-
Select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculate Plates:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Read Results:
-
Determine the MIC as the lowest concentration of Sulopenem that completely inhibits visible growth of the organism.
-
Neutropenic Murine Thigh Infection Model
This is a generalized protocol for the neutropenic murine thigh infection model. Specific details may vary based on the pathogen and experimental design.
-
Animal Preparation:
-
Use female ICR (CD-1) or similar strain mice, typically 5-6 weeks old.
-
Induce neutropenia by intraperitoneal injection of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.
-
-
Inoculum Preparation:
-
Grow the bacterial strain (e.g., E. coli, K. pneumoniae) to mid-log phase in an appropriate broth.
-
Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 10^7 CFU/mL).
-
-
Infection:
-
Anesthetize the mice.
-
Inject 0.1 mL of the bacterial suspension into the thigh muscle of each mouse.
-
-
Drug Administration:
-
Initiate treatment with this compound at a specified time post-infection (e.g., 2 hours).
-
Administer the drug via the desired route (e.g., oral gavage, subcutaneous injection) at predetermined dosing intervals.
-
Include a vehicle control group.
-
-
Efficacy Assessment:
-
At a defined endpoint (e.g., 24 hours post-treatment initiation), euthanize the mice.
-
Aseptically remove the thighs and homogenize them in a known volume of sterile saline.
-
Plate serial dilutions of the thigh homogenate onto appropriate agar plates.
-
Incubate the plates and enumerate the colony-forming units (CFU) to determine the bacterial load in the thighs.
-
Compare the bacterial load in the treated groups to the control group to determine the efficacy of this compound.
-
Visualizations
Caption: Experimental workflow for preclinical evaluation of this compound.
Caption: Troubleshooting logic for high variability in MIC results.
Caption: Mechanism of action of Sulopenem.
Improving the precision of RP-HPLC analysis for Sulopenem etzadroxil
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the RP-HPLC analysis of Sulopenem etzadroxil.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the RP-HPLC analysis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: Why am I seeing peak fronting or tailing for my this compound peak?
A1: Peak asymmetry, such as fronting or tailing, can be caused by several factors. Here's a systematic approach to troubleshoot this issue:
-
Column Overload: Injecting too high a concentration of the sample can lead to peak fronting. Try diluting your sample and re-injecting.
-
Column Degradation: The column's stationary phase can degrade over time, especially when exposed to extreme pH or harsh solvents. If the column is old or has been used extensively, consider replacing it.
-
Inappropriate pH of the Mobile Phase: The pH of the mobile phase plays a crucial role in the ionization state of this compound. An unsuitable pH can lead to poor peak shape. Ensure your mobile phase is buffered at an appropriate pH. For this compound analysis, a mobile phase with a pH of 3.0 has been shown to be effective.[1][2]
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Ideally, dissolve your sample in the mobile phase or a weaker solvent.
Q2: My retention time for this compound is shifting between injections. What could be the cause?
A2: Retention time variability can compromise the precision of your analysis. Consider the following potential causes:
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration.
-
Fluctuations in Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifting retention times. Prepare your mobile phase fresh daily and ensure accurate measurements of all components. If using a gradient, ensure the pump is functioning correctly.
-
Temperature Variations: Changes in ambient temperature can affect retention times. Using a column thermostat is highly recommended to maintain a consistent temperature.
-
Pump Malfunction: Issues with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates and, consequently, retention time shifts.
Q3: I am observing extraneous peaks in my chromatogram. How can I identify their source?
A3: Ghost peaks or unexpected peaks can originate from various sources. Here’s how to investigate:
-
Contaminated Mobile Phase: Filter all mobile phase components using a 0.45 µm filter to remove particulate matter. Using high-purity solvents and reagents is also critical.
-
Sample Contamination: Your sample may contain impurities or degradation products. Forced degradation studies have shown that this compound can degrade under thermal and hydrolytic conditions.[1][2] Ensure proper sample handling and storage.
-
Carryover from Previous Injections: If you are running samples with varying concentrations, carryover from a high-concentration sample can appear as a ghost peak in subsequent runs. Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.
-
System Contamination: Contaminants can accumulate in the injector, tubing, or detector. A systematic cleaning of the HPLC system may be necessary.
Q4: The resolution between this compound and other components, like Probenecid, is poor. How can I improve it?
A4: Achieving adequate resolution is essential for accurate quantification. Here are some strategies to improve the separation:
-
Optimize Mobile Phase Composition: Adjusting the ratio of the organic solvent (e.g., Acetonitrile) to the aqueous buffer can significantly impact resolution. A methodical approach, such as systematically varying the organic content, can help find the optimal composition.
-
Change the pH of the Mobile Phase: Modifying the pH can alter the retention characteristics of ionizable compounds like this compound and Probenecid, thereby improving resolution.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Select a Different Column: If optimizing the mobile phase does not provide sufficient resolution, consider a column with a different stationary phase chemistry or a smaller particle size for higher efficiency.
Experimental Protocols
Below is a detailed methodology for a validated RP-HPLC method for the simultaneous estimation of this compound and Probenecid.[1][2]
Chromatographic Conditions:
| Parameter | Specification |
| Column | Hyperclone 5µ BDS C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Ammonium Formate Buffer (pH 3.0) in a 40:60 v/v ratio |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 272 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | 5 minutes |
Reagent Preparation:
-
Ammonium Formate Buffer (pH 3.0): Prepare by dissolving an appropriate amount of ammonium formate in HPLC grade water and adjusting the pH to 3.0 with formic acid. Filter the buffer through a 0.45 µm membrane filter before use.
-
Mobile Phase: Mix acetonitrile and the prepared ammonium formate buffer in a 40:60 volume/volume ratio. Degas the mobile phase before use.
Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound and Probenecid in a suitable diluent (e.g., mobile phase) to obtain a known concentration.
-
Working Standard Solution: Dilute the stock solution with the diluent to achieve the desired concentration for analysis.
-
Sample Solution: Prepare the sample containing this compound by dissolving it in the diluent to a concentration within the linear range of the method.
Quantitative Data Summary
The following tables summarize key performance data from a validated RP-HPLC method for this compound.
Table 1: System Suitability Parameters [2]
| Parameter | This compound | Probenecid | Acceptance Criteria |
| Retention Time (min) | 2.417 | 3.336 | Consistent |
| Tailing Factor | < 2 | < 2 | NMT 2.0 |
| Theoretical Plates | > 2000 | > 2000 | NLT 2000 |
Table 2: Linearity and Range [1][2]
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (R²) |
| This compound | 25 - 150 | 0.99982 |
| Probenecid | 25 - 150 | 0.99983 |
Table 3: Results of Forced Degradation Studies [1][2]
| Stress Condition | % Degradation of this compound | % Degradation of Probenecid |
| Thermal | 14.0 | - |
| Hydrolytic | 12.9 | - |
| Peroxide | Significant | 15.8 |
| Acid | - | 13.7 |
| Photolytic | 3.7 | 11.3 |
| Alkali | Minimal | Minimal |
| Reduction | Minimal | Minimal |
Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues in the RP-HPLC analysis of this compound.
Caption: Troubleshooting workflow for RP-HPLC analysis of this compound.
References
Validation & Comparative
A Comparative Guide to the In Vitro Efficacy of Sulopenem Etzadroxil and Meropenem Against Enterobacterales
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of sulopenem, the active form of the prodrug sulopenem etzadroxil, and the established carbapenem, meropenem, against the bacterial family Enterobacterales. The information is supported by experimental data from key surveillance studies to inform research and development efforts.
Introduction and Mechanism of Action
Both sulopenem and meropenem are beta-lactam antibiotics that exert their bactericidal effects by disrupting bacterial cell wall synthesis.
-
Sulopenem: this compound is an orally administered prodrug that is hydrolyzed by esterases in the human body to release its active moiety, sulopenem.[1][2] As a penem antibacterial agent, sulopenem binds to essential penicillin-binding proteins (PBPs) in bacteria.[2][3] This binding inhibits the final transpeptidation step of peptidoglycan synthesis, a critical component of the bacterial cell wall, leading to cell lysis and death.[2] In Escherichia coli, sulopenem demonstrates a high binding affinity for PBP2.[2]
-
Meropenem: A member of the carbapenem class, meropenem is a broad-spectrum intravenous antibiotic.[4] Its mechanism of action is analogous to other beta-lactams, involving the inhibition of cell wall synthesis through binding to and inactivating PBPs.[5][6][7] Meropenem is known for its stability against hydrolysis by many beta-lactamase enzymes, which are a common source of bacterial resistance.[8]
Caption: Mechanism of Action: Sulopenem and Meropenem.
Quantitative Data: In Vitro Susceptibility
The in vitro potency of sulopenem and meropenem against Enterobacterales has been evaluated in large-scale surveillance studies. The data, primarily presented as Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates, demonstrate a high degree of comparable activity.
Table 1: Comparative In Vitro Activity of Sulopenem and Meropenem against Enterobacterales
| Organism Cohort (No. of Isolates) | Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible | Data Source |
|---|---|---|---|---|---|
| All Enterobacterales (1,647) | Sulopenem | 0.03 | 0.25 | 99.2% (at ≤1 mg/L) | SENTRY Program[9][10] |
| Meropenem | - | - | 99.7% (CLSI) | SENTRY Program[9] | |
| Escherichia coli (612) | Sulopenem | 0.03 | 0.06 | - | CANWARD Study[11] |
| Meropenem | ≤0.03 | ≤0.03 | 100% | CANWARD Study[11] | |
| ESBL-Phenotype E. coli | Sulopenem | 0.03 | 0.06 | - | SENTRY Program[9][10] |
| ESBL-Phenotype K. pneumoniae | Sulopenem | 0.06 | 1 | - | SENTRY Program[9][10] |
Note: Susceptibility for meropenem is based on established CLSI breakpoints. A formal CLSI breakpoint for sulopenem against Enterobacterales is still under evaluation, but studies show high inhibition rates at clinically relevant concentrations.
Experimental Protocols
The data cited in this guide were generated using standardized and validated laboratory methodologies to ensure reproducibility and accuracy.
Antimicrobial Susceptibility Testing (AST)
The primary method used for determining the MIC values in the referenced surveillance studies was the broth microdilution (BMD) method , following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10][12][13]
-
Isolate Collection: A contemporary and diverse collection of clinical isolates of Enterobacterales was assembled from medical centers across various geographical regions (e.g., Europe and the USA).[10][12]
-
Culture and Preparation: Isolates were cultured on appropriate agar plates to ensure purity and viability. A standardized bacterial inoculum was prepared in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
MIC Determination: The prepared bacterial suspension was inoculated into microtiter plates containing serial twofold dilutions of sulopenem, meropenem, and other comparator agents. The plates were incubated under specific atmospheric and temperature conditions (e.g., ambient air at 35°C) for a defined period (e.g., 16-20 hours).
-
Data Interpretation: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.[10][12] The MIC₅₀ and MIC₉₀ values were then calculated from the cumulative distribution of MICs for the entire collection of tested isolates.
Caption: Broth Microdilution Workflow for MIC Testing.
Summary of Findings
In vitro data from comprehensive surveillance studies indicate that sulopenem demonstrates potent activity against a wide range of Enterobacterales isolates.[9][10] Its efficacy, as measured by MIC₅₀ and MIC₉₀ values, is highly comparable to that of meropenem, a cornerstone of carbapenem therapy.[9]
Notably, sulopenem retains robust activity against challenging phenotypes, including Extended-Spectrum Beta-Lactamase (ESBL)-producing strains of E. coli and K. pneumoniae.[9][10] This suggests that sulopenem could be a valuable agent in treating infections caused by these common resistant pathogens. The availability of both oral (as this compound) and intravenous formulations is a significant feature of sulopenem's development program.[11][12]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. urology-textbook.com [urology-textbook.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. m.youtube.com [m.youtube.com]
- 7. What is the mechanism of Meropenem? [synapse.patsnap.com]
- 8. Meropenem - Wikipedia [en.wikipedia.org]
- 9. In vitro activity of sulopenem and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro activity of sulopenem and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. can-r.com [can-r.com]
- 12. researchgate.net [researchgate.net]
- 13. In vitro activity of sulopenem and comparator agents against US Enterobacterales clinical isolates collected during the SENTRY antimicrobial surveillance program in 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sulopenem Etzadroxil and Ciprofloxacin for Uncomplicated Urinary Tract Infections
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibiotic treatment for uncomplicated urinary tract infections (uUTIs) is continually evolving, driven by the pressing need for effective therapies against increasingly resistant pathogens. This guide provides a detailed comparative analysis of a newer agent, Sulopenem etzadroxil, co-formulated with probenecid, and the established fluoroquinolone, ciprofloxacin. The data presented is primarily derived from the pivotal Phase 3 SURE-1 clinical trial, offering a robust dataset for evaluation.
Executive Summary
This compound, the first oral penem antibacterial approved in the United States, presents a valuable alternative for uUTIs, particularly in cases of quinolone resistance.[1][2] Clinical trial data demonstrates its superiority over ciprofloxacin in treating uUTIs caused by ciprofloxacin-non-susceptible pathogens.[3][4] However, for infections caused by ciprofloxacin-susceptible organisms, ciprofloxacin showed a higher efficacy rate.[3][4] The safety profiles of the two drugs also differ, with diarrhea being a more common adverse event with this compound.[4][5]
Data Presentation: Clinical Trial Outcomes
The following tables summarize the key quantitative data from the SURE-1 clinical trial (NCT03354598), which compared the efficacy and safety of oral this compound/probenecid with oral ciprofloxacin in adult women with uUTIs.[2][3][4]
Table 1: Overall Response Rates (Clinical and Microbiological Success) at Day 12
| Patient Population | This compound/Probenecid | Ciprofloxacin | Difference (95% CI) |
| Ciprofloxacin-Non-susceptible | 62.6% | 36.0% | 26.6% (15.1 to 37.4) |
| Ciprofloxacin-Susceptible | 66.8% | 78.6% | -11.8% (-18.0 to -5.6) |
| Combined Population | 65.6% | 67.9% | -2.3% (-7.9 to 3.3) |
Data sourced from the SURE-1 Phase 3 clinical trial.[3][4][6]
Table 2: Adverse Event Profile
| Adverse Event | This compound/Probenecid (N=1932) | Ciprofloxacin (N=822) |
| Diarrhea | 12.4% | 2.5% |
| Nausea | Not specified | Not specified |
| Headache | Not specified | Not specified |
| Vulvovaginal mycotic infection | Not specified | Not specified |
| Vomiting | Not specified | Not specified |
| Any Treatment-Emergent Adverse Event | 24.8% | 13.9% |
| Related Treatment-Emergent Adverse Event | 17.0% | 6.2% |
Data compiled from published results of the SURE-1 and other clinical trials.[4][7][8][9]
Experimental Protocols
The data presented is primarily from the SURE-1 (NCT03354598) trial, a Phase 3, randomized, multicenter, double-blind study.[2][3]
Objective: To compare the efficacy and safety of oral this compound/probenecid versus oral ciprofloxacin for the treatment of uUTI in adult women.[9]
Patient Population: Adult women (≥18 years of age) with a clinical diagnosis of uUTI, characterized by at least two of the following symptoms: urinary frequency, urgency, dysuria, or suprapubic pain.[10] Patients were required to have a urine specimen positive for nitrites and/or leukocyte esterase.[10][11]
Dosing Regimen:
-
This compound/probenecid group: One tablet (containing 500 mg of this compound and 500 mg of probenecid) taken orally twice daily for 5 days.[2][4]
-
Ciprofloxacin group: One tablet of ciprofloxacin (250 mg) taken orally twice daily for 3 days.[4][12]
Primary Endpoint: The primary efficacy endpoint was the overall success rate at the Test-of-Cure (TOC) visit on Day 12.[4][13] Overall success was a composite of both clinical response (resolution of uUTI symptoms without the need for additional antibiotics) and microbiological response (eradication of the baseline pathogen to <10^3 CFU/mL in the urine culture).[3][4]
Statistical Analysis: The trial employed a hierarchical statistical testing procedure.[3][4]
-
Superiority in Ciprofloxacin-Non-susceptible population: Sulopenem was tested for superiority against ciprofloxacin.[4][14]
-
Non-inferiority in Ciprofloxacin-Susceptible population: If superiority was not met, non-inferiority was tested in this population with a -10% margin.[4][14]
-
Non-inferiority in the Combined population: This was tested if either superiority or non-inferiority was declared in the respective preceding analyses.[4][14]
Mandatory Visualizations
Signaling Pathways
References
- 1. urologytimes.com [urologytimes.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Sulopenem or Ciprofloxacin for the Treatment of Uncomplicated Urinary Tract Infections in Women: A Phase 3, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulopenem or Ciprofloxacin for the Treatment of Uncomplicated Urinary Tract Infections in Women: A Phase 3, Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ecommons.roseman.edu [ecommons.roseman.edu]
- 7. medpagetoday.com [medpagetoday.com]
- 8. Safety Profile for ORLYNVAH (this compound and probenecid) [orlynvah.com]
- 9. LB-1. Efficacy and Safety of Oral this compound/Probenecid Versus Oral Ciprofloxacin in the Treatment of Uncomplicated Urinary Tract Infections (uUTI) in Adult Women: Results from the SURE-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. jwatch.org [jwatch.org]
- 12. everlywell.com [everlywell.com]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
Validating Sulopenem etzadroxil efficacy in preclinical infection models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of sulopenem etzadroxil against key alternative antibiotics: ertapenem, ciprofloxacin, and levofloxacin. The data presented is collated from various preclinical infection models to offer a quantitative and objective assessment of sulopenem's potential in treating bacterial infections.
Executive Summary
Sulopenem, a novel penem antibacterial, demonstrates potent in vitro activity against a broad spectrum of pathogens, including many multi-drug resistant strains.[1][2] Preclinical studies in murine models of systemic and lung infections suggest that sulopenem's efficacy is comparable to that of other carbapenems and may be superior to cephalosporins.[3] This guide delves into the available preclinical data for sulopenem and its comparators in key infection models, including urinary tract infections, intra-abdominal infections, and pneumonia, to provide a comprehensive resource for researchers and drug development professionals.
Comparative Efficacy Data
The following tables summarize the available quantitative data from preclinical studies, allowing for a comparative assessment of the efficacy of sulopenem and comparator antibiotics in various infection models.
Urinary Tract Infection / Pyelonephritis Models
| Antibiotic | Animal Model | Bacterial Strain | Dosing Regimen | Key Efficacy Endpoint | Result |
| Sulopenem | Murine Thigh Infection (used for uUTI dose selection) | Clinically relevant organisms | Doses selected to achieve %T>MIC targets | 1-log kill | Achieved with 500 mg twice daily human equivalent dose |
| Ertapenem | Murine Pyelonephritis | ESBL-producing Enterobacteriaceae | Not specified in preclinical model | Clinical Resolution | 96% in patients with APN due to ESBL Enterobacteriaceae[4] |
| Ciprofloxacin | Murine Pyelonephritis | E. coli CFT073 | 10 mg/kg twice a day | Reduction in Kidney Bacterial Load | Significant decrease (1.6 vs 4.3 log10 CFU/g compared to untreated controls)[5] |
| Levofloxacin | Murine Hematogenous Pyelonephritis | Methicillin-Susceptible S. aureus | 40 mg/kg once a day | Reduction in Kidney Bacterial Load | ~5 log10 CFU/g reduction[6] |
Intra-abdominal Infection Models
| Antibiotic | Animal Model | Bacterial Strain | Dosing Regimen | Key Efficacy Endpoint | Result |
| Sulopenem | Systemic Murine Infection (includes B. fragilis) | Bacteroides fragilis | Not specified | Not specified | Generally non-inferior to carbapenems[3] |
| Ertapenem | Murine Lethal Peritonitis | Carbapenemase-Producing E. coli | 100 mg/kg every 6 h | Bacterial Load Reduction (Peritoneal Fluid) & Survival | Significant decrease in bacterial counts; 100% survival[7][8][9] |
| Ciprofloxacin | Not applicable | Not applicable | Not applicable | Not applicable | Not a primary agent for severe polymicrobial intra-abdominal infections |
| Levofloxacin | Not applicable | Not applicable | Not applicable | Not applicable | Not a primary agent for severe polymicrobial intra-abdominal infections |
Pneumonia Models
| Antibiotic | Animal Model | Bacterial Strain | Dosing Regimen | Key Efficacy Endpoint | Result |
| Sulopenem | Murine Lung Infection | Various pathogens | Not specified | Not specified | Generally non-inferior to carbapenems and superior to cephalosporins[3] |
| Ertapenem | Not applicable | Not applicable | Not applicable | Not applicable | Not typically used for pneumonia caused by Pseudomonas aeruginosa |
| Ciprofloxacin | Not applicable | Not applicable | Not applicable | Not applicable | |
| Levofloxacin | Murine Pneumonia | P. aeruginosa | 50-400 mg/kg | Reduction in Lung Bacterial Load | Dose-dependent reduction in bacterial burden[10] |
| Levofloxacin | Murine Pneumonia | Multidrug-Resistant S. pneumoniae | 150 mg/kg (with ceftriaxone) | Survival Rate | Combination therapy significantly improved survival[11] |
Experimental Protocols
Detailed methodologies for the key preclinical infection models cited are provided below.
Murine Pyelonephritis Model (Ciprofloxacin)
-
Animal Model: Immunocompetent female CBA mice (8 weeks old, 20-22 g).
-
Induction of Infection: Mice were anesthetized, and pyelonephritis was induced by injecting 50 μl of an E. coli CFT073-RR inoculum (5 × 10^9 CFU/ml) into the bladder.
-
Treatment: Treatment with ciprofloxacin (10 mg/kg) administered subcutaneously twice a day was initiated 48 hours after inoculation and continued for 2 days.
-
Efficacy Assessment: Kidneys were harvested 18 hours after the last dose, homogenized, and serially diluted for bacterial colony-forming unit (CFU) counting.[12]
Murine Lethal Peritonitis Model (Ertapenem)
-
Animal Model: Swiss ICR-strain mice.
-
Induction of Infection: Peritonitis was induced by intraperitoneal injection of carbapenemase-producing E. coli.
-
Treatment: Treatment was initiated 2 hours post-infection and continued for 24 hours. Ertapenem was administered subcutaneously at a dose of 100 mg/kg every 6 hours.
-
Efficacy Assessment: Bacterial counts in the spleen and peritoneal fluid were determined at 24 hours post-treatment. Survival was also monitored.[7][8][9]
Murine Pneumonia Model (Levofloxacin)
-
Animal Model: Neutropenic mice.
-
Induction of Infection: Mice were infected via the intranasal route with Pseudomonas aeruginosa.
-
Treatment: Levofloxacin was administered intraperitoneally at doses ranging from 50 to 400 mg/kg.
-
Efficacy Assessment: Twenty-four hours after treatment initiation, lungs were aseptically collected, homogenized, and quantitatively cultured to determine bacterial burden.[10]
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the typical workflows for the described preclinical infection models.
Caption: Workflow for a murine pyelonephritis model.
Caption: Workflow for a murine lethal peritonitis model.
Caption: Workflow for a murine pneumonia model.
Conclusion
The available preclinical data suggests that this compound is a promising oral antibiotic with efficacy comparable to established carbapenems in systemic and lung infection models. While direct head-to-head preclinical comparisons in urinary tract and intra-abdominal infection models are limited, the existing evidence, combined with its potent in vitro activity, supports its continued development for these indications. Further preclinical studies directly comparing sulopenem with other agents in standardized infection models would be beneficial to more definitively delineate its therapeutic potential.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Characterization of sulopenem antimicrobial activity using in vitro time-kill kinetics, synergy, post-antibiotic effect, and sub-inhibitory MIC effect methods against Escherichia coli and Klebsiella pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Cost Comparison of Ertapenem as Outpatient Parenteral Antimicrobial Therapy in Acute Pyelonephritis due to Extended-spectrum Beta-lactamase-producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ciprofloxacin treatment failure in a murine model of pyelonephritis due to an AAC(6')-Ib-cr-producing Escherichia coli strain susceptible to ciprofloxacin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo efficacies of levofloxacin and ciprofloxacin in acute murine hematogenous pyelonephritis induced by methicillin-susceptible and-resistant Staphylococcus aureus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Paradoxical Efficacy of Carbapenems against Carbapenemase-Producing Escherichia coli in a Murine Model of Lethal Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Paradoxical Efficacy of Carbapenems against Carbapenemase-Producing Escherichia coli in a Murine Model of Lethal Peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacodynamics of Levofloxacin in a Murine Pneumonia Model of Pseudomonas aeruginosa Infection: Determination of Epithelial Lining Fluid Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Levofloxacin-Ceftriaxone Combination Attenuates Lung Inflammation in a Mouse Model of Bacteremic Pneumonia Caused by Multidrug-Resistant Streptococcus pneumoniae via Inhibition of Cytolytic Activities of Pneumolysin and Autolysin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ciprofloxacin Treatment Failure in a Murine Model of Pyelonephritis Due to an AAC(6′)-Ib-cr-Producing Escherichia coli Strain Susceptible to Ciprofloxacin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Sulopenem Etzadroxil Resistance in Klebsiella pneumoniae: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sulopenem etzadroxil, an oral penem antibacterial, represents a promising therapeutic option for infections caused by multidrug-resistant Gram-negative bacteria, including Klebsiella pneumoniae. Its stability against many extended-spectrum β-lactamases (ESBLs) makes it a valuable tool in the face of rising antibiotic resistance. However, as with any antimicrobial agent, the emergence of resistance is a critical concern. This guide provides a comparative overview of the potential mechanisms of resistance to sulopenem in K. pneumoniae, based on current knowledge of resistance to penems and other carbapenems. While specific experimental data on acquired resistance to sulopenem in K. pneumoniae is limited in publicly available literature, this document outlines the likely mechanisms and provides detailed experimental protocols to investigate them.
Potential Mechanisms of Sulopenem Resistance in Klebsiella pneumoniae
Resistance to sulopenem in K. pneumoniae is likely to occur through one or a combination of the following mechanisms, which are known to confer resistance to other β-lactam antibiotics, particularly carbapenems[1]:
-
Enzymatic Degradation: The production of β-lactamase enzymes that can hydrolyze the β-lactam ring of sulopenem is a primary potential resistance mechanism. While sulopenem is stable against many ESBLs and AmpC enzymes, the emergence or acquisition of carbapenemases, such as KPC, NDM, VIM, IMP, and OXA-48-like enzymes, would likely lead to resistance[2][3].
-
Reduced Outer Membrane Permeability: Klebsiella pneumoniae can limit the entry of antibiotics by altering the expression or structure of its outer membrane porins, primarily OmpK35 and OmpK36[2][4][5]. Downregulation or mutations in these porin genes can significantly decrease the influx of sulopenem into the bacterial cell, thereby reducing its efficacy.
-
Efflux Pump Overexpression: The active removal of sulopenem from the bacterial cell by efflux pumps is another potential mechanism of resistance. Overexpression of efflux pumps, such as those belonging to the Resistance-Nodulation-Division (RND) family like AcrAB-TolC and OqxAB, can reduce the intracellular concentration of the antibiotic to sub-lethal levels[6][7][8].
Comparative Data on Antibiotic Susceptibility
The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for sulopenem and comparator antibiotics against different K. pneumoniae strains, illustrating how different resistance mechanisms could affect susceptibility profiles. It is important to note that this table is a representation of expected trends based on general knowledge of carbapenem resistance, as specific data for sulopenem-resistant mutants is not yet widely available.
| Klebsiella pneumoniae Strain | Putative Resistance Mechanism | Sulopenem MIC (µg/mL) | Meropenem MIC (µg/mL) | Imipenem MIC (µg/mL) | Ertapenem MIC (µg/mL) | Ceftazidime MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Wild-Type (Susceptible) | None | ≤1 | ≤0.5 | ≤1 | ≤0.5 | ≤4 | ≤1 |
| ESBL-producing | ESBL production (e.g., CTX-M-15) | ≤1 | ≤0.5 | ≤1 | ≤0.5 | >64 | >32 |
| Porin Mutant | OmpK35/OmpK36 loss | 2-8 | 2-16 | 2-8 | 4-32 | >64 | ≤1 |
| Efflux Pump Overexpressor | AcrAB-TolC overexpression | 2-4 | 1-4 | 1-4 | 2-8 | ≤4 | >32 |
| Carbapenemase-producer | KPC-2 production | >16 | >16 | >16 | >32 | >64 | >32 |
| Porin Mutant + ESBL | OmpK35/OmpK36 loss + CTX-M-15 | 4-16 | 4-32 | 4-16 | 8-64 | >64 | >32 |
Experimental Protocols for Investigating Resistance Mechanisms
To investigate the mechanisms of sulopenem resistance in K. pneumoniae, a systematic approach involving microbiological, molecular, and genomic methods is required.
Minimum Inhibitory Concentration (MIC) Testing
Objective: To determine the susceptibility of K. pneumoniae isolates to sulopenem and other β-lactam antibiotics.
Methodology: Broth microdilution is the standard method.
-
Preparation of Antibiotic Solutions: Prepare stock solutions of sulopenem and comparator antibiotics (e.g., meropenem, imipenem, ertapenem, ceftazidime, ciprofloxacin) in a suitable solvent.
-
Serial Dilutions: Perform two-fold serial dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the K. pneumoniae isolates overnight on a suitable agar medium. Prepare a bacterial suspension in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: Dilute the standardized bacterial suspension and inoculate each well of the microtiter plate to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Whole-Genome Sequencing (WGS)
Objective: To identify genetic mutations associated with sulopenem resistance.
Methodology:
-
DNA Extraction: Extract high-quality genomic DNA from both the sulopenem-susceptible parent strain and the resistant mutant(s).
-
Library Preparation: Prepare sequencing libraries using a commercial kit compatible with the chosen sequencing platform (e.g., Illumina).
-
Sequencing: Perform high-throughput sequencing to generate short-read data.
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Genome Assembly: Assemble the reads into a draft genome or map them to a reference K. pneumoniae genome.
-
Variant Calling: Compare the genome of the resistant mutant to the susceptible parent to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.
-
Gene Prediction and Annotation: Identify genes associated with antibiotic resistance, such as β-lactamases, porins (e.g., ompK35, ompK36), and efflux pump components (e.g., acrA, acrB, tolC, oqxA, oqxB).
-
Plasmid Analysis: Identify and characterize plasmids that may carry resistance genes.
-
Gene Expression Analysis (RT-qPCR)
Objective: To quantify the expression levels of genes potentially involved in sulopenem resistance, such as those encoding porins and efflux pumps.
Methodology:
-
RNA Extraction: Grow the susceptible and resistant K. pneumoniae strains to mid-logarithmic phase in the presence and absence of sub-inhibitory concentrations of sulopenem. Extract total RNA using a commercial kit.
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the target genes (ompK35, ompK36, acrA, acrB, oqxB) and a housekeeping gene (e.g., rpoB) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression in the resistant strain compared to the susceptible strain using the ΔΔCt method.
Visualizing Resistance Mechanisms and Experimental Workflows
To facilitate a clearer understanding of the complex processes involved in sulopenem resistance and its investigation, the following diagrams have been generated using Graphviz.
Caption: Potential mechanisms of sulopenem resistance in K. pneumoniae.
Caption: Experimental workflow for investigating sulopenem resistance.
Caption: A potential signaling pathway leading to sulopenem resistance.
References
- 1. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristics of antibiotic resistance mechanisms and genes of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Antimicrobial Resistance in Klebsiella: Advances in Detection Methods and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OmpK26, a Novel Porin Associated with Carbapenem Resistance in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of a New Porin Gene of Klebsiella pneumoniae: Its Role in β-Lactam Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of clinical isolation of drug-resistant Klebsiella pneumoniae with overexpression of OqxB efflux pump as the decisive drug resistance factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of Antibiotic Resistance and Developments in Therapeutic Strategies to Combat Klebsiella pneumoniae Infection - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Sulopenem and Ertapenem Against Anaerobic Bacteria
A detailed review of the in vitro activity and clinical data of two potent carbapenem antibiotics against clinically significant anaerobic pathogens.
In the landscape of antimicrobial drug development, the comparative efficacy of new agents against challenging pathogens is of paramount importance. This guide provides a head-to-head comparison of sulopenem, a novel penem antibiotic, and ertapenem, an established carbapenem, focusing on their activity against anaerobic bacteria. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available in vitro data and clinical findings.
In Vitro Activity: A Tale of Two Carbapenems
The in vitro potency of an antimicrobial agent is a critical determinant of its potential clinical utility. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, are a standard measure of in vitro activity.
Overall, both sulopenem and ertapenem exhibit excellent in vitro activity against a broad spectrum of anaerobic bacteria. One study noted that sulopenem's activity against many Gram-positive and Gram-negative anaerobes, including the highly prevalent Bacteroides fragilis, was identical or slightly greater than that of imipenem.[2] Another study comparing sulopenem to a panel of agents found its overall MIC50/90 values to be 0.25/1.0 μg/ml against 431 anaerobes.[3]
For ertapenem, studies have consistently demonstrated its potent activity against anaerobic pathogens. One comparative study reported ertapenem's MIC90 for Bacteroides fragilis to be 0.5 mg/l.[4]
The following tables summarize the available MIC data for sulopenem and ertapenem against key anaerobic genera. It is important to note that the data for sulopenem and ertapenem are drawn from different studies and therefore should be interpreted with this consideration in mind.
Table 1: In Vitro Activity of Sulopenem against Gram-Negative Anaerobic Isolates
| Organism (Number of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Bacteroides fragilis (109) | 0.12 | 1 | ≤0.015 to >16 |
| Bacteroides thetaiotaomicron (25) | 0.25 | 1 | 0.06 to 2 |
| Bacteroides ovatus (15) | 0.25 | 1 | 0.06 to 1 |
| Bacteroides vulgatus (18) | 0.25 | 1 | 0.06 to 1 |
| Other Bacteroides species (27) | 0.12 | 0.5 | ≤0.015 to 2 |
| Prevotella species (34) | 0.06 | 0.12 | ≤0.015 to 0.12 |
Data sourced from the SENTRY Antimicrobial Surveillance Program (2018-2020)[1]
Table 2: In Vitro Activity of Ertapenem against select Anaerobic Bacteria
| Organism | MIC90 (mg/l) |
| Bacteroides fragilis | 0.5 |
| Clostridium spp. | 2 |
Data sourced from a comparative in vitro activity study.[4]
Clinical Trial Insights
Beyond in vitro data, clinical trials provide crucial insights into the real-world efficacy of antibiotics. A Phase III clinical trial (SURE-2) directly compared the efficacy of intravenous sulopenem followed by an oral formulation to intravenous ertapenem for the treatment of complicated intra-abdominal infections (cIAI).[2][5][6] In this study, Escherichia coli and Bacteroides fragilis were the most frequently isolated pathogens, making it a relevant comparison for anaerobic infections.[5][6]
The trial found that the clinical success rates in the micro-modified intent-to-treat (micro-MITT) population were 81.9% for patients treated with sulopenem and 87.9% for those treated with ertapenem.[5] While sulopenem did not meet the pre-specified non-inferiority margin in this particular analysis, the results indicate a high level of clinical efficacy for both drugs in treating infections involving anaerobic bacteria.[5][6]
Experimental Protocols
The in vitro susceptibility data presented in this guide were primarily generated using the agar dilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][7][8]
Antimicrobial Susceptibility Testing by Agar Dilution (CLSI M11)
The agar dilution method is a reference standard for determining the MIC of antimicrobial agents against anaerobic bacteria. The general workflow is as follows:
-
Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is prepared. A series of agar plates containing serial twofold dilutions of the antimicrobial agent (sulopenem or ertapenem) are made.
-
Inoculum Preparation: Anaerobic bacterial isolates are grown in an appropriate broth medium to achieve a standardized turbidity, corresponding to a specific colony-forming unit (CFU) per milliliter.
-
Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the agar plates, including a growth control plate without any antimicrobial agent.
-
Incubation: The inoculated plates are incubated in an anaerobic environment (e.g., an anaerobic chamber or jar) at a specific temperature for a defined period (typically 48 hours).
-
MIC Determination: Following incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth, disregarding a faint haze or a single colony.
Signaling Pathways and Mechanisms of Action
Both sulopenem and ertapenem belong to the carbapenem class of β-lactam antibiotics. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis.
Carbapenems penetrate the outer membrane of Gram-negative bacteria and bind to penicillin-binding proteins (PBPs) in the periplasmic space. This binding inactivates the PBPs, which are essential enzymes for the synthesis and cross-linking of peptidoglycan, a critical component of the bacterial cell wall. The disruption of cell wall synthesis leads to cell lysis and bacterial death.
Conclusion
Both sulopenem and ertapenem demonstrate potent in vitro activity against a wide range of anaerobic bacteria, including clinically important species such as Bacteroides fragilis. While direct, extensive head-to-head in vitro comparative studies are limited, the available data from surveillance studies and clinical trials suggest that sulopenem's efficacy against anaerobes is comparable to that of ertapenem. The choice between these agents in a clinical setting may be guided by factors such as the availability of an oral formulation for step-down therapy (a feature of sulopenem), local resistance patterns, and specific patient characteristics. Continued surveillance and further direct comparative studies will be valuable in refining our understanding of the relative positioning of these two important antimicrobial agents.
References
- 1. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 2. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antianaerobic Activity of Sulopenem Compared to Six Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [In vitro activities of sulopenem, a new parenteral penem, against anaerobes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase 3 randomized trial of sulopenem vs. ertapenem in patients with complicated intra-abdominal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 7. In vitro activity of sulopenem and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vitro Synergy of Sulopenem Etzadroxil with Beta-Lactamase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro synergistic activity of sulopenem etzadroxil, an oral penem antibacterial, when combined with beta-lactamase inhibitors. The data presented is intended to inform research and development efforts by summarizing key experimental findings and methodologies. Sulopenem, the active metabolite of the prodrug this compound, demonstrates potent in vitro activity against a broad spectrum of bacteria, including many Enterobacterales that produce extended-spectrum β-lactamases (ESBLs).[1][2][3][4] This inherent stability often negates the need for a beta-lactamase inhibitor. However, investigating its synergistic potential with these inhibitors is crucial for understanding its full therapeutic utility, especially against more resistant bacterial strains.
Executive Summary
Sulopenem exhibits significant intrinsic stability against many common β-lactamases.[1][2][3][4] Consequently, much of the in vitro synergy testing has focused on combinations with other classes of antibiotics rather than beta-lactamase inhibitors. The available data on sulopenem's interaction with beta-lactamase inhibitors is primarily from studies against specific, highly resistant organisms. This guide synthesizes the available quantitative data from checkerboard and time-kill assays to provide a comparative overview of sulopenem's synergistic potential.
Data Presentation: Quantitative Synergy Analysis
The following tables summarize the in vitro synergistic effects of sulopenem in combination with various agents, including beta-lactamase inhibitors and other antibiotics, against different bacterial species. Synergy is primarily determined by the Fractional Inhibitory Concentration (FIC) index from checkerboard assays and the reduction in bacterial load in time-kill assays.
Table 1: Checkerboard Synergy Testing of Sulopenem Combinations
| Combination | Organism | FIC Index (ΣFIC) | Interpretation | Reference |
| Sulopenem + Cefuroxime | Mycobacterium abscessus (ATCC 19977) | ≤0.25 (MIC₅₀ and MIC₉₀) | Synergy | [5] |
| Sulopenem + Avibactam | Mycobacterium abscessus | Enhanced antibacterial effect | Synergy | [5] |
| Sulopenem + Durlobactam | Mycobacterium abscessus | Enhanced antibacterial effect | Synergy | [5] |
| Sulopenem + Trimethoprim-Sulfamethoxazole | Escherichia coli (ATCC 35218) | 0.38 | Synergy | [6] |
| Sulopenem + Trimethoprim-Sulfamethoxazole | Escherichia coli (Clinical Isolate 937054) | 0.5 | Synergy | [6] |
| Sulopenem + Gentamicin | Klebsiella pneumoniae (Clinical Isolate 396798) | 0.5 | Synergy | [6] |
| Sulopenem + Various Other Antibiotics | E. coli and K. pneumoniae | >0.5 to ≤4 | Indifference | [6][7][8][9] |
FIC Index Interpretation: ≤0.5 = Synergy; >0.5 to 4 = Indifference; >4 = Antagonism
Table 2: Time-Kill Assay Results for Sulopenem Combinations
| Combination | Organism | Observation | Interpretation | Reference |
| Sulopenem + Cefuroxime | Mycobacterium abscessus | ~1.5 Log₁₀ CFU/mL reduction | Synergy | [5] |
| Sulopenem + Cefuroxime + Avibactam | Mycobacterium abscessus | Additional ~3 Log₁₀ CFU/mL reduction | Enhanced Synergy | [5] |
| Sulopenem + Cefuroxime + Durlobactam | Mycobacterium abscessus | Additional ~4 Log₁₀ CFU/mL reduction | Enhanced Synergy | [5] |
| Sulopenem (monotherapy at 8x MIC) | E. coli and K. pneumoniae | ≥3 Log₁₀ (99.9%) reduction in viable organisms within 24 hours | Bactericidal Activity | [6][7][8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro synergy studies. The following are generalized protocols for checkerboard and time-kill assays, which are the standard methods for evaluating antibiotic synergy.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the FIC index.
-
Preparation of Antibiotics: Stock solutions of sulopenem and the beta-lactamase inhibitor are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of sulopenem are added to the wells along the x-axis, and serial dilutions of the beta-lactamase inhibitor are added along the y-axis. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (typically 5 x 10⁵ CFU/mL).
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Reading Results: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by visual inspection for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
FIC Index Calculation: The FIC index is calculated for each well showing no growth using the following formula: FIC Index = FIC of Sulopenem + FIC of Inhibitor Where:
-
FIC of Sulopenem = (MIC of Sulopenem in combination) / (MIC of Sulopenem alone)
-
FIC of Inhibitor = (MIC of Inhibitor in combination) / (MIC of Inhibitor alone)
-
Time-Kill Assay Protocol
Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic effects of antibiotic combinations over time.
-
Preparation of Cultures: A logarithmic phase bacterial culture is diluted to a starting inoculum of approximately 5 x 10⁵ CFU/mL in CAMHB.
-
Exposure to Antibiotics: The bacterial suspension is exposed to sulopenem alone, the beta-lactamase inhibitor alone, and the combination of both at clinically relevant concentrations (e.g., sub-MIC, MIC, and supra-MIC levels). A growth control without any antibiotic is also included.
-
Incubation and Sampling: The cultures are incubated in a shaking incubator at 35-37°C. Aliquots are removed at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quantification of Viable Bacteria: Serial dilutions of the aliquots are plated on appropriate agar plates. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each condition. Synergy is typically defined as a ≥2 log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Visualizations
Mechanism of Action and Synergy
The following diagram illustrates the general mechanism of action of a beta-lactam antibiotic like sulopenem and how a beta-lactamase inhibitor can act synergistically to protect it from degradation by bacterial beta-lactamases.
References
- 1. jmilabs.com [jmilabs.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro activity of sulopenem and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of sulopenem and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Characterization of sulopenem antimicrobial activity using in vitro time-kill kinetics, synergy, post-antibiotic effect, and sub-inhibitory MIC effect methods against Escherichia coli and Klebsiella pneumoniae isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of sulopenem antimicrobial activity using in vitro time-kill kinetics, synergy, post-antibiotic effect, and sub-inhibitory MIC effect methods against Escherichia coli and Klebsiella pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. doaj.org [doaj.org]
Cross-resistance studies of Sulopenem etzadroxil in carbapenem-resistant strains
This guide provides a detailed comparison of the in vitro activity of sulopenem etzadroxil, a novel oral penem antibacterial, against carbapenem-resistant bacterial strains. It is intended for researchers, scientists, and drug development professionals seeking to understand the cross-resistance profile of this new therapeutic agent. The data presented is compiled from various in vitro surveillance studies and clinical trials.
Introduction to this compound
This compound is an orally bioavailable prodrug of sulopenem, a thiopenem β-lactam antibiotic structurally related to carbapenems.[1][2][3] Following oral administration, it is hydrolyzed by intestinal esterases into its active form, sulopenem.[1][4] In October 2024, the U.S. Food and Drug Administration (FDA) approved Orlynvah (a combination of this compound and probenecid) for the treatment of uncomplicated urinary tract infections (uUTIs) in adult women with limited or no alternative oral treatment options.[5][6][7][8][9] Probenecid is included to increase the systemic exposure of sulopenem by inhibiting its renal tubular secretion.[2][4]
The development of an oral penem is significant, as carbapenems have traditionally been limited to intravenous administration, restricting their use to hospital settings.[10][11] Sulopenem was developed to address infections caused by multidrug-resistant (MDR) bacteria, particularly those producing extended-spectrum β-lactamases (ESBLs).[1][10][12]
Mechanism of Action and Resistance
Sulopenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[3][13] It binds to essential penicillin-binding proteins (PBPs), which are enzymes responsible for the cross-linking of peptidoglycan.[3][13] In Escherichia coli, sulopenem shows a high binding affinity for PBP2, followed by PBP1A, PBP1B, PBP4, PBP3, and PBP5/6.[2][4][13] This disruption of cell wall integrity leads to bacterial cell lysis and death.
However, the efficacy of sulopenem is compromised by the same resistance mechanisms that affect other carbapenems.[1][14] These mechanisms include:
-
Enzymatic Degradation: Production of β-lactamase enzymes, particularly carbapenemases (e.g., KPC, NDM, VIM, IMP, OXA-48), that hydrolyze the β-lactam ring of sulopenem.[1][4]
-
Target Site Modification: Alterations in the structure of PBPs, which reduce the binding affinity of sulopenem.[4]
-
Reduced Permeability: Loss or modification of outer membrane porin channels, restricting the entry of sulopenem into the bacterial cell.[4]
-
Efflux Pumps: Overexpression of efflux pumps that actively transport the antibiotic out of the cell.[1][4]
Due to its susceptibility to carbapenemases, sulopenem generally lacks activity against carbapenem-resistant Enterobacterales (CRE).[15]
In Vitro Activity and Cross-Resistance Data
Numerous surveillance studies have evaluated the in vitro potency of sulopenem against a wide range of clinical isolates. While it demonstrates excellent activity against many MDR pathogens, it does not overcome resistance mediated by carbapenemases.
Activity against Carbapenem-Susceptible, ESBL-Producing Enterobacterales
Sulopenem retains potent activity against Enterobacterales isolates that are resistant to other classes of antibiotics, such as third-generation cephalosporins and fluoroquinolones, due to the production of ESBLs or AmpC β-lactamases.[1][14][16] Its performance in this domain is comparable to intravenous carbapenems like meropenem and ertapenem.[1][17][18]
Table 1: Comparative In Vitro Activity of Sulopenem and Other Carbapenems against ESBL-Phenotype Enterobacterales
| Organism (Phenotype) | Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
|---|---|---|---|---|
| Escherichia coli (ESBL) | Sulopenem | 0.03 | 0.06 | [15][17][19] |
| Meropenem | ≤0.03 | 0.06 | [16] | |
| Klebsiella pneumoniae (ESBL) | Sulopenem | 0.06 | 1 | [15][17][19] |
| Meropenem | ≤0.03 | 0.12 | [16] | |
| All Enterobacterales | Sulopenem | 0.03 | 0.25 | [17][18][19] |
| Ertapenem | ≤0.03 | 0.06 | [17] | |
| Imipenem | 0.12 | 0.5 | [17] |
| | Meropenem | ≤0.03 | 0.06 |[17] |
MIC₅₀/MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.
Activity against Carbapenem-Resistant Enterobacterales (CRE)
Cross-resistance between sulopenem and other carbapenems is significant. Studies consistently show that sulopenem is not active against isolates that are resistant to carbapenems, particularly those that produce carbapenemase enzymes.[1][15] This indicates that sulopenem should not be considered an option for treating known CRE infections.
While specific MIC₉₀ values for sulopenem against CRE are high and often not published in large surveillance summaries due to the clear lack of activity, one study noted that against four meropenem-non-susceptible K. pneumoniae isolates, the sulopenem MIC₅₀ was 16 mg/L.[17] This contrasts sharply with the sub-1 mg/L MICs observed for carbapenem-susceptible isolates.
Table 2: Sulopenem Activity against Other Resistant Phenotypes of Enterobacterales
| Organism Subset (Resistance Profile) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
|---|---|---|---|
| Ciprofloxacin-Non-Susceptible | 0.03 | 0.25 | [15][17][19] |
| Trimethoprim/Sulfamethoxazole-Non-Susceptible | 0.03 | 0.12 | [15][17][19] |
| Nitrofurantoin-Non-Susceptible | 0.06 | 0.5 | [15][17] |
| MDR E. coli | 0.03 | 0.25 |[16] |
MDR (Multidrug-Resistant): Not susceptible to ≥1 antimicrobial from ≥3 classes.
Experimental Protocols
The data presented in this guide are primarily derived from large-scale antimicrobial surveillance programs using standardized laboratory methods.
Protocol: Antimicrobial Susceptibility Testing (AST)
-
Isolate Collection: Clinical isolates of Enterobacterales and other relevant pathogens are collected from medical centers across various geographical locations (e.g., USA, Europe).[19]
-
Bacterial Identification: The identity of each bacterial isolate is confirmed using standard laboratory techniques, most commonly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).[11][17]
-
Susceptibility Testing Method: Minimum Inhibitory Concentrations (MICs) are determined using the reference broth microdilution method as specified by the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[11][14][17]
-
Procedure: a. Frozen-form microdilution panels containing serial twofold dilutions of sulopenem and comparator agents are prepared.[11][17] b. Isolates are grown on appropriate agar plates, and a standardized inoculum is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) to a turbidity equivalent to a 0.5 McFarland standard.[20] c. The microdilution panels are inoculated with the bacterial suspension and incubated under specified atmospheric conditions and temperatures (e.g., 35°C for 18-24 hours).[20]
-
Data Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. MIC₅₀ and MIC₉₀ values are then calculated from the collected data.[16]
-
Quality Control: Standard quality control strains, such as E. coli ATCC 25922, are tested concurrently to ensure the accuracy and reproducibility of the results, with outcomes verified against established CLSI M100 guidelines.[14][16]
Conclusion
This compound represents a significant development, offering a new oral treatment option for uUTIs caused by MDR pathogens, particularly ESBL-producing Enterobacterales.[1][12] Its in vitro activity against these organisms is potent and comparable to that of established intravenous carbapenems.
However, the available data clearly demonstrate that sulopenem is subject to the same enzymatic degradation by carbapenemases that affects other members of the carbapenem class.[1][2] Consequently, there is significant cross-resistance, and sulopenem is not effective against CRE. Its clinical utility lies in its ability to treat infections caused by pathogens resistant to other oral agents like fluoroquinolones and trimethoprim-sulfamethoxazole, potentially preventing hospitalizations for infections caused by ESBL-producers.[19] Careful antimicrobial stewardship is essential to preserve its efficacy for its intended indications.[9]
References
- 1. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound/Probenecid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. urologytimes.com [urologytimes.com]
- 6. FDA approves new treatment for uncomplicated urinary tract infections in adult women who have limited or no alternative oral antibiotic treatment options | FDA [fda.gov]
- 7. medpagetoday.com [medpagetoday.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. FDA approves new oral antibiotic for urinary tract infections | CIDRAP [cidrap.umn.edu]
- 10. Our Promise :: Iterum Therapeutics plc (ITRM) [iterumtx.com]
- 11. In vitro activity of sulopenem and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound and Probenecid: A Drug Review of a Novel Oral Penem Active Against Extended-Spectrum Beta-Lactamase (ESBL) Producing Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Sulopenem Disk Development, Quality Control Range, and MIC to Disk Result Correlation for Enterobacterales Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. jmilabs.com [jmilabs.com]
- 19. In vitro activity of sulopenem and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Sulopenem's Efficacy Against ESBL-Producing E. coli: A Correlation of In Vitro Susceptibility with In Vivo Performance
For Immediate Release
This guide provides a comprehensive comparison of the in vitro susceptibility and in vivo efficacy of sulopenem etzadroxil, a novel penem antibacterial, against Extended-Spectrum β-Lactamase (ESBL)-producing Escherichia coli. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate sulopenem's performance against this critical public health threat.
Sulopenem, administered orally as the prodrug this compound in combination with probenecid, has demonstrated potent in vitro activity against a wide range of Gram-negative bacteria, including multidrug-resistant phenotypes such as ESBL-producing Enterobacterales. This guide synthesizes available data to correlate its in vitro performance, specifically Minimum Inhibitory Concentrations (MICs), with its efficacy in preclinical in vivo models.
In Vitro Susceptibility
Large-scale surveillance studies, including the SENTRY Antimicrobial Surveillance Program and the CANWARD study, have consistently demonstrated the potent in vitro activity of sulopenem against ESBL-producing E. coli. The following tables summarize the MIC distributions of sulopenem and comparator agents against recent clinical isolates.
Table 1: In Vitro Activity of Sulopenem and Comparator Agents against ESBL-Phenotype Escherichia coli
| Antimicrobial Agent | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Sulopenem | 0.03 | 0.06 |
| Meropenem | 0.03 | 0.06 |
| Ertapenem | ≤0.03 | 0.06 |
| Piperacillin-tazobactam | ≤1 | 16 |
| Ceftriaxone | 16 | >64 |
| Ciprofloxacin | >2 | >2 |
| Trimethoprim-sulfamethoxazole | >4 | >4 |
Data compiled from the SENTRY and CANWARD surveillance programs.[1][2][3][4]
Table 2: Comparative MIC90 Values (µg/mL) against ESBL-Producing E. coli
| Antimicrobial Agent | CANWARD (2014-2021)[5] | SENTRY (2020)[3][4] |
| Sulopenem | ≤0.25 | 0.06 |
| Meropenem | ≤0.25 | 0.06 |
As evidenced by the data, sulopenem exhibits low MIC50 and MIC90 values against ESBL-producing E. coli, comparable to that of meropenem and ertapenem, and significantly lower than other commonly used beta-lactams and fluoroquinolones. Over 90% of ESBL-producing E. coli were inhibited by sulopenem at a concentration of ≤0.25 µg/mL in a recent Canadian surveillance study.[5]
In Vivo Efficacy and Correlation with In Vitro Data
The neutropenic murine thigh infection model is a standardized and widely accepted preclinical model for evaluating the in vivo efficacy of antimicrobial agents. In this model, the pharmacodynamic parameter that best correlates with the efficacy of beta-lactam antibiotics, including carbapenems like sulopenem, is the percentage of the dosing interval that the free drug concentration remains above the MIC (fT>MIC).
While direct in vivo efficacy data for a wide range of sulopenem MICs against various ESBL-producing E. coli strains in the murine thigh model is not extensively published, pharmacokinetic/pharmacodynamic (PK/PD) studies have established the necessary fT>MIC targets for sulopenem to achieve bactericidal activity.
A one-compartment in vitro infection model demonstrated that the relationship between sulopenem's f%T>MIC and the change in bacterial burden had the highest correlation (r² of 0.90).[6][7] The median sulopenem f%T>MIC values to achieve a 1- and 2-log10 CFU/mL reduction from baseline were 50.2% and 62.6%, respectively.[6] Given the low MICs of sulopenem against the vast majority of ESBL-producing E. coli isolates (MIC90 of 0.06 µg/mL), these fT>MIC targets are readily achievable with clinically relevant dosing regimens of oral this compound/probenecid. This strong in vitro activity, coupled with the established PK/PD driver, provides a high degree of confidence in its potential for in vivo success against these challenging pathogens.
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution
The in vitro susceptibility of sulopenem and comparator agents is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M07.[8][9][10]
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well of the microdilution panel.
-
Antimicrobial Agent Preparation: Serial twofold dilutions of sulopenem and comparator agents are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation and Incubation: The prepared microdilution panels are inoculated with the bacterial suspension and incubated at 35°C ± 2°C in ambient air for 16 to 20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
In Vivo Efficacy Testing: Neutropenic Murine Thigh Infection Model
The neutropenic murine thigh infection model is a standard method to evaluate the in vivo efficacy of antimicrobials.[11][12][13][14]
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. Typically, two doses are administered: 150 mg/kg four days prior to infection and 100 mg/kg one day before infection. This results in a neutrophil count of <100 cells/mm³.
-
Infection: A bacterial suspension of an ESBL-producing E. coli strain with a known sulopenem MIC is prepared. A volume of 0.1 mL containing a specified inoculum (e.g., 106 to 107 CFU) is injected into the thigh muscle of the neutropenic mice.
-
Drug Administration: At a specified time post-infection (e.g., 2 hours), treatment with this compound (and probenecid) or a comparator agent is initiated. The drug is administered via an appropriate route (e.g., oral gavage for this compound) at various dosing regimens.
-
Assessment of Efficacy: At 24 hours post-initiation of therapy, mice are euthanized, and the thigh muscles are aseptically removed and homogenized. The homogenates are serially diluted and plated on appropriate agar to determine the number of viable bacteria (CFU/thigh). The efficacy of the treatment is determined by the reduction in bacterial load compared to untreated controls.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for correlating in vitro susceptibility with in vivo efficacy and the mechanism of action of sulopenem.
Caption: Experimental workflow for correlating in vitro MIC to in vivo efficacy.
Caption: Simplified mechanism of action of sulopenem against ESBL-producing E. coli.
Conclusion
The available data strongly support the potent in vitro activity of sulopenem against ESBL-producing E. coli. Its low MIC values, comparable to carbapenems, are a key indicator of its potential clinical utility. The established pharmacokinetic/pharmacodynamic relationship, where fT>MIC is the primary driver of efficacy, provides a robust framework for predicting in vivo success based on these in vitro susceptibility results. While further studies directly correlating a range of sulopenem MICs in ESBL-producing E. coli with in vivo outcomes in the murine thigh model would be beneficial, the existing evidence strongly suggests that this compound is a promising oral therapeutic option for infections caused by these multidrug-resistant pathogens. Clinical trials have also shown sulopenem to be superior to ciprofloxacin for the treatment of uncomplicated urinary tract infections due to ciprofloxacin-non-susceptible pathogens.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. can-r.com [can-r.com]
- 3. In vitro activity of sulopenem and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmilabs.com [jmilabs.com]
- 5. researchgate.net [researchgate.net]
- 6. 2568. Characterization of Sulopenem Pharmacokinetics-Pharmacodynamics Using a One-Compartment In Vitro Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 8. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. Neutropenic mouse thigh infection model [bio-protocol.org]
- 12. Murine thigh infection model. [bio-protocol.org]
- 13. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 14. noblelifesci.com [noblelifesci.com]
- 15. academic.oup.com [academic.oup.com]
A Pharmacodynamic Showdown: Oral Sulopenem Etzadroxil Versus Intravenous Carbapenems
A comprehensive comparison for researchers and drug development professionals.
The emergence of multidrug-resistant (MDR) pathogens has created a critical need for novel antibiotics, particularly oral options for infections that have traditionally required intravenous therapy. Sulopenem etzadroxil, an oral prodrug of the thiopenem sulopenem, co-formulated with probenecid, represents a significant development in this arena. This guide provides a detailed pharmacodynamic comparison between oral this compound and established intravenous (IV) carbapenems, supported by experimental data to inform research and development efforts.
At a Glance: Key Pharmacodynamic Parameters
The primary pharmacodynamic (PD) index that correlates with the efficacy of beta-lactam antibiotics, including sulopenem and other carbapenems, is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).[1][2]
| Pharmacodynamic Parameter | Oral this compound/Probenecid | IV Carbapenems (Ertapenem, Meropenem, Imipenem) |
| Primary PD Index | %fT > MIC | %fT > MIC |
| Bactericidal Activity | Time-dependent killing | Time-dependent killing |
| Post-Antibiotic Effect (PAE) | Minimal to short (0.0–0.7 hours) | Generally short; Ertapenem shows slightly longer PAE (0.2–1.1 hours) |
| Post-Antibiotic Sub-MIC Effect (PAE-SME) | Significant (>4.8 hours at 0.5x MIC) | Significant |
In Vitro Susceptibility: A Comparative Analysis
Sulopenem demonstrates potent in vitro activity against a broad spectrum of pathogens, including many resistant strains. Its activity is comparable to other carbapenems against Enterobacterales.[3] Against certain Gram-positive organisms, sulopenem has shown greater activity than meropenem and ertapenem.[2][4]
Table 1: Comparative In Vitro Activity (MIC₅₀/₉₀ in mg/L) of Sulopenem and IV Carbapenems against Key Pathogens
| Organism | Sulopenem | Ertapenem | Imipenem | Meropenem |
| Enterobacterales | 0.03/0.25[3] | - | - | - |
| Escherichia coli | 0.03/0.03[3] | - | - | - |
| E. coli (ESBL-phenotype) | 0.03/0.06[3] | - | - | - |
| Klebsiella pneumoniae | 0.03/0.12[3] | - | - | - |
| K. pneumoniae (ESBL-phenotype) | 0.06/1[3] | - | - | - |
| Bacteroides fragilis | Identical or slightly greater activity than imipenem[2] | - | - | - |
Note: Direct comparative MIC₉₀ values for all carbapenems against all listed organisms were not available in a single reference. The data presented is a synthesis from multiple sources.
Time-Kill Kinetics: Assessing Bactericidal Action
Time-kill assays confirm the bactericidal activity of sulopenem. At concentrations of 8 times the MIC, sulopenem demonstrated a ≥3 log₁₀ (99.9%) reduction in viable bacterial counts for all tested isolates within 24 hours, with this effect being achieved within 8 hours for most isolates.[5][6][7][8] This rapid bactericidal action is a hallmark of the carbapenem class.
Post-Antibiotic Effects: A Measure of Suppressive Activity
The post-antibiotic effect (PAE) of sulopenem is generally short, ranging from 0.0 to 0.7 hours when tested at 1x, 5x, or 10x the MIC.[5][6][7][9] This is comparable to other carbapenems and suggests the need for dosing regimens that maintain drug concentrations above the MIC for a significant portion of the dosing interval.[6] However, a significant post-antibiotic sub-MIC effect (PAE-SME) of over 4.8 hours was observed when isolates were exposed to 5x the MIC of sulopenem and then re-challenged with 0.5x the MIC, indicating a sustained suppressive effect even at concentrations below the MIC.[5][6][7][9]
Table 2: Post-Antibiotic Effect (PAE) of Sulopenem and Ertapenem
| Drug | Concentration | PAE Interval (hours) |
| Sulopenem | 1x, 5x, or 10x MIC | 0.0 - 0.7[5][6][7][9] |
| Ertapenem | 1x, 5x, or 10x MIC | 0.2 - 1.1[6] |
Experimental Protocols and Methodologies
The pharmacodynamic data presented are derived from established in vitro and in vivo models.
Minimum Inhibitory Concentration (MIC) Determination
MIC values are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI). This involves preparing serial two-fold dilutions of the antimicrobial agent in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism after incubation.
Time-Kill Analysis
Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over time. A standardized inoculum of the test organism is added to a broth medium containing the antimicrobial at various multiples of its MIC. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), serially diluted, and plated to determine the number of viable bacteria (CFU/mL). Bactericidal activity is generally defined as a ≥3-log₁₀ reduction in the initial inoculum.
Caption: Workflow for a typical time-kill assay.
Animal Infection Models
Pharmacodynamic targets for sulopenem have been established using neutropenic murine thigh and lung infection models. In these models, animals are rendered neutropenic and then infected with a specific pathogen. Different dosing regimens of the antimicrobial are administered, and the change in bacterial burden in the infected tissue is measured over 24 hours. These models allow for the determination of the %fT > MIC required for bacteriostasis (no change in bacterial count) and for 1- or 2-log₁₀ reductions in bacterial counts.[2] In animal models, bacteriostasis for sulopenem was associated with %fT > MIC values of 8.6% to 17%, while a 2-log₁₀ kill was observed at values ranging from 12% to 28%.[2]
Caption: Murine infection model workflow for PD target determination.
Mechanism of Action: A Shared Pathway
Sulopenem, like other carbapenems, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It achieves this by binding to essential penicillin-binding proteins (PBPs), with a high affinity for PBP2, PBP1A, and PBP1B.[10] This disruption of peptidoglycan synthesis leads to cell lysis and death. The co-administration with probenecid is crucial for the oral formulation, as probenecid inhibits the renal tubular secretion of sulopenem, thereby increasing its plasma concentrations and enhancing its pharmacodynamic exposure.[1][10]
Caption: Mechanism of action of sulopenem.
Conclusion
Oral this compound exhibits a pharmacodynamic profile characteristic of the carbapenem class, with time-dependent bactericidal activity driven by the %fT > MIC parameter. Its in vitro potency against a wide range of pathogens, including ESBL-producing Enterobacterales, is comparable to that of IV carbapenems. While its post-antibiotic effect is minimal, the significant sub-MIC PAE suggests a prolonged suppressive activity. The development of an oral carbapenem with a predictable pharmacodynamic profile offers a valuable alternative to IV-only therapies, potentially facilitating earlier hospital discharge and improving patient management in the face of growing antimicrobial resistance. Further research should continue to define its role in treating a broader range of infections and its utility against emerging resistant pathogens.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of sulopenem and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jwatch.org [jwatch.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Characterization of sulopenem antimicrobial activity using in vitro time-kill kinetics, synergy, post-antibiotic effect, and sub-inhibitory MIC effect methods against Escherichia coli and Klebsiella pneumoniae isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. doaj.org [doaj.org]
- 10. academic.oup.com [academic.oup.com]
Sulopenem Etzadroxil vs. Amoxicillin/Clavulanate: A Comparative Analysis for Uncomplicated Urinary Tract Infections
A comprehensive evaluation of the clinical and microbiological profiles of the novel oral penem, sulopenem etzadroxil, co-administered with probenecid, against the established β-lactam/β-lactamase inhibitor combination, amoxicillin/clavulanate, for the treatment of uncomplicated urinary tract infections (uUTIs). This guide synthesizes data from pivotal clinical trials and in-vitro studies to provide researchers, scientists, and drug development professionals with a detailed comparison of these two antibacterial agents.
Clinical Efficacy
The primary clinical evidence comparing this compound and amoxicillin/clavulanate stems from the Phase 3 REASSURE (REnewed ASsessment of Sulopenem in uUTI caused by Resistant Enterobacterales) trial. This double-blind, randomized, controlled, noninferiority study enrolled 2,222 adult women with uUTIs.[1][2]
Key Clinical Endpoints:
| Endpoint | This compound/Probenecid | Amoxicillin/Clavulanate | Treatment Difference (95% CI) |
| Overall Success * | 60.9% | 55.6% | 5.4% (-0.8 to 11.5) |
| Clinical Success | 77.3% | 76.7% | 0.6% (-4.8 to 6.1) |
| Microbiological Eradication | 75.2% | 66.7% | 8.5% (2.6 to 14.3) |
| Overall Success (Amoxicillin/Clavulanate-Susceptible Pathogens) | 61.7% | 55.0% | 6.7% (0.3 to 13.0) |
| Overall Success (Amoxicillin/Clavulanate-Non-Susceptible Pathogens) | 52.4% | 68.0% | -15.6% (-37.5 to 9.1) |
*Overall success was defined as the combination of clinical cure and microbiological eradication at the test-of-cure visit (Day 12 ± 1 day).[1]
The REASSURE trial demonstrated that oral sulopenem was non-inferior to amoxicillin/clavulanate for the treatment of uUTIs in women.[1][3] Notably, in the prespecified subgroup of patients with baseline uropathogens susceptible to amoxicillin/clavulanate, sulopenem demonstrated statistical superiority.[1][3]
Microbiological Response
Sulopenem has demonstrated potent in-vitro activity against a broad range of Gram-negative and Gram-positive bacteria, including many pathogens responsible for uUTIs.[2] Its efficacy is particularly noted against Enterobacterales, including strains producing extended-spectrum β-lactamases (ESBLs).[4][5]
Comparative In-Vitro Activity (MIC50/MIC90 in µg/mL):
| Organism | Sulopenem | Amoxicillin/Clavulanate |
| Escherichia coli | 0.03/0.03[6] | - |
| E. coli (ESBL-phenotype) | 0.03/0.06[5] | - |
| Klebsiella pneumoniae | 0.06/1[5] | - |
| Proteus mirabilis | 0.25/0.25[5] | - |
| Enterobacterales (overall) | 0.03/0.25[5] | - |
Direct comparative MIC data from a single study was not available. Sulopenem data is from recent surveillance studies. Amoxicillin/clavulanate MICs are highly dependent on the specific strain and resistance mechanisms.
Sulopenem's activity against ESBL-producing E. coli and K. pneumoniae is a significant advantage, as these resistant strains can limit the effectiveness of amoxicillin/clavulanate.[4][5]
Safety and Tolerability
Both treatments were generally well-tolerated in the REASSURE trial, with less than 1% of patients in both arms discontinuing treatment due to adverse events.[3] However, some adverse events were reported more frequently with sulopenem.
Common Adverse Events (REASSURE Trial): [1][2]
| Adverse Event | This compound/Probenecid | Amoxicillin/Clavulanate |
| Diarrhea | 8.1% | 4.1% |
| Nausea | 4.3% | 2.9% |
| Headache | 2.2% | 1.5% |
No new safety signals were identified for sulopenem beyond those typically associated with β-lactam antibiotics.[3]
Experimental Protocols
REASSURE Phase 3 Trial Methodology:
The REASSURE trial was a prospective, randomized, multi-center, double-blind, double-dummy study.[3]
-
Participants: Adult women with uncomplicated urinary tract infections.
-
Interventions:
-
Oral this compound (500 mg) / probenecid (500 mg) twice daily for 5 days.
-
Oral amoxicillin (875 mg) / clavulanate (125 mg) twice daily for 5 days.[2]
-
-
Primary Endpoint: Overall success, defined as the composite of clinical cure (symptom resolution and no new uUTI symptoms) and microbiological eradication (reduction of the qualifying uropathogen to less than 10³ CFU/mL) at the Test-of-Cure (TOC) visit on Day 12 (± 1 day).[1][3]
-
Key Populations for Analysis:
-
Microbiologically Modified Intent-to-Treat (mMITT): All randomized patients who received at least one dose of study drug and had a baseline urine culture with ≥10⁵ CFU/mL of an Enterobacterales uropathogen.[1]
-
mMITT Susceptible (m-MITTS): A subset of the mMITT population where the baseline uropathogen was susceptible to amoxicillin/clavulanate.[3]
-
References
- 1. journals.asm.org [journals.asm.org]
- 2. obgproject.com [obgproject.com]
- 3. Oral Sulopenem as effective as Amoxicillin/Clavulanate for Uncomplicated UTI in Women: Phase 3 trial [medicaldialogues.in]
- 4. can-r.com [can-r.com]
- 5. In vitro activity of sulopenem and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activity of Sulopenem, an Oral Penem, against Urinary Isolates of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Sulopenem Etzadroxil: A Guide for Laboratory Professionals
Ensuring the proper disposal of pharmaceutical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Sulopenem Etzadroxil, a novel beta-lactam antibiotic, adherence to established disposal protocols is paramount to prevent environmental contamination and the potential for allergic reactions or the development of antimicrobial resistance. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste in the United States is governed by several regulatory bodies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2] A primary principle of this framework is the proper segregation of waste streams to ensure that hazardous materials are handled and treated appropriately.[2][3] Pharmaceutical waste is broadly categorized as hazardous or non-hazardous, with specific guidelines for each.[1]
Recommended Disposal Procedures
Given the nature of this compound, a multi-step approach to disposal is recommended, prioritizing inactivation of the active pharmaceutical ingredient (API) before it enters the waste stream.
Step 1: Segregation and Collection
All materials contaminated with this compound, including unused product, expired materials, contaminated labware (e.g., gloves, vials, petri dishes), and solutions, should be collected in designated, clearly labeled, and sealed waste containers.[2][3] It is crucial to prevent cross-contamination with general laboratory waste.[3]
Step 2: Inactivation of the Beta-Lactam Ring
The defining feature of penicillins and related antibiotics is the beta-lactam ring, which is susceptible to hydrolysis. Breaking this ring inactivates the antibiotic. For liquid waste containing this compound, chemical inactivation is a recommended approach.
Experimental Protocol: Hydrolysis of the Beta-Lactam Ring
A common and effective method for inactivating beta-lactam antibiotics is through alkaline hydrolysis.[8]
Objective: To hydrolyze the beta-lactam ring of this compound, rendering it inactive.
Materials:
-
Waste solution containing this compound
-
1 M Sodium Hydroxide (NaOH) solution
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves
-
pH meter or pH indicator strips
-
A designated, well-ventilated area (e.g., a fume hood)
Procedure:
-
Under a fume hood, slowly add 1 M NaOH solution to the waste containing this compound while stirring.
-
Monitor the pH of the solution. Continue adding NaOH until the pH is raised to a level sufficient to induce hydrolysis. While specific conditions for this compound are not published, a pH of >10 is generally effective for beta-lactam hydrolysis.
-
Allow the solution to stand for a sufficient period to ensure complete inactivation. A contact time of several hours is recommended.
-
Neutralize the solution to a pH between 6.0 and 8.0 using an appropriate acid (e.g., hydrochloric acid) before final disposal.
Step 3: Final Disposal
Once inactivated, the neutralized liquid waste can typically be disposed of down the drain with copious amounts of water, provided it does not contain other hazardous materials and is in accordance with local wastewater regulations.
Solid waste contaminated with this compound should be disposed of as hazardous pharmaceutical waste.[2] This typically involves incineration by a licensed waste management contractor.[2]
Table 1: Summary of Disposal Considerations for this compound
| Waste Type | Recommended Disposal Method | Key Considerations |
| Unused/Expired Solid Product | Incineration via a licensed hazardous waste contractor. | Do not dispose of in regular trash or down the drain. |
| Liquid Waste (e.g., solutions) | 1. Inactivate via alkaline hydrolysis. 2. Neutralize. 3. Dispose of according to local wastewater regulations. | Confirm that no other hazardous chemicals are present. |
| Contaminated Labware (solid) | Collect in designated hazardous waste containers for incineration. | Ensure containers are properly sealed and labeled. |
| Sharps (needles, etc.) | Place in a designated sharps container for hazardous waste disposal. | Follow institutional guidelines for sharps disposal. |
Logical Workflow for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 4. Safety Profile for ORLYNVAH (this compound and probenecid) [orlynvah.com]
- 5. Sulopenem-Etzadroxil-Probenecid: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. cdn.who.int [cdn.who.int]
- 8. mdpi.com [mdpi.com]
Personal protective equipment for handling Sulopenem Etzadroxil
This document provides crucial safety and logistical information for the handling of Sulopenem Etzadroxil in a laboratory setting. The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is recommended, treating it as a potent pharmaceutical compound.
Hazard Communication
While specific occupational exposure limits (OELs) for this compound are not publicly available, it should be handled as a potentially potent compound. As a beta-lactam antibiotic, it may cause hypersensitivity reactions, including severe allergic reactions in sensitized individuals.[1][2][3] The primary routes of occupational exposure are inhalation of aerosolized powder and dermal contact.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound powder.
| Activity | Gloves | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (in a ventilated enclosure) | Double Nitrile Gloves | Safety Glasses with Side Shields | Not generally required if handled in a certified chemical fume hood or ventilated balance enclosure. | Lab Coat (fully buttoned) with knit cuffs |
| Manipulations outside of a ventilated enclosure (e.g., preparing solutions) | Double Nitrile Gloves | Chemical Safety Goggles and Face Shield | N95 or higher rated respirator | Impermeable Gown with knit cuffs |
| Handling solutions | Nitrile Gloves | Safety Glasses with Side Shields | Not generally required | Lab Coat |
| Spill Cleanup | Double Nitrile Gloves (or heavy-duty chemical resistant gloves) | Chemical Safety Goggles and Face Shield | N95 or higher rated respirator | Impermeable Gown or Coveralls |
Operational Plan: Safe Handling Workflow
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a clearly labeled, sealed container in a designated, well-ventilated, and access-restricted area.
-
Follow the supplier's recommendations for storage temperature and conditions.
2. Preparation for Use:
-
Before handling, ensure that the work area is clean and uncluttered.
-
Prepare all necessary equipment, including a calibrated balance, spatulas, and containers, within a certified chemical fume hood or other suitable ventilated enclosure.
-
Don the appropriate PPE as specified in the table above.
3. Weighing and Aliquoting:
-
Perform all manipulations of the powder within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use tools and techniques that minimize the generation of dust.
-
Close the primary container immediately after dispensing.
4. Solution Preparation:
-
When dissolving the compound, add the solvent to the powder slowly to avoid splashing.
-
Ensure that the container is securely capped before mixing or vortexing.
5. Post-Handling:
-
Decontaminate all surfaces and equipment after use. A suitable cleaning agent would be a detergent solution, followed by a rinse with water and then a solvent like 70% ethanol, if compatible with the equipment.
-
Remove PPE in a manner that avoids self-contamination and dispose of it in a designated waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous pharmaceutical waste.
-
Solid Waste: Contaminated PPE (gloves, gowns), weighing papers, and other disposable materials should be collected in a dedicated, clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated, labeled, and sealed hazardous waste container. Do not pour solutions down the drain.
-
Empty Containers: "Empty" containers that held the powder should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[4][5][6][7]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
1. Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
2. Spill Response:
-
Small Spill (powder or liquid):
-
Alert others in the immediate area.
-
Don appropriate PPE, including a respirator.
-
Cover the spill with absorbent material (for liquids) or gently cover with damp paper towels (for powders) to prevent aerosolization.
-
Work from the outside of the spill inwards, cleaning up the material with appropriate tools.
-
Place all contaminated materials into a labeled hazardous waste container.
-
Decontaminate the spill area with a detergent solution, followed by a water rinse.
-
-
Large Spill:
-
Evacuate the area immediately and alert others.
-
Close the doors to the affected area to contain the spill.
-
Contact the institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. I have a chemical spill in the lab, what should I do? – BC Knowledge for Employees [employees.brooklyn.edu]
- 4. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. anentawaste.com [anentawaste.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
